Product packaging for Phloroglucide(Cat. No.:CAS No. 491-45-2)

Phloroglucide

Cat. No.: B044132
CAS No.: 491-45-2
M. Wt: 234.20 g/mol
InChI Key: KICYRZIVKKYRFS-UHFFFAOYSA-N
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Description

Phloroglucide, a dimer of phloroglucinol, is a versatile and valuable chemical scaffold in organic synthesis and biomedical research. Its structure, featuring multiple phenolic hydroxyl groups, makes it a potent antioxidant, enabling studies into oxidative stress and the neutralization of free radicals. Researchers utilize this compound as a fundamental building block for the synthesis of more complex organic molecules, including natural product analogs, pharmaceuticals, and novel polymers. Its mechanism of action as an antioxidant primarily involves the donation of hydrogen atoms to stabilize reactive oxygen species (ROS), thereby interrupting destructive radical chain reactions. This property is of significant interest in investigating cellular damage, aging, and various disease models. Furthermore, its defined molecular framework serves as a core structure in supramolecular chemistry and materials science for developing functional organic materials. This product is provided to support cutting-edge investigations in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O5 B044132 Phloroglucide CAS No. 491-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYRZIVKKYRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197682
Record name (1,1'-Biphenyl)-2,3',4,5',6-pentol
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-45-2
Record name Phloroglucide
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Record name 491-45-2
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Record name (1,1'-Biphenyl)-2,3',4,5',6-pentol
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Record name PHLOROGLUCIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phloroglucinol: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of phloroglucinol (1,3,5-trihydroxybenzene), a phenolic compound with significant therapeutic and industrial potential. This document details the diverse natural sources of phloroglucinol, presents quantitative data on its prevalence, and elucidates the enzymatic pathways responsible for its synthesis in various organisms. Furthermore, it offers detailed experimental protocols for key methodologies in phloroglucinol research and visual representations of biosynthetic and experimental workflows.

Natural Sources of Phloroglucinol

Phloroglucinol and its derivatives are secondary metabolites found across different biological kingdoms, including plants, brown algae, and bacteria.[1][2][3][4] In many organisms, it serves as a fundamental building block for more complex molecules, such as phlorotannins and acylphloroglucinols.

Plant Kingdom

Several plant families are known to produce phloroglucinol and its derivatives. Notable examples include species within the genera Eucalyptus and Acacia.[5] Phloroglucinol glucosides, such as phlorin, have been isolated from Cannabis sativa, Cornus capitata, and the peel of various citrus fruits.[5]

Marine Algae

Brown algae (Phaeophyceae) are a particularly rich source of phloroglucinol-based compounds, primarily in the form of phlorotannins, which are polymers of phloroglucinol units.[6][7] These compounds can constitute a significant portion of the alga's dry weight.[7] Genera such as Ecklonia, Fucus, and Sargassum are well-documented producers of these bioactive molecules.[8][9][10] For instance, Ecklonia cava is a known source of various phloroglucinol derivatives, including eckol, dieckol, and phlorofucofuroeckol A.[8][11]

Bacteria

In the bacterial kingdom, the production of phloroglucinol is notably associated with certain species of the genus Pseudomonas.[1][2] These bacteria synthesize phloroglucinol as a precursor to antimicrobial compounds like 2,4-diacetylphloroglucinol (DAPG), which plays a crucial role in the biological control of plant pathogens.[1][2][12][13]

Quantitative Data on Phloroglucinol Content

The concentration of phloroglucinol and its derivatives varies significantly depending on the source organism, environmental conditions, and the specific tissue analyzed. The following tables summarize quantitative data from various studies.

Table 1: Phloroglucinol and its Derivatives in Brown Algae

Algal SpeciesCompoundConcentrationReference
Ecklonia cavaPhloroglucinol46.9–2296.0 mg/kg (dry weight)[14]
Ecklonia cavaDieckol13.3–6976.0 mg/kg (dry weight)[14]
Sargassum fusiformeTotal Phlorotannins (Ethyl Acetate Fraction)88.48 ± 0.30 mg PGE/100 mg extract[10]

Table 2: Microbial Production of Phloroglucinol

Microbial StrainCarbon SourceTiterReference
Recombinant Escherichia coliGlucose1107 ± 12 mg/L[15][16]
Recombinant Escherichia coliAcetate228 ± 15 mg/L[15][16]
Recombinant Escherichia coli (fed-batch)Acetate1.20 g/L[17][18]
Engineered Yarrowia lipolyticaNot specified107.4 mg/L[19]

Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol proceeds through different pathways in various organisms, with the polyketide pathway being the most common route.

Biosynthesis in Bacteria

In bacteria such as Pseudomonas fluorescens, phloroglucinol is synthesized from malonyl-CoA via the polyketide pathway.[20][21][22] The key enzyme in this process is a type III polyketide synthase known as phloroglucinol synthase (PhlD).[20][23][24] PhlD catalyzes the iterative condensation of three molecules of malonyl-CoA to form a polyketide intermediate, which then undergoes cyclization and aromatization to yield phloroglucinol.[13][25]

The overall reaction is as follows: 3 Malonyl-CoA → Phloroglucinol + 3 CO₂ + 3 CoA

In DAPG-producing Pseudomonas species, phloroglucinol is further acetylated by other enzymes in the phl gene cluster (phlA, phlB, phlC) to produce monoacetylphloroglucinol (MAPG) and subsequently 2,4-diacetylphloroglucinol (DAPG).[2][13][26]

bacterial_phloroglucinol_biosynthesis MalonylCoA 3x Malonyl-CoA PhlD Phloroglucinol Synthase (PhlD) MalonylCoA->PhlD Condensation & Cyclization Phloroglucinol Phloroglucinol PhlD->Phloroglucinol PhlACB PhlA, PhlB, PhlC Phloroglucinol->PhlACB Acetylation MAPG Monoacetylphloroglucinol (MAPG) PhlACB->MAPG DAPG 2,4-Diacetylphloroglucinol (DAPG) PhlACB->DAPG MAPG->PhlACB Acetylation

Bacterial Biosynthesis of Phloroglucinol and DAPG.
Biosynthesis in Brown Algae

The biosynthesis of phlorotannins in brown algae also follows the acetate-malonate (polyketide) pathway.[7] Acetyl-CoA is carboxylated to form malonyl-CoA, which serves as the starter unit for a type III polyketide synthase. This enzyme catalyzes the condensation of multiple malonyl-CoA units to form a polyketide chain that subsequently cyclizes and aromatizes to produce the fundamental phloroglucinol monomer.[21] These monomers are then polymerized to form the diverse array of phlorotannins found in these organisms.

algal_phlorotannin_biosynthesis AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase AcetylCoA->ACC + CO2 MalonylCoA Malonyl-CoA ACC->MalonylCoA PKS Type III Polyketide Synthase MalonylCoA->PKS Condensation & Cyclization Phloroglucinol Phloroglucinol Monomer PKS->Phloroglucinol Polymerization Polymerization Phloroglucinol->Polymerization Phlorotannins Phlorotannins Polymerization->Phlorotannins

Biosynthesis of Phlorotannins in Brown Algae.

Experimental Protocols

Extraction of Phlorotannins from Brown Algae

This protocol is a generalized procedure based on common methodologies for extracting phlorotannins.

  • Sample Preparation: Collect fresh brown algae, clean to remove impurities, and freeze-dry the sample. Grind the dried algae into a fine powder.

  • Extraction: Macerate the algal powder with an aqueous ethanol solution (e.g., 30-80% ethanol) at a solid-to-liquid ratio of approximately 1:10 (w/v).[10] Perform the extraction at room temperature with agitation for a defined period (e.g., 2-24 hours).

  • Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Solvent Partitioning: Perform liquid-liquid partitioning of the aqueous concentrate with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the phlorotannins. The ethyl acetate fraction is often enriched with phlorotannins.[10]

  • Purification: Further purify the phlorotannin-rich fraction using chromatographic techniques such as column chromatography on Sephadex LH-20 or silica gel, followed by high-performance liquid chromatography (HPLC).

extraction_workflow Start Fresh Brown Algae Prep Cleaning, Freeze-drying, Grinding Start->Prep Extraction Aqueous Ethanol Extraction Prep->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Filtration->Partitioning Purification Chromatographic Purification (e.g., HPLC) Partitioning->Purification End Purified Phlorotannins Purification->End

General Workflow for Phlorotannin Extraction.
Heterologous Production of Phloroglucinol in E. coli

This protocol outlines the key steps for the microbial synthesis of phloroglucinol.

  • Gene Cloning: Synthesize or PCR-amplify the phloroglucinol synthase gene (phlD) from a source organism like Pseudomonas fluorescens. Clone the phlD gene into a suitable E. coli expression vector (e.g., a pET series vector) under the control of an inducible promoter (e.g., T7 promoter).

  • Host Strain Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).

  • Culture and Induction: Grow the recombinant E. coli in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Induce gene expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture at a lower temperature (e.g., 25-30°C) for a specified period (e.g., 12-24 hours).[18]

  • Extraction and Analysis: Harvest the cells by centrifugation. Extract phloroglucinol from the culture supernatant and/or cell lysate using a solvent like ethyl acetate. Analyze and quantify the phloroglucinol production using HPLC or HPLC-MS/MS.[27]

Quantification of Phloroglucinol by HPLC-MS/MS

This method provides high sensitivity and selectivity for the detection of phloroglucinol.

  • Sample Preparation: Prepare plasma or extract samples by protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a mobile phase gradient of acetonitrile and water (both often containing a small amount of formic acid to improve peak shape) to separate phloroglucinol from other components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor the specific multiple reaction monitoring (MRM) transition for phloroglucinol (e.g., m/z 125.0 → 56.9) for quantification.[27]

  • Quantification: Generate a calibration curve using standards of known phloroglucinol concentrations to quantify the amount in the samples.[27]

This guide provides a foundational understanding of the natural origins and biosynthesis of phloroglucinol. The presented data and protocols offer valuable resources for researchers and professionals engaged in the exploration and application of this versatile compound.

References

Phloroglucinol Derivatives in Marine Algae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Marine algae, particularly brown seaweeds (Phaeophyceae), are a rich and exclusive source of a unique class of polyphenolic compounds known as phlorotannins.[1] These compounds are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and exhibit a wide array of biological activities, making them promising candidates for the development of novel pharmaceuticals, nutraceuticals, and cosmeceuticals.[2][3] Phlorotannins are structurally diverse, with molecular weights ranging from 126 Da to over 650 kDa, and are categorized into several subclasses based on their linkage patterns, including fucols, phlorethols, fucophlorethols, fuhalols, eckols, and carmalols.[4][5]

This technical guide provides an in-depth overview of phloroglucinol derivatives found in marine algae, with a focus on their extraction, purification, quantification, and biological activities. It is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.

Quantitative Data on Phloroglucinol Derivatives

The concentration and composition of phlorotannins can vary significantly depending on the algal species, geographical location, season, and environmental conditions.[6][7] The choice of extraction and quantification methods also influences the reported values.[4] The following tables summarize quantitative data on phlorotannin content and their biological activities from various studies.

Table 1: Total Phlorotannin Content in Various Brown Algae Species

Algal SpeciesExtraction MethodQuantification AssayTotal Phlorotannin ContentReference
Ascophyllum nodosumEthanolic ExtractionFolin-Ciocalteu231.95 ± 8.97 µg PGE/mg[8]
Fucus vesiculosusEthanolic ExtractionFolin-CiocalteuHigh TPC[8]
Sargassum angustifoliumEthanol-Aqueous (30-70%)Not Specified0.4 - 3.4 mg PGE/g[4]
Padina pavonicaAccelerated Solvent Extraction (ASE)Folin-Ciocalteu7.06 mg PGE/g[9]
Padina pavonica (LLE_FAE fraction)Liquid-Liquid ExtractionFolin-Ciocalteu155.1 mg/g DW[9]
Ecklonia maximaEthanolic (65%) ExtractionNot Specified0.16% of fresh weight[10]
Saccharina latissimaAqueous Ethanol (30% v/v)Folin-Ciocalteumg PGE/g extract[11]
Ascophyllum nodosumNot SpecifiedNot Specified0.5% to 20% of dry weight[7]

PGE: Phloroglucinol Equivalents; DW: Dry Weight; TPC: Total Phenolic Content; LLE_FAE: Liquid-Liquid Extraction Ethyl Acetate Fraction.

Table 2: Bioactivity of Phloroglucinol Derivatives

Compound/ExtractAlgal SourceBioactivityAssayIC50 / ResultReference
Phlorotannin-rich extractPadina pavonica (FC_EtOH20)AntioxidantDPPH Radical Scavenging0.06 mg/mL[9]
Phlorotannin-rich extractCystoseira speciesAnticancerGrowth Inhibition17.9–90.3 µg/mL[12]
DioxynodehydroeckolEcklonia cavaAnticancerGrowth Inhibition (MCF-7)64% inhibition at 100 µM[13]
EckolEcklonia kuromeAntibacterial (MRSA)Minimum Bactericidal Conc.-[14]
DieckolEcklonia kuromeAntibacterial (C. jejuni)Minimum Bactericidal Conc.0.03 µmol/ml[14]
PhloroglucinolEcklonia cavaAntioxidantDPPH Radical ScavengingHigh activity[14]
PhloroglucinolNot specifiedAnti-inflammatoryNO Production InhibitionDose-dependent reduction[15]
Phlorofucofuroeckol ANot specifiedAnti-inflammatoryPGE2 Production InhibitionSignificant reduction at 10 & 20 µM[15]

FC_EtOH20: Flash Chromatography 20% Ethanol Fraction; MRSA: Methicillin-resistant Staphylococcus aureus; C. jejuni: Campylobacter jejuni.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of phloroglucinol derivatives from marine algae, as well as a common bioactivity assay.

Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of phlorotannins.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Algal_Biomass Dried Algal Biomass Extraction Solid-Liquid Extraction (e.g., 70% Acetone/Water) Algal_Biomass->Extraction Crude_Extract Crude Phlorotannin Extract Extraction->Crude_Extract LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Crude_Extract->LLE SPE Solid-Phase Extraction (SPE) (e.g., C18 silica) LLE->SPE FC Flash Chromatography SPE->FC Fractions Purified Phlorotannin Fractions FC->Fractions Quantification Quantification (Folin-Ciocalteu, NMR) Fractions->Quantification Characterization Structural Characterization (HPLC, LC-MS, NMR) Fractions->Characterization Bioassays Bioactivity Assays Fractions->Bioassays

Figure 1: General workflow for phlorotannin extraction and analysis.

Detailed Methodologies

Protocol 1: Solid-Liquid Extraction of Phlorotannins

This protocol is a generalized method based on several cited procedures.[5][10]

  • Sample Preparation: Wash fresh algal material with seawater to remove epiphytes and debris. Freeze-dry the cleaned algae and grind it into a fine powder. Store the powder at -20°C in the dark.

  • Extraction:

    • Suspend the dried algal powder in a solvent mixture, such as 70% aqueous acetone or 80% aqueous methanol, at a solid-to-liquid ratio of 1:10 (w/v).

    • To prevent oxidation of the phlorotannins, ascorbic acid (e.g., 0.1% w/v) can be added to the extraction solvent.[16]

    • Perform the extraction at room temperature with constant stirring for 2-4 hours, or use advanced methods like ultrasonic-assisted extraction for shorter durations.[5]

    • Separate the solid residue by centrifugation (e.g., 4000 x g for 15 minutes) or filtration.

    • Collect the supernatant and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Pool the supernatants.

  • Solvent Removal: Evaporate the organic solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution is the crude extract.

Protocol 2: Liquid-Liquid Partitioning for Semi-Purification

This protocol allows for the separation of phlorotannins based on their polarity.[9][10]

  • Initial Partitioning:

    • Take the aqueous crude extract and partition it against n-hexane in a separatory funnel to remove non-polar compounds like lipids and pigments. Discard the hexane layer.

  • Fractionation:

    • Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane, followed by ethyl acetate.

    • Collect each organic layer. The ethyl acetate fraction is typically enriched with phlorotannins.[9]

    • Concentrate the collected fractions to dryness under reduced pressure.

Protocol 3: Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

This is a widely used colorimetric assay for the determination of total phenolic content.[17][18]

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Dilute the commercial reagent 1:10 with deionized water.

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of sodium carbonate in deionized water.

    • Standard Solution: Prepare a stock solution of phloroglucinol (e.g., 1 mg/mL) and create a series of dilutions to generate a standard curve.

  • Assay Procedure:

    • Add 100 µL of the sample extract (or standard solution) to a test tube.

    • Add 7.9 mL of deionized water.

    • Add 500 µL of the diluted Folin-Ciocalteu reagent and mix thoroughly.

    • After 1 minute, add 1.5 mL of the sodium carbonate solution and mix again.

    • Incubate the mixture in the dark at room temperature for 2 hours.

  • Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer.

  • Calculation: Determine the total phenolic content of the sample from the standard curve and express the results as phloroglucinol equivalents (PGE).

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is commonly used to evaluate the free radical scavenging ability of natural products.[17]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Sample/Standard Solutions: Prepare various concentrations of the extract and a positive control (e.g., ascorbic acid or BHT) in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of the sample/standard solution in a test tube.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways Modulated by Phloroglucinol Derivatives

Phloroglucinol derivatives have been shown to exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anticancer Signaling Pathways

Phloroglucinols can induce apoptosis and inhibit the proliferation of cancer cells through multiple pathways.

G cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk Ras/ERK-MAPK Pathway Phloroglucinol Phloroglucinol Derivatives Fas Fas Receptor Phloroglucinol->Fas activates Mitochondria Mitochondria Phloroglucinol->Mitochondria induces stress PI3K PI3K Phloroglucinol->PI3K inhibits Ras Ras Phloroglucinol->Ras inhibits FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Anticancer signaling pathways modulated by phloroglucinols.

Phloroglucinol and its derivatives have been shown to induce apoptosis in cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[19] This involves the upregulation of pro-apoptotic proteins like Fas and the activation of caspases-8, -9, and -3.[19] Furthermore, they can inhibit key cell survival and proliferation pathways such as the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[20][21]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phloroglucinols are partly mediated through the activation of the AMPK/Nrf2/HO-1 signaling pathway.

G Phloroglucinol Phloroglucinol AMPK AMPK Phloroglucinol->AMPK activates LPS LPS (Inflammatory Stimulus) Inflammatory_Response Inflammatory Response (NO, Pro-inflammatory Cytokines) LPS->Inflammatory_Response induces Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression HO1->Inflammatory_Response inhibits

Figure 3: Anti-inflammatory signaling pathway of phloroglucinol.

Phloroglucinol can activate AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[22] HO-1 has potent anti-inflammatory properties and can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines induced by stimuli such as lipopolysaccharide (LPS).[22]

Conclusion

Phloroglucinol derivatives from marine algae represent a vast and largely untapped resource for the discovery of new bioactive compounds. Their diverse chemical structures and wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, underscore their potential for therapeutic applications. This guide provides a foundational framework for researchers to explore these fascinating marine natural products. Further research is warranted to fully elucidate the structure-activity relationships, bioavailability, and clinical efficacy of individual phlorotannins. The development of standardized extraction and analytical methods will be crucial for the consistent and reliable evaluation of these compounds and for their eventual translation into clinical and commercial products.

References

The Historical Odyssey of Phloroglucinol: From Discovery to Isolation - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and isolation of phloroglucinol, a trihydroxybenzene with significant applications in pharmaceuticals, diagnostics, and chemical synthesis. Beginning with its initial discovery in the mid-19th century, this document details the seminal experimental protocols that first brought this molecule to light. It further explores early synthetic methodologies, presenting them with the detail required for historical context and scientific appreciation. Quantitative data on physical properties and reaction yields are systematically tabulated for comparative analysis. Furthermore, key biochemical pathways involving phloroglucinol, including its biosynthesis and its use in the analytical degradation of tannins (phloroglucinolysis), are visually represented through detailed diagrams to elucidate the complex molecular logic. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational chemistry of this versatile compound.

Introduction

Phloroglucinol, or 1,3,5-trihydroxybenzene, is an organic compound of significant interest due to its diverse biological activities and its role as a key building block in the synthesis of a wide range of chemical compounds.[1] Its history is a testament to the meticulous and innovative spirit of 19th-century organic chemists. This guide traces the path from its first identification to the development of early synthetic routes, providing a technical foundation for understanding this important molecule.

The Initial Discovery: Heinrich Hlasiwetz and the Degradation of Phloretin

Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz.[1] His work involved the chemical degradation of phloretin, a flavonoid found in the bark of apple trees. Hlasiwetz's pioneering experiment laid the groundwork for the structural elucidation of a new class of compounds.

Experimental Protocol: Isolation from Phloretin (Hlasiwetz, 1855)

Objective: To isolate the constituent components of phloretin through alkaline fusion.

Materials:

  • Phloretin (extracted from apple tree bark)

  • Potassium hydroxide (KOH)

  • Water

  • Acid (e.g., sulfuric acid or hydrochloric acid) for neutralization

  • Solvent for extraction (e.g., diethyl ether)

Procedure:

  • Alkaline Fusion: A sample of phloretin was heated with a concentrated solution of potassium hydroxide. This harsh treatment cleaved the ester and ether linkages within the phloretin molecule.

  • Neutralization: The resulting reaction mixture was cooled and then neutralized with a strong acid. This step was crucial for protonating the phenoxide ions formed during the alkaline fusion, yielding the free phenols.

  • Extraction: The neutralized solution was then subjected to extraction with a suitable organic solvent, such as diethyl ether. Phloroglucinol, being soluble in ether, would partition into the organic phase.

  • Isolation and Purification: The ether extract was then concentrated by evaporation. The crude phloroglucinol was likely purified by recrystallization from hot water, yielding colorless crystals.

This groundbreaking work not only led to the discovery of phloroglucinol but also provided a valuable tool for the structural analysis of other natural products.

Early Synthetic Approaches

Following its discovery, chemists sought to synthesize phloroglucinol in the laboratory to confirm its structure and to provide a more reliable source than natural product isolation. One of the most notable early synthetic routes proceeds from 1,3,5-trinitrobenzene.

Synthesis from 1,3,5-Trinitrobenzene

This multi-step synthesis involves the reduction of the nitro groups to amines, followed by hydrolysis of the resulting triaminobenzene. A well-documented and reliable version of this procedure is provided in Organic Syntheses.

Experimental Protocol: Synthesis of Phloroglucinol from 1,3,5-Triaminobenzene Hydrochloride

Objective: To synthesize phloroglucinol by the hydrolysis of 1,3,5-triaminobenzene.

Materials:

  • 1,3,5-Triaminobenzene hydrochloride

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: A solution of 1,3,5-triaminobenzene hydrochloride in water is prepared in a flask equipped with a reflux condenser.

  • Hydrolysis: The solution is boiled for an extended period. During this time, the amino groups are displaced by hydroxyl groups through hydrolysis.

  • Crystallization: Upon cooling, phloroglucinol crystallizes from the aqueous solution.

  • Purification: The crude product can be purified by recrystallization from water with the use of decolorizing carbon to yield nearly colorless crystals of phloroglucinol dihydrate.

Yield: This preparation from triaminobenzoic acid hydrochloride is reported to yield 46–53% of the theoretical amount.

Quantitative Data

Physical and Chemical Properties of Phloroglucinol

The following table summarizes key physical and chemical properties of phloroglucinol.

PropertyValueSource
Molecular Formula C₆H₆O₃[1]
Molar Mass 126.11 g/mol [1]
Appearance Colorless to beige solid[1]
Melting Point 219 °C (anhydrous)[1]
116-117 °C (dihydrate)[1]
Solubility in water 1 g/100 mL[1]
Acidity (pKa) 8.45[1]
Yields of Historical Synthesis Methods

This table provides a summary of reported yields for various historical and early industrial synthesis methods for phloroglucinol.

Starting MaterialMethodReported Yield
2,4,6-Trinitrobenzoic AcidReduction and Hydrolysis46-53%
1,3,5-TriisopropylbenzeneOxidation and Cleavage50-60%
2,6-DichlorophenolElimination and Addition56.6-65.2%
ResorcinolBromination and Hydrolysis>70%

Visualizing the Molecular Logic

Biosynthesis of Phloroglucinol

Phloroglucinol is synthesized in various organisms, including bacteria and plants, via the polyketide pathway. The following diagram illustrates the key steps in this biosynthetic route.

G cluster_0 Phloroglucinol Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase Polyketide Polyketide Intermediate MalonylCoA->Polyketide Phloroglucinol Synthase (Type III PKS) Phloroglucinol Phloroglucinol Polyketide->Phloroglucinol Cyclization & Aromatization

Caption: Biosynthesis of phloroglucinol from Acetyl-CoA.

Phloroglucinolysis: An Analytical Technique

Phloroglucinolysis is an acid-catalyzed cleavage reaction used to depolymerize condensed tannins (proanthocyanidins). Phloroglucinol acts as a nucleophile, trapping the released carbocationic extender units. This technique is instrumental in the structural analysis of these complex natural polymers.

G cluster_1 Phloroglucinolysis of a Procyanidin Dimer Procyanidin Procyanidin Dimer (e.g., Epicatechin-(4β→8)-Catechin) Protonation Protonation of Interflavanoid Bond Procyanidin->Protonation H+ Cleavage Cleavage to form Catechin and an Epicatechin Carbocation Protonation->Cleavage NucleophilicAttack Nucleophilic Attack by Phloroglucinol Cleavage->NucleophilicAttack + Phloroglucinol Products Products: - Catechin (Terminal Unit) - Epicatechin-Phloroglucinol Adduct (Extender Unit) NucleophilicAttack->Products

Caption: Mechanism of Phloroglucinolysis.

Conclusion

The journey of phloroglucinol from its discovery in a 19th-century laboratory to its current status as a valuable chemical intermediate is a compelling narrative of scientific progress. The early experimental work, characterized by its ingenuity and reliance on fundamental chemical principles, has paved the way for the modern applications of this versatile molecule. This guide has provided a detailed look into the historical and chemical foundations of phloroglucinol, offering valuable insights for today's researchers and scientists. By understanding the origins and early development of such key compounds, we can better appreciate the intricate tapestry of organic chemistry and its profound impact on science and technology.

References

A Technical Guide to the Spectroscopic Properties of Phloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic properties of phloroglucinol (1,3,5-trihydroxybenzene), a significant compound in synthetic chemistry and a common motif in natural products. An understanding of its spectroscopic signature is critical for its identification, quantification, and characterization in various research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific structure of phloroglucinol. Due to the molecule's high C₃ᵥ symmetry, its NMR spectra are remarkably simple, providing a clear and unambiguous fingerprint.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phloroglucinol is characterized by two distinct singlets, representing the two unique proton environments: the hydroxyl protons and the aromatic ring protons. The integration ratio is 1:1, corresponding to the three equivalent hydroxyl protons and the three equivalent aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for Phloroglucinol

Solvent Chemical Shift (δ) ppm Multiplicity Integration Assignment
DMSO-d₆ ~9.1 Singlet 3H Hydroxyl (-OH)

| DMSO-d₆ | ~5.8 - 5.9 | Singlet | 3H | Aromatic (C-H) |

Note: The chemical shift of the acidic -OH protons can vary with concentration, temperature, and water content in the solvent.

¹³C NMR Spectroscopy

Consistent with its symmetry, the proton-decoupled ¹³C NMR spectrum of phloroglucinol displays only two signals, corresponding to the two distinct carbon environments.[1]

Table 2: ¹³C NMR Spectroscopic Data for Phloroglucinol

Solvent Chemical Shift (δ) ppm Assignment
DMSO-d₆ ~159.4 C1, C3, C5 (C-OH)[2]

| DMSO-d₆ | ~94.5 | C2, C4, C6 (C-H) |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of dry phloroglucinol and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup: The analysis is typically performed on a 300 or 400 MHz spectrometer.[1][4]

  • Data Acquisition (¹H NMR):

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[5]

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).

    • A greater number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2-5 seconds are typically required to obtain adequate signal intensity for the quaternary carbons.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[5]

Infrared (IR) Spectroscopy

The IR spectrum of phloroglucinol is dominated by absorptions characteristic of its phenolic hydroxyl groups and the aromatic ring. The solid-state spectrum is commonly obtained using the potassium bromide (KBr) pellet method.[1][6]

Table 3: Key IR Absorption Bands for Phloroglucinol (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3500 - 3200 Strong, Broad O-H Stretching (H-bonded)
~3100 - 3000 Weak - Medium C-H (Aromatic) Stretching
~1620 - 1590 Strong C=C (Aromatic) Ring Stretching
~1500 - 1450 Medium - Strong C=C (Aromatic) Ring Stretching
~1350 - 1300 Medium O-H In-plane Bending
~1200 - 1150 Strong C-O Stretching

| ~820 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Note: The broadness of the O-H band is indicative of extensive intermolecular hydrogen bonding in the solid state. Contamination from water in the KBr can also contribute to a broad absorption around 3400 cm⁻¹.[7]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Gently grind 1-2 mg of dry phloroglucinol with approximately 100-200 mg of spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).[7]

    • The final spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Phloroglucinol exhibits strong UV absorption due to π → π* electronic transitions within the benzene ring. The position of the absorption maximum (λmax) is sensitive to the solvent and, most notably, the pH of the solution.[8]

Table 4: UV-Vis Spectroscopic Data for Phloroglucinol

Solvent Conditions λmax (nm)
Methanol Neutral ~267
Water Acidic / Neutral (pH < 8) ~267

| Water | Basic (pH > 9) | ~290 - 300 |

Under basic conditions, the phenolic protons are abstracted, forming the phenolate ion. This increases conjugation and results in a bathochromic (red) shift to a longer wavelength, a characteristic behavior for phenols.[9][10]

Experimental Protocol for UV-Vis Spectroscopy
  • Stock Solution Preparation: Accurately prepare a stock solution of phloroglucinol in the desired solvent (e.g., methanol or buffered water) at a concentration of approximately 100 µg/mL.[11]

  • Serial Dilutions: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution to determine the linear range of absorbance.[11]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as the blank (reference).

    • Fill a second quartz cuvette with the sample solution.

    • Scan the wavelength range from approximately 400 nm down to 200 nm.

    • Record the wavelength of maximum absorbance (λmax).

  • pH Dependence Study: To observe the effect of pH, prepare solutions in a series of aqueous buffers with known pH values (e.g., pH 4, 7, 10) and record the spectrum for each.[8]

Integrated Spectroscopic Analysis Workflow

The conclusive identification of phloroglucinol relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample to structural confirmation.

Spectroscopic_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation & Conclusion Sample Phloroglucinol Sample Prep Sample Preparation (Drying, Weighing, Dissolving) Sample->Prep NMR NMR Acquisition (¹H & ¹³C) Prep->NMR IR IR Acquisition (FTIR) Prep->IR UV UV-Vis Acquisition Prep->UV Integration Integrated Data Analysis NMR->Integration IR->Integration UV->Integration Confirmation Structural Confirmation & Purity Assessment Integration->Confirmation

Caption: Workflow for the spectroscopic characterization of phloroglucinol.

This integrated approach ensures that the structural assignment is based on complementary data: NMR provides the precise carbon-proton framework, IR confirms the presence of key functional groups, and UV-Vis offers information on the conjugated electronic system. Together, they provide a robust and reliable characterization of the molecule.

References

Phloroglucinol: A Pivotal Secondary Metabolite in Plant Physiology and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives represent a significant class of plant secondary metabolites with multifaceted roles in plant growth, development, and defense. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and analytical methodologies pertaining to phloroglucinols in plants. It is designed to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into this versatile group of compounds.

Introduction

Phloroglucinols are polyphenolic compounds characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5. They are widely distributed in the plant kingdom, as well as in brown algae and some bacteria.[1] In plants, these compounds are not merely metabolic byproducts but active participants in a range of physiological processes. They contribute to the structural integrity of cell walls as precursors to lignin, exhibit hormone-like activities influencing growth and development, and play a crucial role in defense against herbivores and pathogens.[2][3] The diverse biological activities of phloroglucinol derivatives, including antimicrobial, anti-inflammatory, and antioxidant properties, have also made them attractive targets for pharmaceutical research and development.[4][5]

Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol in plants and bacteria primarily follows the polyketide pathway.[6] The key enzyme in this pathway is phloroglucinol synthase, a type III polyketide synthase.[7]

The biosynthetic process can be summarized in the following steps:

  • Formation of Malonyl-CoA: The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.

  • Polyketide Chain Formation: Phloroglucinol synthase catalyzes the sequential condensation of three molecules of malonyl-CoA.

  • Cyclization and Aromatization: The resulting polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to yield the stable phloroglucinol ring.[8]

This core structure can then be further modified by various enzymes to produce a wide array of phloroglucinol derivatives, including acylated, alkylated, and glycosylated forms.[1]

phloroglucinol_biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase polyketide Polyketide Intermediate malonyl_coa->polyketide Phloroglucinol Synthase (3x) phloroglucinol Phloroglucinol polyketide->phloroglucinol Cyclization & Aromatization

Figure 1: Simplified biosynthesis pathway of phloroglucinol.

Physiological Roles in Plants

Phloroglucinol and its derivatives exert a wide range of effects on plant physiology, from structural reinforcement to developmental regulation.

Lignin Precursor and Cell Wall Modification

Phloroglucinol is a key precursor in the biosynthesis of lignin, a complex polymer that provides structural rigidity to plant cell walls.[2] The Wiesner test, a common histochemical stain for lignin, specifically reacts with cinnamaldehyde residues in the lignin polymer, producing a characteristic red-violet color.[9] This staining is a direct result of the phloroglucinol moiety within the lignin structure. The degree of lignification, influenced by the availability of precursors like phloroglucinol, is critical for plant strength, water transport, and defense against pathogens.

Hormone-like Activities: Auxin and Cytokinin Effects

Phloroglucinol exhibits both auxin-like and cytokinin-like activities, making it a significant player in plant tissue culture and development.[3][10]

  • Auxin Synergy: When used in combination with auxins, phloroglucinol can enhance rooting in a variety of plant species. It is believed to act as an auxin synergist or protector, potentially by inhibiting the enzymatic degradation of auxins.[3]

  • Cytokinin-like Effects: Phloroglucinol can promote shoot formation and somatic embryogenesis, effects typically associated with cytokinins.[10] This suggests that phloroglucinol may interact with or modulate cytokinin signaling pathways.

These dual hormonal activities underscore the potential of phloroglucinol as a plant growth regulator in micropropagation and agricultural applications.

hormone_activity Phloroglucinol Phloroglucinol Auxin_Pathway Auxin Signaling Pathway Phloroglucinol->Auxin_Pathway Synergizes with Cytokinin_Pathway Cytokinin Signaling Pathway Phloroglucinol->Cytokinin_Pathway Mimics/Modulates Root_Development Root Development Auxin_Pathway->Root_Development Shoot_Development Shoot Formation & Somatic Embryogenesis Cytokinin_Pathway->Shoot_Development

Figure 2: Dual hormone-like roles of phloroglucinol.

Role in Plant Defense

Many phloroglucinol derivatives, particularly formylated phloroglucinols (FPCs) found in genera like Eucalyptus, serve as potent defense compounds against herbivores. These compounds can act as feeding deterrents due to their astringent taste and potential toxicity. Furthermore, the antimicrobial properties of various phloroglucinols contribute to the plant's defense against pathogenic fungi and bacteria.[4]

Quantitative Data

The concentration of phloroglucinol and its derivatives can vary significantly between plant species, tissues, and in response to environmental conditions. The following tables summarize some of the available quantitative data.

Plant SpeciesTissueCompound ClassConcentration (mg/g DW)Reference
Eucalyptus camphoraExpanded LeavesTotal FPCs65[9]
Eucalyptus globulusExpanded LeavesTotal FPCs41[9]
Eucalyptus melliodoraLeavesSideroxylonalsup to 52[9]

Table 1: Concentration of Formylated Phloroglucinols (FPCs) in Eucalyptus Species.

DerivativeBioactivityCell LineIC50 (µM)Reference
DiacylphloroglucinoliNOS Inhibition-19.0[11]
Alkylated acylphloroglucinoliNOS Inhibition-19.5[11]
DiacylphloroglucinolNF-κB Inhibition-34.0[11]
Alkylated acylphloroglucinolNF-κB Inhibition-37.5[11]
Sampsonol ACytotoxicityFour human tumor cell lines13-28[12]
Sampsonol BCytotoxicityFour human tumor cell lines13-28[12]
Sampsonol CAnti-inflammatoryRAW 264.7 macrophages27.3[12]
Sampsonol FAnti-inflammatoryRAW 264.7 macrophages29.3[12]

Table 2: Bioactivity of Synthetic and Natural Phloroglucinol Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phloroglucinol in plants.

Extraction and Quantification of Phloroglucinols by HPLC-DAD

This protocol is adapted for the analysis of phloroglucinol and its derivatives in plant tissues.

5.1.1. Extraction

  • Sample Preparation: Homogenize fresh or lyophilized plant material to a fine powder.

  • Solvent Extraction: Extract a known weight of the powdered tissue (e.g., 10 g) with a suitable solvent. A common solvent system is 70% ethanol (100 mL).

  • Extraction Procedure: Blend the sample and solvent for approximately 12 minutes.

  • Filtration: Filter the extract through a Whatman No. 4 filter paper under vacuum.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Reconstitution: Dissolve the residue in a known volume of 70% ethanol (e.g., 20 mL).

  • Dilution and Filtration: Dilute an aliquot of the reconstituted extract (e.g., 0.2 mL into 10 mL) with 50% methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.[4]

5.1.2. HPLC-DAD Analysis

  • HPLC System: An Agilent 1100 Series HPLC System or equivalent equipped with a Diode Array Detector (DAD).

  • Column: Supelco Discovery C18 (4.6 × 250 mm, 5 µm) or a similar C18 column.

  • Column Temperature: 25 °C.

  • Mobile Phase:

    • Solvent A: 0.05% phosphoric acid in deionized water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0–4 min, 0% B

    • 4–8 min, 0–30% B

    • 8–30 min, 30–45% B

    • 30–31 min, 45–70% B

    • 31–36 min, 70% B

    • 36–37 min, 70–0% B

    • 37–45 min, 0% B

  • Detection: Monitor at 230 nm.[4]

  • Quantification: Prepare standard solutions of phloroglucinol in 50% methanol at various concentrations (e.g., 0.5, 2, 5, 10, and 20 mg/L) to generate a calibration curve for quantification.[4]

hplc_workflow start Plant Material homogenize Homogenization start->homogenize extract Solvent Extraction (70% Ethanol) homogenize->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate reconstitute Reconstitution (70% Ethanol) concentrate->reconstitute dilute Dilution & Filtration (0.45 µm filter) reconstitute->dilute hplc HPLC-DAD Analysis dilute->hplc end Quantification hplc->end

Figure 3: Workflow for HPLC-DAD quantification of phloroglucinol.

Histochemical Detection of Lignin (Wiesner Test)

This qualitative test is used to visualize lignified tissues in plant cross-sections.

  • Reagent Preparation:

    • Prepare a 2% (w/v) solution of phloroglucinol in 95% ethanol.

    • Use concentrated hydrochloric acid (HCl).

  • Staining Procedure:

    • Cut thin cross-sections of the plant tissue.

    • Treat the sections with the 2% phloroglucinol solution for 5 minutes.

    • Mount the sections in a drop of concentrated HCl.

  • Observation: Observe under a light microscope. The development of a reddish-purple color indicates the presence of lignin.[13]

Induction of Somatic Embryogenesis with Phloroglucinol

This protocol provides a general framework for investigating the effect of phloroglucinol on somatic embryogenesis, using Eucalyptus as an example.

  • Explant Preparation: Use shoot apex and leaf explants from in vitro-grown shoots.

  • Induction Medium:

    • Basal medium (e.g., Murashige and Skoog).

    • Supplement with an auxin, such as 40 µM picloram.

    • Add phloroglucinol at various concentrations (e.g., 0, 10, 25, 50, 100 µM) to different treatment groups.

    • Incorporate 40 mg/L arabic gum.

  • Culture Conditions: Culture the explants on the induction medium in the dark at 25°C for 8 weeks.

  • Maturation and Germination:

    • Transfer the induced embryogenic cultures to a basal medium without plant growth regulators for embryo maturation.

    • Germinate mature somatic embryos in a liquid germination medium.[10]

Signaling Pathways

Phloroglucinol's hormone-like activities suggest its interaction with or modulation of plant signaling pathways, particularly those of auxin and cytokinin.

Interaction with Auxin and Cytokinin Signaling

While the precise molecular interactions are still under investigation, evidence suggests that phloroglucinol can influence the outcomes of auxin and cytokinin signaling.

  • Auxin Signaling: The synergistic effect of phloroglucinol on rooting suggests it may enhance auxin perception at the receptor level, influence auxin transport, or protect auxin from degradation, thereby amplifying the downstream signaling cascade that leads to the expression of root development genes.

  • Cytokinin Signaling: Phloroglucinol's ability to promote shoot formation and cell division points towards an interaction with the cytokinin signaling pathway. This could involve direct binding to cytokinin receptors, although this is less likely, or modulation of downstream components of the two-component signaling system that characterizes cytokinin perception and response.

hormone_signaling cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Degradation ARF Auxin Response Factors Aux_IAA->ARF Represses Auxin_Response Auxin-Responsive Gene Expression (Rooting) ARF->Auxin_Response Phloro_Auxin Phloroglucinol Phloro_Auxin->Auxin Synergizes/ Protects Cytokinin Cytokinin AHK AHK Receptors Cytokinin->AHK AHP AHP AHK->AHP Phosphorelay ARR_B Type-B ARR AHP->ARR_B Cytokinin_Response Cytokinin-Responsive Gene Expression (Shooting) ARR_B->Cytokinin_Response Phloro_Cyto Phloroglucinol Phloro_Cyto->AHK Modulates?

Figure 4: Postulated interaction of phloroglucinol with auxin and cytokinin signaling pathways.

Conclusion

Phloroglucinol and its derivatives are a diverse and functionally significant class of secondary metabolites in plants. Their roles as lignin precursors, plant growth regulators with hormone-like activities, and defense compounds highlight their importance in plant physiology. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the biosynthesis, regulation, and application of these fascinating molecules. Future research into the precise molecular mechanisms underlying their hormone-like activities and their interactions with signaling pathways will undoubtedly unveil new avenues for their application in agriculture, biotechnology, and medicine.

References

solubility and stability of phloroglucinol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of Phloroglucinol in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol, or 1,3,5-trihydroxybenzene, is a benzenetriol isomer with significant applications in the pharmaceutical and chemical industries.[1] It serves as a key starting material in the synthesis of pharmaceuticals, explosives, and as a coupling agent in printing.[1][2] In medicine, it is primarily utilized as an antispasmodic agent.[3] The efficacy, formulation, and storage of phloroglucinol-containing products are intrinsically linked to its solubility and stability characteristics in various solvents. Understanding these properties is crucial for process development, formulation design, and ensuring the therapeutic effectiveness and shelf-life of the final product.

This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Solubility of Phloroglucinol

Phloroglucinol is a polar organic compound, a property dictated by its three hydroxyl groups. This polarity governs its solubility profile. From aqueous solutions, phloroglucinol typically crystallizes as a dihydrate (C₆H₆O₃·2H₂O), which has a melting point of 116–117 °C. The anhydrous form melts at a much higher temperature of 218–220 °C.[4]

Qualitative and Quantitative Solubility Data

Phloroglucinol exhibits a wide range of solubilities in common laboratory solvents. It is generally very soluble in polar organic solvents and has moderate solubility in water.

Table 1: Solubility of Phloroglucinol in Various Solvents

SolventFormulaTypeSolubility ( g/100 mL)Solubility (mg/mL)Temperature (°C)Reference(s)
WaterH₂OProtic1.0610.620[4]
WaterH₂OProtic1.1211.17Room Temp[2]
EthanolC₂H₅OHProticMiscible~250 (approx. 25 mg/mL)-[4][5]
MethanolCH₃OHProticMiscible--[4]
AcetoneC₃H₆OAproticMiscible--[4]
Diethyl Ether(C₂H₅)₂OAproticMiscible--[4]
PyridineC₅H₅NAproticMiscible--[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic-~15-[5]
Dimethylformamide (DMF)(CH₃)₂NC(O)HAprotic-~30-[5]
DMF:PBS (pH 7.2) (1:1)-Aqueous Buffer-~0.5-[5]

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocol: Solubility Determination (Static Gravimetric Method)

The solubility of a compound can be determined using several methods. The static analytic or gravimetric method is a reliable approach for generating accurate solubility data.[6]

Objective: To determine the equilibrium solubility of phloroglucinol in a specific solvent at a controlled temperature.

Materials:

  • Phloroglucinol (anhydrous or dihydrate, as required)

  • Solvent of choice

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis Spectrophotometer (for analysis) or drying oven (for gravimetric finish)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of phloroglucinol to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid and liquid phases, centrifuge the container at a high speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Quantification:

    • Analytical Method (e.g., HPLC): Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample to determine the concentration of phloroglucinol.

    • Gravimetric Method: Transfer the known volume of the supernatant to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that does not cause degradation of the phloroglucinol. Weigh the container with the residue. The mass of the dissolved phloroglucinol is the difference between the final and initial weights of the container.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Phloroglucinol to solvent B Seal container A->B C Agitate in shaker bath at constant temperature (e.g., 24-48h) B->C D Allow to settle C->D E Centrifuge to separate undissolved solid D->E F Withdraw known volume of clear supernatant E->F G Gravimetric Method: Evaporate solvent & weigh residue F->G H Analytical Method: Dilute & analyze via HPLC/UV-Vis F->H I Calculate Solubility G->I H->I

Solubility Determination Workflow

Stability of Phloroglucinol

The stability of phloroglucinol is influenced by several environmental factors, including pH, temperature, light, and the presence of oxygen.[7] Degradation can lead to a loss of potency and the formation of undesirable impurities.

Factors Affecting Stability
  • pH: Phloroglucinol is a weak triprotic acid.[4] Studies have shown it is more susceptible to degradation in alkaline (basic) conditions compared to acidic or neutral conditions.[3] Alkaline hydrolysis can be a significant degradation pathway.[3]

  • Oxidation: As a phenolic compound, phloroglucinol is prone to oxidation, which can be accelerated by air and light.[4] This can result in a color change, with the typically white or colorless solid taking on a beige tint.[4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[7] While the anhydrous form is thermally stable up to its melting point, solutions may degrade more rapidly at elevated temperatures. The dihydrate form is unstable above 50 °C at ambient humidity, readily losing its water of hydration.[8]

  • Light: Phloroglucinol is light-sensitive.[2] Exposure to UV or ambient light can induce photolytic degradation, although some studies indicate it is more stable to photolytic stress compared to oxidative or hydrolytic stress.[2][3]

  • Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air.[2][9] The dihydrate form is unstable below 16% relative humidity at 25 °C.[8]

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways center Phloroglucinol Stability pH pH center->pH Temp Temperature center->Temp Light Light center->Light Oxygen Oxygen (Air) center->Oxygen Moisture Moisture center->Moisture Hydrolysis Hydrolysis (especially alkaline) pH->Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Dehydration Dehydration (of dihydrate form) Temp->Dehydration Photolysis Photolysis Light->Photolysis Oxygen->Oxidation Moisture->Dehydration

Factors Affecting Phloroglucinol Stability
Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential in drug development to identify likely degradation products and establish the intrinsic stability of a molecule. A stability-indicating analytical method, typically HPLC, is developed and validated for this purpose.[3]

Objective: To investigate the degradation behavior of phloroglucinol under various stress conditions.

Materials:

  • Phloroglucinol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • UV chamber, temperature-controlled oven

  • Validated stability-indicating HPLC method with a photodiode array (PDA) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of phloroglucinol in a suitable solvent (e.g., mobile phase or a water/organic mixture).[3]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60 °C for a specified time) if necessary to induce degradation. Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize before analysis. A study found phloroglucinol to be susceptible to alkaline conditions.[3]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified time. Phloroglucinol is known to be susceptible to oxidation.[3]

    • Thermal Degradation: Expose a solid sample or a solution of phloroglucinol to dry heat in an oven (e.g., 80-100 °C) for an extended period.[3]

    • Photolytic Degradation: Expose a solution of phloroglucinol to UV light (e.g., in a UV chamber for 24 hours).[3]

  • Sample Analysis:

    • Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent phloroglucinol peak.

    • Use a PDA detector to check for peak purity of the parent compound peak in the stressed samples to ensure it is not co-eluting with any degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the degradation products if possible using techniques like LC-MS.

    • Establish the degradation pathway and identify the conditions under which phloroglucinol is least stable.

G cluster_stress Stress Conditions A Prepare Phloroglucinol Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, heat) A->B C Alkaline Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., H₂O₂) A->D E Thermal (Dry Heat) A->E F Photolytic (UV Light) A->F G Analyze all samples (stressed & control) via Stability-Indicating HPLC-PDA B->G C->G D->G E->G F->G H Data Interpretation G->H I Calculate % Degradation H->I J Check Peak Purity H->J K Identify Degradation Pathway H->K

Forced Degradation Study Workflow

Conclusion

The solubility and stability of phloroglucinol are critical parameters for its successful application in research and industry. It is highly soluble in polar organic solvents like ethanol, methanol, and acetone, and moderately soluble in water. Its stability is compromised by alkaline conditions, oxidizing agents, and exposure to light and high temperatures. Forced degradation studies confirm that phloroglucinol is particularly susceptible to alkaline hydrolysis and oxidation. Therefore, for formulation and storage, it is recommended to maintain a neutral to acidic pH, protect from light, and store in a cool, dry environment in well-sealed containers to prevent oxidation and moisture uptake. This guide provides the foundational data and methodologies to assist researchers and developers in handling phloroglucinol effectively.

References

Phloroglucinol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Phloroglucinol , a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities and therapeutic potential. This technical guide provides an in-depth overview of its core properties, analytical methodologies, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Phloroglucinol, systematically named benzene-1,3,5-triol, is a colorless, crystalline solid. Its fundamental properties are summarized below.

PropertyValueCitations
CAS Number 108-73-6
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Appearance Colorless to beige solid
Melting Point 219 °C
Solubility Soluble in water (1 g/100 mL), diethyl ether, ethanol, and pyridine.

Biological Activities and Signaling Pathways

Phloroglucinol exhibits a range of biological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. Its primary mechanism in oncology is the induction of apoptosis in cancer cells through multiple signaling cascades.

Pro-apoptotic Signaling Pathways

Phloroglucinol has been shown to induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways.

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to cell surface receptors. Phloroglucinol upregulates the expression of Fas (a death receptor) and Fas-associated death domain (FADD), leading to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.

  • Intrinsic (Mitochondrial) Pathway: Phloroglucinol modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of caspase-9, which in turn activates caspase-3, leading to programmed cell death.

Phloroglucinol also influences key signaling pathways that regulate cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Phloroglucinol has been observed to inactivate this pathway, thereby promoting apoptosis in cancer cells.

  • Ras/ERK-MAPK Pathway: This cascade is involved in cell proliferation, differentiation, and survival. Phloroglucinol can suppress this pathway, contributing to its anti-proliferative effects.

Phloroglucinol_Apoptosis_Signaling Phloroglucinol Phloroglucinol Extrinsic Extrinsic Pathway Phloroglucinol->Extrinsic Intrinsic Intrinsic Pathway Phloroglucinol->Intrinsic Fas Fas Receptor Extrinsic->Fas Mitochondria Mitochondria Intrinsic->Mitochondria FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2 Bcl-2 Family Mitochondria->Bcl2 inhibition CytochromeC Cytochrome c Bcl2->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phloroglucinol-induced apoptotic signaling pathways.

Phloroglucinol_Survival_Signaling Phloroglucinol Phloroglucinol PI3K PI3K Phloroglucinol->PI3K Ras Ras Phloroglucinol->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ERK ERK Ras->ERK MAPK MAPK ERK->MAPK MAPK->CellSurvival

Caption: Inhibition of cell survival pathways by phloroglucinol.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of phloroglucinol in various samples.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Phloroglucinol standard of known purity.

  • Solvents for sample and standard preparation (e.g., methanol or mobile phase).

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of phloroglucinol standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction, filtration, and dilution to bring the phloroglucinol concentration within the range of the calibration curve.

4. Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of phloroglucinol in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow Start Start StdPrep Prepare Standard Solutions Start->StdPrep SamplePrep Prepare Sample Solutions Start->SamplePrep HPLC HPLC Analysis StdPrep->HPLC SamplePrep->HPLC Calib Generate Calibration Curve HPLC->Calib Quant Quantify Phloroglucinol in Samples HPLC->Quant Calib->Quant End End Quant->End

Caption: General workflow for HPLC quantification of phloroglucinol.
Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of phloroglucinol on cancer cell lines.

1. Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Phloroglucinol stock solution (dissolved in a suitable solvent like DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of phloroglucinol for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting the expression levels of proteins involved in the signaling pathways affected by phloroglucinol.

1. Materials:

  • Cells treated with phloroglucinol.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, Akt, ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

2. Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of phloroglucinol from various studies.

AssayCell Line/SystemParameterValue
Cell Viability (MTT) HT-29 (Colon Cancer)IC₅₀ (48h)~50 µg/mL
Antioxidant (DPPH) In vitroIC₅₀Concentration-dependent
Anti-inflammatory RAW 264.7 MacrophagesNO Production InhibitionConcentration-dependent
HPLC-MS/MS LoQ Human PlasmaLower Limit of Quantification1.976 ng/mL

This guide provides a foundational understanding of phloroglucinol for research and development purposes. The detailed protocols and summarized data serve as a valuable resource for designing and conducting further investigations into the therapeutic potential of this versatile compound.

The Tautomeric Life of Phloroglucinol: A Deep Dive into its Keto-Enol Equilibrium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phloroglucinol (1,3,5-trihydroxybenzene), a seemingly simple aromatic compound, harbors a fascinating and complex chemical personality. Its ability to exist in multiple tautomeric forms, switching between enol and keto structures, has profound implications for its chemical reactivity, physical properties, and biological activity. This technical guide delves into the core of phloroglucinol's tautomerism, presenting quantitative data, detailed experimental methodologies, and visual representations to provide a comprehensive understanding for professionals in research and drug development.

The Dual Nature: Enol vs. Keto

In its most commonly depicted form, phloroglucinol is an aromatic benzenetriol (the tri-enol form). However, it can undergo tautomerization to exist in equilibrium with its keto forms, primarily 1,3,5-cyclohexanetrione. The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (solid vs. solution), solvent polarity, and pH.

While the neutral molecule exists almost exclusively in the aromatic tri-enol form, the equilibrium can shift dramatically upon deprotonation.[1] This dynamic interplay between the tautomers is crucial for understanding its reaction mechanisms and potential interactions in biological systems.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the different tautomeric and ionic species of phloroglucinol has been extensively studied. The following tables summarize key quantitative data from spectroscopic and potentiometric investigations.

Table 1: pKa Values for the Dissociation of Phloroglucinol in Aqueous Solution

pKaValueSpecies Transition
pKa18.0 - 8.5Neutral (enol) ⇌ Monoanion (enol)
pKa28.9 - 9.5Monoanion (enol) ⇌ Dianion (keto)
pKa3~14Dianion (keto) ⇌ Trianion (enol)

Data sourced from references[2][3].

Table 2: 13C NMR Chemical Shifts (δ) of Phloroglucinol Species in Aqueous Solution

SpeciesCarbon Atom(s)Chemical Shift (ppm)
Neutral (1a) >CH98
C1, C3, C5160.9
Monoanion (1b) >CH98
C1, C3, C5164.4
Dianion (2c - keto) >CH₂46
≥CH101
C3, C5188
C1197
Trianion (1d) >CH100
C1, C3, C5170

Data sourced from reference[2]. Note: The dianion exists predominantly in the keto form (3,5-dihydroxy-2,5-cyclohexadienone dianion).[2]

Visualizing the Tautomeric Equilibrium

The tautomerism of phloroglucinol can be visualized as a dynamic equilibrium between its enol and keto forms. The following diagram illustrates the key tautomers.

Caption: Keto-enol tautomerism of phloroglucinol.

The pH of the solution plays a critical role in shifting this equilibrium, particularly through deprotonation, which favors the formation of keto-anionic species.

Ph_Dependent_Tautomerism Neutral Neutral Phloroglucinol (Predominantly Enol) Monoanion Monoanion (Predominantly Enol) Neutral->Monoanion + OH⁻ (pKa1 ~8.5) Dianion Dianion (Predominantly Keto) Monoanion->Dianion + OH⁻ (pKa2 ~9.2) Trianion Trianion (Enol) Dianion->Trianion + OH⁻ (pKa3 ~14)

Caption: pH-dependent ionization and tautomerism of phloroglucinol.

Experimental Protocols for Studying Tautomerism

A variety of experimental techniques are employed to investigate the tautomeric equilibrium of phloroglucinol. Each method provides unique insights into the structural and dynamic aspects of this phenomenon.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[4] By analyzing the chemical shifts and coupling constants of 1H and 13C nuclei, researchers can identify and quantify the different species in equilibrium.[2]

Detailed Methodology (13C NMR):

  • Sample Preparation: Phloroglucinol is dissolved in an appropriate solvent (e.g., D₂O for aqueous studies) to a concentration of approximately 0.1 mol dm⁻³.[7] A deuterium-labeled internal standard, such as 3-(trimethylsilyl)propionate-d₄ sodium salt, is added for referencing the chemical shifts (δ = 0 ppm).[7]

  • pH Adjustment: The pH of the solution is carefully adjusted using standardized solutions of acid (e.g., HClO₄) or base (e.g., KOH).[7] To prevent oxidation, especially in alkaline solutions, the sample is bubbled with an inert gas like argon before and during pH adjustment.[7]

  • Data Acquisition: 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker AM-400).[7] Proton-noise decoupling is typically used to simplify the spectra and improve the signal-to-noise ratio.

  • Data Analysis: The chemical shifts of the carbon signals are measured and assigned to the specific carbon atoms of the different tautomeric and ionic forms. The relative intensities of the peaks are used to determine the proportion of each species at a given pH.[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy is utilized to monitor changes in the electronic absorption spectra of phloroglucinol tautomers in solution.[4] The formation of different species, particularly the conjugated keto forms, results in characteristic absorption bands.[2]

Detailed Methodology:

  • Sample Preparation: A dilute solution of phloroglucinol (e.g., 1.2 x 10⁻⁴ mol dm⁻³) is prepared in the desired solvent system.[7]

  • pH Control: A series of buffer solutions are used to maintain a constant pH for each measurement.[1]

  • Spectral Measurement: UV-Vis absorption spectra are recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Data Analysis: The appearance and disappearance of absorption maxima are correlated with changes in pH to identify the electronic transitions associated with each tautomeric and ionic form. For instance, the keto-dianion exhibits a characteristic absorption band around 348 nm.[7]

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.[4] By determining the precise atomic positions in the crystal lattice, this technique can distinguish between enol and keto structures.[8][9]

Detailed Methodology:

  • Crystal Growth: Single crystals of phloroglucinol suitable for X-ray diffraction are grown from a solution by methods such as slow evaporation or cooling crystallization.[8] Phloroglucinol is known to crystallize as a dihydrate from water.[8][9]

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., room temperature).[8][9]

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, which involves determining the unit cell dimensions and the positions of all atoms. The structure is then refined to obtain a precise model of the molecule in the crystalline state.[8][9] This allows for the unambiguous identification of the tautomeric form present.

The following diagram outlines a general workflow for the experimental investigation of phloroglucinol tautomerism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Structural Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Prepare Phloroglucinol Solutions (Varying pH, Solvents) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR UV_Vis UV-Vis Spectroscopy Prep->UV_Vis X_Ray X-ray Crystallography (Solid State) Prep->X_Ray Data_Analysis Analyze Spectra & Structures NMR->Data_Analysis UV_Vis->Data_Analysis X_Ray->Data_Analysis Quantification Quantify Tautomer Ratios Data_Analysis->Quantification Equilibrium Determine Equilibrium Constants Quantification->Equilibrium Conclusion Elucidate Tautomeric Landscape Equilibrium->Conclusion

Caption: Experimental workflow for studying phloroglucinol tautomerism.

Implications for Drug Development and Research

A thorough understanding of phloroglucinol's tautomerism is essential for several reasons:

  • Reactivity and Synthesis: The presence of the keto form explains reactions that are uncharacteristic of phenols, such as the formation of a trioxime with hydroxylamine.[1][3] This dual reactivity can be harnessed in synthetic chemistry.

  • Biological Activity: The different tautomers and their ionized forms will exhibit distinct abilities to interact with biological targets such as enzymes and receptors. Their varying polarity and hydrogen bonding capabilities can significantly influence their pharmacokinetic and pharmacodynamic profiles.

  • Physicochemical Properties: Tautomerism affects properties like solubility, stability, and crystal packing, which are critical considerations in drug formulation and development.[8]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phloroglucinol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of phloroglucinol derivatives as promising candidates for drug discovery. The protocols detailed below focus on the synthesis of acylated and nitrogen-containing phloroglucinols and their evaluation as anti-inflammatory and antifungal agents.

Introduction to Phloroglucinol Derivatives

Phloroglucinol, a simple 1,3,5-trihydroxybenzene, serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant biological activities.[1] Naturally occurring and synthetic phloroglucinol derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3] Their structural diversity and amenability to chemical modification make them attractive starting points for the development of novel therapeutic agents.[4] This document outlines synthetic strategies and bioassay protocols for two key areas of therapeutic interest: anti-inflammatory and antifungal applications.

I. Anti-inflammatory Phloroglucinol Derivatives

A series of monoacyl-, diacyl-, and alkylated monoacylphloroglucinols have been synthesized and shown to exhibit potent anti-inflammatory properties by inhibiting key mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[1][5]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of synthesized phloroglucinol derivatives.

Compound IDStructureiNOS Inhibition IC₅₀ (µM)[6]NF-κB Inhibition IC₅₀ (µM)[6]
1 1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one19.5 ± 0.737.5 ± 3.5
2 2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one19.0 ± 1.485.0 ± 21.2
3 Diacylphloroglucinol derivative19.0 ± 1.434.0 ± 8.5
Signaling Pathway

The anti-inflammatory effects of these phloroglucinol derivatives are mediated through the inhibition of the iNOS and NF-κB signaling pathways. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of NF-κB. This transcription factor then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, which in turn produces nitric oxide (NO), a key inflammatory mediator.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Binds IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Phloroglucinol Phloroglucinol Derivatives Phloroglucinol->NFκB Inhibits iNOS_protein iNOS Protein Phloroglucinol->iNOS_protein Inhibits NO Nitric Oxide (NO) iNOS_protein->NO Produces iNOS_gene iNOS Gene NFκB_n->iNOS_gene Induces Transcription iNOS_gene->iNOS_protein Translation

Caption: Inhibition of iNOS and NF-κB signaling by phloroglucinol derivatives.

Experimental Protocols

This protocol is adapted from a previously reported procedure.

  • Starting Material: 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one (monoacylphloroglucinol).

  • Reaction Setup: To a solution of the starting material in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃) and a phase transfer catalyst such as tetrabutylammonium iodide (TBAI).

  • Alkylation: Add 1-bromo-4-(bromomethyl)benzene to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

This protocol involves a multi-step synthesis.

  • Starting Material: 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one.

  • Reaction with p-Xylylene Dibromide: In a biphasic system of toluene and aqueous sodium hydroxide with TBAI as a phase transfer catalyst, react the starting material with p-xylylene dibromide at room temperature for 6 hours.

  • Reaction with Piperidine: The intermediate from the previous step is then reacted with piperidine in a mixture of dichloromethane, methanol, and aqueous sodium hydroxide with potassium carbonate at room temperature for 7 hours.

  • Work-up and Purification: Following a similar work-up procedure as for Compound 1, the final product is isolated and purified by column chromatography.

These assays are performed to evaluate the anti-inflammatory potential of the synthesized compounds.[7][8]

  • iNOS Inhibition Assay:

    • Cell Culture: Use a macrophage cell line such as RAW 264.7.

    • Stimulation: Induce iNOS expression by treating the cells with lipopolysaccharide (LPS).

    • Treatment: Co-treat the cells with various concentrations of the test compounds.

    • Nitrite Measurement: After a suitable incubation period, measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent, which detects nitrite (a stable product of NO).

    • IC₅₀ Calculation: Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).

  • NF-κB Inhibition Assay:

    • Cell Line: Utilize a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

    • Stimulation: Stimulate NF-κB activation using an appropriate inducer (e.g., phorbol 12-myristate 13-acetate).

    • Treatment: Treat the cells with different concentrations of the phloroglucinol derivatives.

    • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity) to quantify NF-κB transcriptional activity.

    • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NF-κB activity by 50%.

II. Antifungal Phloroglucinol Derivatives

The introduction of an allylamine pharmacophore into the phloroglucinol scaffold has led to the development of potent antifungal agents, particularly against dermatophytes like Trichophyton rubrum.[9]

Data Presentation: Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values of synthesized phloroglucinol derivatives against Trichophyton rubrum.

Compound IDStructureMIC (µg/mL) against T. rubrum[9][10]
4 (E)-1-(3-(4-Aminobut-2-en-1-yl)-2,4,6-trihydroxy-5-methylphenyl)propan-1-one39.89
5 Derivative with a C4 acyl group and allylamine side chain3.05
6 Pseudoaspidinol19.89
Experimental Workflow: Antifungal Drug Discovery

The process of discovering and evaluating antifungal phloroglucinol derivatives follows a structured workflow from synthesis to biological testing.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Chemical Synthesis of Phloroglucinol Derivatives Purification Purification by Column Chromatography Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound Lead_Compound->Synthesis Iterative Optimization

Caption: Workflow for antifungal phloroglucinol derivative discovery.

Experimental Protocols

This protocol describes the introduction of an allylamine pharmacophore to a methylphloroglucinol scaffold.[9]

  • Starting Material: A suitable 2-methyl-6-acyl phloroglucinol derivative (e.g., pseudoaspidinol).

  • Mannich-type Reaction: React the starting material with formaldehyde and a primary or secondary amine (e.g., allylamine) in a suitable solvent.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired N-substituted phloroglucinol derivative.

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][11][12]

  • Microorganism: Use a standardized inoculum of the target fungus, such as Trichophyton rubrum.

  • Assay Setup: Perform the assay in a 96-well microtiter plate.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (wells without any compound).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[11]

References

Phloroglucinol: A Versatile Reagent in Organic Synthesis for Drug Discovery and Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phloroglucinol, a simple benzenetriol, is a remarkably versatile building block in organic synthesis. Its electron-rich aromatic ring, stemming from the three symmetrically placed hydroxyl groups, makes it highly reactive towards a variety of electrophilic substitutions and condensation reactions. This reactivity has been harnessed by synthetic chemists to construct a diverse array of molecules, ranging from pharmaceuticals and natural products to dyes and explosives.[1] This application note provides a detailed overview of the use of phloroglucinol as a reagent in organic synthesis, with a focus on its application in the development of therapeutic agents and the total synthesis of complex natural products. We present key reaction protocols, quantitative data, and explore the modulation of important biological signaling pathways by phloroglucinol derivatives.

Key Applications in Organic Synthesis

Phloroglucinol serves as a crucial starting material in several named reactions and is a key precursor to a wide range of molecular scaffolds.

Named Reactions Involving Phloroglucinol

1. Pechmann Condensation: This reaction is a cornerstone for the synthesis of coumarins. Phloroglucinol reacts with β-ketoesters, such as ethyl acetoacetate, in the presence of an acid catalyst to yield highly functionalized coumarin derivatives.[2] These coumarins are prevalent in many biologically active natural products.

2. Gattermann Reaction: The Gattermann reaction allows for the formylation of the phloroglucinol ring to produce 2,4,6-trihydroxybenzaldehyde. This reaction typically employs a mixture of hydrogen cyanide and a Lewis acid catalyst.[3] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide.[4]

3. Hoesch Reaction (Houben-Hoesch Reaction): This reaction is used to synthesize aryl ketones. Phloroglucinol reacts with a nitrile in the presence of a Lewis acid and HCl to yield acylphloroglucinols, such as 2,4,6-trihydroxyacetophenone.[5][6] These products are valuable intermediates in the synthesis of flavonoids and other pharmaceuticals.

Building Block for Natural Products and Pharmaceuticals

The phloroglucinol motif is a common feature in a vast number of natural products with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] These natural products include flavonoids, xanthones, and polycyclic polyprenylated acylphloroglucinols (PPAPs).[7] Consequently, phloroglucinol is a vital starting material for the total synthesis of these complex molecules, such as Garcinol and Hyperforin.[8][9][10] Furthermore, synthetic derivatives of phloroglucinol have been developed as therapeutic agents, for instance, the antispasmodic drug flopropione.[11]

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving phloroglucinol.

Protocol 1: Pechmann Condensation for the Synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin

This protocol describes the synthesis of a coumarin derivative using phloroglucinol as the starting material.

Materials:

  • Phloroglucinol (2 mmol)

  • Ethyl acetoacetate (EAA) (2 mmol)

  • Zn0.925Ti0.075O Nanoparticles (10 mol %)

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn0.925Ti0.075O NPs (10 mol %).[12]

  • Heat the mixture with constant stirring at 110 °C.[12]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Separate the catalyst by centrifugation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired coumarin.[12]

Protocol 2: Hoesch Reaction for the Synthesis of 2',4',6'-Trihydroxyacetophenone

This protocol details the synthesis of an important intermediate for flavonoid synthesis.

Materials:

  • Anhydrous Phloroglucinol (0.16 mole)

  • Anhydrous Acetonitrile (0.32 mole)

  • Anhydrous Ether (80 cc)

  • Finely powdered, fused Zinc Chloride (4 g)

  • Dry Hydrogen Chloride gas

  • Deionized Water

  • Norite (activated carbon)

Procedure:

  • In a 250-cc filtering flask, place anhydrous phloroglucinol, anhydrous acetonitrile, anhydrous ether, and fused zinc chloride.

  • Cool the flask in an ice-salt mixture and pass a rapid stream of dry hydrogen chloride through the solution for two hours with occasional shaking.

  • Allow the flask to stand in an ice chest for 24 hours.

  • Again, pass hydrogen chloride through the mixture for two hours.

  • Stopper the flask and let it stand in an ice chest for three days to allow the ketimine hydrochloride to precipitate.

  • Separate the orange-yellow precipitate by decanting the ether and wash twice with dry ether.

  • Transfer the solid to a 2-liter round-bottomed flask with 1 liter of hot water.

  • Boil the solution vigorously under a reflux condenser for two hours.

  • Add 3-4 g of Norite, boil for an additional five minutes, and filter the hot solution with suction.

  • Extract the decolorizing carbon with two 100-cc portions of boiling water and add the filtrate to the main portion.

  • Allow the solution to stand overnight to crystallize the phloroacetophenone.

  • Filter the crystals with suction and dry in an oven at 120 °C. The expected yield is 74–87%.[13]

Protocol 3: Gattermann Formylation of Phloroglucinol (Adams Modification)

This protocol outlines the synthesis of 2,4,6-trihydroxybenzaldehyde.

Materials:

  • Anhydrous Phloroglucinol

  • Zinc Cyanide (Zn(CN)2)

  • Anhydrous Ether

  • Dry Hydrogen Chloride (HCl) gas

  • Water

Procedure:

  • In a reaction vessel, suspend anhydrous phloroglucinol and zinc cyanide in anhydrous ether.

  • Pass a stream of dry HCl gas through the suspension with stirring. The reaction is typically carried out at low temperatures (0-10 °C).

  • The reaction mixture will form an aldimine intermediate which precipitates.

  • After the reaction is complete, the intermediate is hydrolyzed by adding water and heating.

  • The product, 2,4,6-trihydroxybenzaldehyde, can then be extracted with a suitable organic solvent and purified by recrystallization or chromatography.

Quantitative Data

The following tables summarize quantitative data for some of the key reactions and biological activities of phloroglucinol derivatives.

Table 1: Yields of Pechmann Condensation with Phloroglucinol and Ethyl Acetoacetate using various catalysts.

CatalystCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Reference
Zn0.925Ti0.075O NPs5110567[1]
Zn0.925Ti0.075O NPs10110388[1]
Zn0.925Ti0.075O NPs15110388[1]
Barium Dichloride-100-Good to Excellent[14]

Table 2: Yield of Hoesch Reaction for the Synthesis of 2',4',6'-Trihydroxyacetophenone.

ReactantsCatalystSolventYield (%)Reference
Phloroglucinol, AcetonitrileZinc Chloride, HClEther74-87[13]

Table 3: Cytotoxic Activity (IC50 in µM) of Synthetic Phloroglucinol Derivatives against various Cancer Cell Lines.

CompoundHeLa (Cervical)HepG2 (Liver)A549 (Lung)MCF-7 (Breast)Reference
Diacylphloroglucinol derivative----[15]
Alkylated monoacylphloroglucinol derivative----[16][15]
Compound 3a--5.988 ± 0.12-[16]
Compound 613.7315.8316.89-[17]
Compound 4d---39.0[16]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Phloroglucinol and its derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nucleus ERK ERK->ERK_nucleus translocates Phloroglucinol_derivative Phloroglucinol Derivative Phloroglucinol_derivative->MEK inhibits phosphorylation Phloroglucinol_derivative->ERK inhibits phosphorylation Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors activates Gene_Expression Cell Proliferation & Survival Genes Transcription_Factors->Gene_Expression induces Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (e.g., Pechmann, Hoesch) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Crude_Purification Crude Purification (e.g., Column Chromatography) Workup->Crude_Purification Fraction_Analysis Fraction Analysis (TLC) Crude_Purification->Fraction_Analysis Pure_Product Pure Product Fraction_Analysis->Pure_Product Pure Fractions Combined & Concentrated Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product

References

Application Notes and Protocols for Phloroglucinol Staining in Plant Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the use of phloroglucinol staining in plant histology. Phloroglucinol is a widely used stain for the qualitative assessment of lignification in plant tissues. The protocols outlined below are applicable for a variety of plant species and tissue types, and are intended to provide reproducible and reliable results for research, quality control, and developmental studies.

Introduction

Phloroglucinol staining, also known as the Wiesner test, is a histochemical method used to detect the presence of lignin in plant cell walls.[1][2] The stain reacts specifically with cinnamaldehyde end-groups within the lignin polymer to produce a characteristic cherry red or violet color.[1][3] The intensity of the coloration is generally proportional to the degree of lignification, making it a valuable tool for comparative studies of plant anatomy, development, and pathology.[3] This method is particularly useful for identifying lignified tissues such as xylem and sclerenchyma fibers.[1][3] While primarily a qualitative technique, the results can be quantified using image analysis software to assess the extent of lignification.[4]

Principle of the Reaction

The staining mechanism involves the reaction of phloroglucinol with coniferaldehyde units present in lignin in the presence of a strong acid, typically hydrochloric acid (HCl).[1] This reaction results in the formation of a colored complex, rendering the lignified tissues visible under a light microscope. It is important to note that the stain is not permanent and can fade over time, especially upon exposure to light.[5] Therefore, it is recommended to observe and document the results shortly after staining.[6]

Applications

  • Anatomical Studies: Visualization of lignified tissues to understand plant structure and development.

  • Developmental Biology: Tracking the process of lignification in different cell types and organs.

  • Pathology: Investigating changes in lignification in response to pathogens or environmental stress.

  • Genetic and Molecular Studies: Screening of mutant or transgenic plant lines with altered lignin biosynthesis.[7][8]

  • Drug Development: Assessing the impact of compounds on plant cell wall integrity and lignification.

Experimental Protocols

Several variations of the phloroglucinol staining protocol exist. The choice of protocol may depend on the plant species, tissue type (fresh, fixed, or embedded), and the specific research question. Below are three common protocols.

Protocol 1: Standard Phloroglucinol-HCl Stain for Fresh or Fixed Sections

This is the most common and rapidly performed protocol, suitable for fresh or fixed plant sections.

Materials:

  • Phloroglucinol

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microscope slides and coverslips

  • Droppers or pipettes

  • Fume hood

Procedure:

  • Prepare the Staining Solution (Wiesner Stain):

    • Dissolve 0.3 g of phloroglucinol in 10 ml of absolute ethanol to create a 3% (w/v) solution.[3][9][10]

    • This solution should be prepared fresh on the day of use as it degrades over time.[3][9]

    • Working Solution: In a fume hood, mix two volumes of the 3% phloroglucinol solution with one volume of concentrated HCl.[3][9][10] Caution: Concentrated HCl is highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE).[3][9]

  • Tissue Preparation:

    • Obtain thin sections of the plant tissue using a razor blade or a microtome.

    • Place the sections on a clean microscope slide.

  • Staining:

    • Add a few drops of the freshly prepared phloroglucinol-HCl working solution to the tissue section on the slide.

    • Cover with a coverslip.

  • Observation:

    • Observe the section under a light microscope immediately.

    • Lignified tissues will stain a pink to red-violet color.[1][5]

    • The color will fade within 5-30 minutes, so it is crucial to document the results promptly.[6][9]

Protocol 2: Phloroglucinol Staining for Paraffin-Embedded Sections

This protocol is adapted for tissues that have been fixed, dehydrated, and embedded in paraffin wax.

Materials:

  • Xylene

  • Ethanol series (100%, 95%, 70%, 50%)

  • Distilled water

  • Phloroglucinol-HCl staining solution (prepared as in Protocol 1)

  • Microscope slides and coverslips

Procedure:

  • Dewaxing and Rehydration:

    • Immerse the slides with paraffin sections in xylene to dissolve the wax.

    • Transfer the slides through a descending ethanol series (e.g., 100%, 95%, 70%) to rehydrate the tissue.

    • Finally, rinse the slides with distilled water.

  • Staining:

    • Apply the phloroglucinol-HCl staining solution to the rehydrated sections.

    • Cover with a coverslip.

  • Observation:

    • Observe under a light microscope. Lignified tissues will appear red-violet.[5]

    • As with fresh sections, the stain is not permanent.

Protocol 3: Alternative Phloroglucinol-HCl Preparation

This protocol uses a different formulation for the staining solution.

Materials:

  • Phloroglucinol

  • 20% Ethanol

  • Concentrated Hydrochloric Acid (12 N)

Procedure:

  • Prepare the Staining Solution:

    • In a fume hood, dissolve approximately 2.0 g of phloroglucinol in 80 ml of 20% ethanol.

    • Carefully add 20 ml of concentrated HCl to the solution.[11]

  • Staining and Observation:

    • Follow the same procedure for tissue preparation, staining, and observation as described in Protocol 1.

Data Presentation

The following table summarizes the key components and concentrations for the different phloroglucinol staining protocols described in the literature.

Protocol Phloroglucinol Concentration Solvent Acid Notes Reference(s)
Protocol 1 (Wiesner Stain) 3% (w/v)Absolute EthanolConcentrated HCl (2:1 ratio with phloroglucinol solution)Must be prepared fresh.[3][9][10]
Protocol 2 (for embedded sections) Same as Protocol 1Same as Protocol 1Same as Protocol 1Requires dewaxing and rehydration steps.[5]
Protocol 3 Saturated solution (approx. 2.5% w/v)20% EthanolConcentrated HCl (final concentration approx. 2 N)An alternative formulation.[11]
Alternative Method 1% (w/v)92% EthanolConcentrated HClMentioned as a method to improve color retention.[12]
Alternative Method 2 2% (w/v)95% Ethanol20% (v/v) HClUsed for staining slides.[13]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stain Staining cluster_observe Observation prep_solution Prepare Phloroglucinol-HCl Staining Solution stain_tissue Apply Staining Solution to Tissue Section prep_solution->stain_tissue Freshly Prepared prep_tissue Prepare Thin Tissue Sections prep_tissue->stain_tissue observe_microscope Observe Under Light Microscope stain_tissue->observe_microscope Immediately document_results Document Results (Imaging) observe_microscope->document_results Promptly

Caption: Experimental workflow for phloroglucinol staining of plant tissue.

chemical_reaction cluster_reactants Reactants cluster_product Product lignin Cinnamaldehyde Groups in Lignin product Red-Violet Colored Complex lignin->product phloroglucinol Phloroglucinol phloroglucinol->product hcl Hydrochloric Acid (HCl) hcl->product Catalyst

Caption: Reaction of phloroglucinol with lignin in the presence of HCl.

Troubleshooting

Problem Possible Cause Solution
No or weak staining Staining solution is old or degraded.Prepare a fresh staining solution immediately before use.[3][9]
Lignin content is very low in the tissue.Confirm the presence of lignified tissue with other methods or use a more sensitive stain if necessary.
Incomplete rehydration of embedded sections.Ensure complete removal of paraffin and proper rehydration through a full ethanol series.
Non-specific background staining Staining solution was left on for too long.Observe and capture images immediately after staining. The reaction is rapid.
Tissue section is too thick.Prepare thinner sections to allow for better penetration of the stain and clearer visualization.
Tissue damage HCl concentration is too high or exposure is too long.Use the recommended concentration of HCl and minimize the time the tissue is in the acidic solution.
Rapid fading of color Inherent nature of the phloroglucinol stain.Document results through photomicroscopy immediately after staining.[6] Some methods suggest mounting in a specific mixture to preserve color longer.[12]

References

phloroglucinol as a precursor for synthesizing energetic materials

Author: BenchChem Technical Support Team. Date: November 2025

Phloroglucinol as a Precursor in the Synthesis of the Insensitive High Explosive TATB

Disclaimer

The synthesis of energetic materials is a hazardous process that requires specialized knowledge, equipment, and facilities. The information provided here is for educational and informational purposes only and is not intended to be a guide for the synthesis of explosives. The production of such materials is strictly regulated and should only be conducted by qualified professionals in appropriate settings.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) is a chemical compound that has been investigated as a starting material in the synthesis of certain energetic materials. Of particular note is its use as a precursor for the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an insensitive high explosive (IHE).[1][2] TATB is valued for its remarkable stability and insensitivity to shock, friction, and heat, making it suitable for applications where safety is a primary concern, such as in nuclear weapons and for deep oil well exploration.[3]

The use of phloroglucinol as a precursor offers a synthetic route that can avoid the use of some of the more environmentally hazardous materials associated with other methods.[2] Research into the synthesis of TATB from phloroglucinol has been driven by the desire for safer and more environmentally benign production processes.[2]

Properties of TATB

TATB is a powerful explosive, but its defining characteristic is its extreme insensitivity to accidental detonation.[3][4] This stability is attributed to its molecular structure. The properties of TATB have been extensively studied to understand its behavior under various conditions.[4][5]

PropertyValue
Chemical FormulaC₆H₆N₆O₆
Molar Mass258.15 g/mol
AppearanceYellow or brown powdered crystals
Density1.93 g/cm³
Melting Point350 °C (662 °F; 623 K)[3]
Detonation Velocity7,350 m/s (at a density of 1.80 g/cm³)[3]
Shock SensitivityInsensitive[3]
Friction SensitivityInsensitive[3]

Synthetic Pathway Overview

The synthesis of TATB from phloroglucinol is a multi-step process. While detailed experimental protocols are not provided here for safety reasons, the general transformation involves the nitration of the phloroglucinol backbone, followed by amination to introduce the amino groups.

One documented pathway involves a three-step process that sequentially transforms phloroglucinol to trinitrophloroglucinol (TNPG), then to an intermediate such as 1,3,5-triethoxy-2,4,6-trinitrobenzene (TETNB), and finally to TATB.[2] Researchers have explored various reagents and conditions to optimize the yield and purity of the final product while ensuring the safety of the process.[2][6]

Synthesis_Pathway Phloroglucinol Phloroglucinol Nitrated_Intermediate Nitrated Intermediate (e.g., Trinitrophloroglucinol) Phloroglucinol->Nitrated_Intermediate Nitration Alkoxylated_Intermediate Alkoxylated/Aminated Intermediate Nitrated_Intermediate->Alkoxylated_Intermediate Intermediate Steps TATB TATB (1,3,5-triamino-2,4,6-trinitrobenzene) Alkoxylated_Intermediate->TATB Amination

Caption: Conceptual overview of the synthetic pathway from phloroglucinol to TATB.

Experimental Considerations

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction that requires strict temperature control to prevent runaway reactions.[7] The intermediates in the synthesis of TATB can also be sensitive and require careful handling. Researchers have investigated the use of continuous-flow reactors to improve the safety of nitration reactions by allowing for better heat dissipation and control over reaction conditions.[7][8]

Conclusion

Phloroglucinol serves as a viable precursor for the synthesis of the insensitive high explosive TATB. Research in this area is focused on developing safer, more efficient, and environmentally friendly production methods. The remarkable stability of TATB makes it a material of significant interest for applications where safety is of the utmost importance.

References

Application Notes and Protocols for Quantification of Phloroglucinol in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) is a phenolic compound found in various plants and brown algae.[1] It and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antispasmodic properties.[1][2][3][4] Accurate quantification of phloroglucinol in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose. This document provides detailed protocols for the extraction and HPLC-based quantification of phloroglucinol from plant materials.

Experimental Protocols

General Protocol for Extraction of Phloroglucinol from Plant Material

This protocol provides a general procedure for the solvent extraction of phloroglucinol from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 70-95% Ethanol or Methanol

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of the extraction solvent (e.g., 70% ethanol).

  • Vortex the mixture thoroughly for 1 minute to ensure complete wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[5]

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the solvent, and the supernatants pooled.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for Quantification of Phloroglucinol

This section details a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of phloroglucinol.

Instrumentation and Conditions:

ParameterCondition 1Condition 2
HPLC System Agilent 1100 Series or equivalentLaChrom L-7100 Merck Hitachi Pump or equivalent[1]
Column Supelco Discovery C18 (4.6 x 250 mm, 5 µm)[3]Zorbax (SB-CN) column (250 mm x 4.6 mm, 5µm)[1]
Mobile Phase A: 0.05% Phosphoric acid in waterB: Acetonitrile[3]Aqueous solution of 0.5 g/l H3PO4 (85%)[1]
Gradient 0-4 min, 0% B; 4-8 min, 0-30% B; 8-30 min, 30-45% B; 30-31 min, 45-70% B; 31-36 min, 70% B; 36-37 min, 70-0% B; 37-45 min, 0% B[3]Isocratic
Flow Rate 1.0 mL/min1.5 mL/min[1]
Column Temp. 25 °C[3]Ambient[1]
Detection Diode Array Detector (DAD) at 230 nm[3]UV Detector at 220 nm[1]
Injection Vol. 20 µL20 µL[1]
Retention Time Approximately 11.0 min[3]Approximately 4.9 min[1]

Preparation of Standard Solutions:

  • Prepare a stock solution of phloroglucinol (e.g., 100 mg/L) by dissolving an accurately weighed amount of phloroglucinol standard in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.5, 2, 5, 10, and 20 mg/L) by serial dilution with 50% methanol.[6]

  • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

Quantification:

  • Inject the filtered plant extract into the HPLC system.

  • Identify the phloroglucinol peak in the chromatogram based on the retention time of the standard.

  • Calculate the concentration of phloroglucinol in the sample by using the regression equation from the calibration curve.

Data Presentation

Table 1: Quantitative Data of Phloroglucinol in Plant Extracts

Plant SpeciesPlant PartExtraction MethodHPLC MethodPhloroglucinol ContentReference
Ecklonia cavaPowder70% EthanolHPLC-DAD46.9–2296.0 mg/kg[3]
Ecklonia cavaExtract Powder70% EthanolHPLC-DADLower than powder samples[3]
Vitis viniferaSeedsNot specifiedGC-MS and HPLCIsolated and identified[1]
Hypericum japonicumWhole plantMethanolHPLC-MSn and UPLC-QTOFIdentified[5]

Visualizations

Phloroglucinol Biosynthesis Pathway in Plants

G A 3x Malonyl-CoA B Polyketide Synthase (PKS) A->B Condensation C Polyketide Chain B->C D Intramolecular Cyclization C->D E Hexacyclic Ring Triketide D->E F Tautomerization E->F G Phloroglucinol F->G G A Plant Material (Dried, Powdered) B Solvent Extraction (e.g., 70% Ethanol, Sonication) A->B C Centrifugation B->C D Filtration (0.45 µm) C->D E HPLC Analysis D->E F Data Analysis (Quantification) E->F G cluster_cell Macrophage LPS LPS iNOS_COX2 iNOS, COX-2 LPS->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) LPS->Cytokines Induces Phloro Phloroglucinol AMPK AMPK Phloro->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates HO1->iNOS_COX2 Inhibits HO1->Cytokines Inhibits

References

Application Notes and Protocols for Phloroglucinol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phloroglucinol is a trihydroxybenzene compound with a well-established role in pharmaceuticals, primarily as an antispasmodic agent.[1][2] It is utilized for the treatment of pain associated with functional disorders of the digestive tract, biliary tract, and urinary tract.[1] Its mechanism of action involves direct relaxation of smooth muscle cells by inhibiting voltage-dependent calcium channels and phosphodiesterases.[3][4] Phloroglucinol is often formulated in combination with its derivative, trimethylphloroglucinol, to enhance its therapeutic effects.[2] This document provides detailed application notes and protocols for the use of phloroglucinol in pharmaceutical product development.

Physicochemical Properties

Phloroglucinol is a white to off-white crystalline powder.[3] It exists in two tautomeric forms: 1,3,5-trihydroxybenzene (phenol-like) and 1,3,5-cyclohexanetrione (ketone-like).[5][6]

Table 1: Physicochemical Properties of Phloroglucinol

PropertyValueReference
Chemical FormulaC₆H₆O₃[7]
Molecular Weight126.11 g/mol [7]
CAS Number108-73-6[8]
AppearanceWhite to off-white crystalline powder[3]
SolubilitySparingly soluble in water, freely soluble in ethanol (96%). Soluble in organic solvents such as DMSO and dimethylformamide (DMF).[7][9]
pKa8.45[10]

Pharmaceutical Applications

Phloroglucinol is primarily used as an Active Pharmaceutical Ingredient (API) in various dosage forms to achieve rapid relief from smooth muscle spasms.

Dosage Forms:
  • Oral Solid Dosage Forms: Tablets (including orodispersible tablets) are common for systemic effects.[3][11]

  • Parenteral Formulations: Injectable solutions are used for rapid onset of action in acute conditions.[12][13]

  • Suppositories: For rectal administration, providing an alternative route when oral administration is not feasible.[14]

Signaling Pathway of Antispasmodic Action

Phloroglucinol exerts its spasmolytic effect through a direct, non-specific action on smooth muscle cells, independent of the cholinergic pathway.[6][15] The primary mechanisms involve the inhibition of key pathways that regulate muscle contraction.

G cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol Ca_channel Voltage-Dependent Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Phloroglucinol Phloroglucinol Phloroglucinol->Ca_channel Inhibits PDE Phosphodiesterase (PDE) Phloroglucinol->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes cGMP->Relaxation Promotes Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Increases Ca_intracellular->Relaxation Inhibits (Contraction)

Caption: Mechanism of Phloroglucinol's Antispasmodic Action.

Experimental Protocols

Formulation of Phloroglucinol Orodispersible Tablets (80 mg)

This protocol describes the preparation of orodispersible tablets using direct compression.

Table 2: Composition of Phloroglucinol Orodispersible Tablets

IngredientQuantity per Tablet (mg)Function
Phloroglucinol Dihydrate80.00Active Pharmaceutical Ingredient
Lactose Monohydrate182.45Diluent/Filler
Microcrystalline Cellulose27.0Binder/Disintegrant
Crospovidone10.80Superdisintegrant
Povidoneq.s.Binder
Aspartame2.00Sweetener
Magnesium Stearate0.8Lubricant

Protocol:

  • Sieving: Sieve all ingredients separately through a suitable mesh screen (e.g., #40 mesh) to ensure uniformity.

  • Blending: Transfer the sieved phloroglucinol dihydrate, lactose monohydrate, microcrystalline cellulose, crospovidone, and aspartame into a suitable blender (e.g., V-blender or bin blender).

  • Dry Mixing: Mix the ingredients for 15 minutes to achieve a homogenous blend.

  • Lubrication: Add the sieved magnesium stearate to the blender and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Workflow for Tablet Formulation:

Caption: Workflow for Direct Compression Tablet Manufacturing.

Preparation of Phloroglucinol Injectable Solution

This protocol outlines the preparation of a sterile injectable solution containing phloroglucinol and trimethylphloroglucinol.

Table 3: Composition of Phloroglucinol Injectable Solution

IngredientQuantity per 1000 mLFunction
Phloroglucinol10 gActive Pharmaceutical Ingredient
Trimethylphloroglucinol10 mgActive Pharmaceutical Ingredient
Sodium Chloride7 gOsmotic Pressure Regulator
Sodium Bisulfite1 gAntioxidant
Citric Acid0.35 gpH Adjusting Agent
Disodium Hydrogen Phosphate Dodecahydrate1.025 gpH Adjusting Agent
Water for Injectionq.s. to 1000 mLVehicle

Protocol:

  • Preparation of Buffer: In a suitable vessel, dissolve sodium chloride, sodium bisulfite, citric acid, and disodium hydrogen phosphate dodecahydrate in a portion of water for injection.

  • Dissolution of API: Add phloroglucinol to the buffer solution and stir until completely dissolved.

  • Addition of Trimethylphloroglucinol: In a separate container, dissolve trimethylphloroglucinol in a small amount of ethanol (e.g., 10-20 mL) and add it to the main solution with stirring.[12]

  • Volume Make-up: Add water for injection to the final volume and stir until uniform.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile solution into sterile ampoules or vials.

  • Terminal Sterilization: The filled containers can be terminally sterilized by autoclaving (e.g., 121°C for 20 minutes).[12]

Analytical Method: Stability-Indicating RP-HPLC

This protocol describes a validated RP-HPLC method for the quantification of phloroglucinol in solid oral dosage forms.[1][16]

Table 4: Chromatographic Conditions for Phloroglucinol Analysis

ParameterCondition
ColumnInertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)
Mobile PhaseBuffer: Acetonitrile (90:10, v/v) (Buffer: 0.136 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 3.0 with orthophosphoric acid)
Flow Rate1.0 mL/min
Detection Wavelength265 nm
Injection Volume20 µL
Retention TimeApproximately 3.8 min

Protocol for Sample Preparation (Tablets):

  • Weighing: Accurately weigh and powder not fewer than 20 tablets.

  • Extraction: Transfer a quantity of the powder equivalent to 80 mg of phloroglucinol into a 250 mL volumetric flask.

  • Dissolution: Add about 150 mL of diluent (mobile phase) and sonicate for 20 minutes with intermittent shaking to dissolve the drug.

  • Dilution: Make up the volume to 250 mL with the diluent and mix well.

  • Centrifugation/Filtration: Centrifuge a portion of the solution or filter through a 0.45 µm syringe filter.

  • Final Dilution: Further dilute the solution if necessary to fall within the calibration curve range.

Table 5: Summary of Validation Parameters for the RP-HPLC Method

ParameterResultReference
Linearity Range256 - 384 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)100.2% - 101.3%[1]
Precision (% RSD)< 2%[16]

Stability Profile

Forced degradation studies have shown that phloroglucinol is susceptible to degradation under oxidative and alkaline conditions, while it is relatively stable under acidic, thermal, and photolytic stress.[16]

Table 6: Summary of Forced Degradation Studies of Phloroglucinol

Stress ConditionObservationReference
Acid Hydrolysis (0.1 M HCl)Stable[16]
Base Hydrolysis (0.1 M NaOH)Degradation observed[16]
Oxidative (30% H₂O₂)Degradation observed[16]
Thermal (Dry Heat)Stable[16]
PhotolyticStable[16]

Conclusion

Phloroglucinol is a versatile active pharmaceutical ingredient with significant application in the treatment of smooth muscle spasms. The information and protocols provided in this document offer a comprehensive guide for researchers and professionals involved in the formulation and analysis of phloroglucinol-containing pharmaceutical products. Adherence to these guidelines can aid in the development of safe, effective, and stable dosage forms.

References

Application Notes and Protocols: Antibacterial and Antifungal Applications of Phloroglucinol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Phloroglucinols (PGs) are a class of phenolic compounds naturally occurring in various plants, algae, and microorganisms.[1][2] These secondary metabolites and their derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and potent antimicrobial properties.[3][4][5] With the escalating threat of antimicrobial resistance, the exploration of novel therapeutic agents is critical. Phloroglucinol compounds represent a promising scaffold for the development of new drugs to combat bacterial and fungal infections.[1][6] This document provides an overview of their antimicrobial applications, quantitative efficacy data, and detailed protocols for their evaluation.

Section 1: Antimicrobial Activity of Phloroglucinol Compounds

Phloroglucinol and its derivatives exhibit a broad spectrum of activity against various microbial pathogens, including drug-resistant strains.[1][2] The antimicrobial efficacy is largely dependent on the specific chemical structure, particularly the nature of acyl or alkyl side chains attached to the phloroglucinol ring.[6]

Data Presentation: Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected phloroglucinol derivatives against various bacterial strains. Lower values indicate higher potency.

Compound Name/ClassTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Compound A5 (Acylphloroglucinol)Staphylococcus aureus (MRSA)0.981.95[6]
Compound A5 (Acylphloroglucinol)Staphylococcus aureus0.981.95[6]
Compound A5 (Acylphloroglucinol)Bacillus subtilis0.490.98[6]
Compound 2f (Tris-QAS Mimic)Staphylococcus aureus0.5-[7]
2,4-Diacetylphloroglucinol (DAPG) Staphylococcus aureus 209P-2[8]
2,4-Diacetylphloroglucinol (DAPG) Chromobacterium violaceum-48[8]
2,4-Diacetylphloroglucinol (DAPG) Enterococcus faecium-100[8]
2,4-Diacetylphloroglucinol (DAPG) Escherichia coli K12-300[8]
Data Presentation: Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected phloroglucinol derivatives against pathogenic fungi.

Compound Name/ClassTarget OrganismMIC (µg/mL)Reference
Compound 17 (Allylamine derivative)Trichophyton rubrum3.05[9]
Compound 17 (Allylamine derivative)Trichophyton mentagrophytes5.13[9]
DPPG (DAPG derivative)Aspergillus fumigatus-[10]
DPPG (DAPG derivative)Candida spp.-[10]

Section 2: Mechanisms of Action

Current research suggests that phloroglucinol compounds exert their antimicrobial effects through multiple mechanisms, making the development of resistance more challenging for pathogens. The primary modes of action identified are disruption of cell membrane integrity and induction of oxidative stress.[6]

  • Membrane Disruption : Several phloroglucinol derivatives, such as the anti-MRSA compound A5 and the antifungal DPPG, have been shown to target the microbial cell membrane.[6][10] They can interfere with the lipid bilayer, leading to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[6][7]

  • Induction of Oxidative Stress : Another proposed mechanism involves the generation of reactive oxygen species (ROS) within the microbial cell.[6] This leads to oxidative damage of vital cellular components, including DNA, proteins, and lipids, contributing to the microbicidal effect.

mechanism_of_action PG Phloroglucinol Derivative Membrane Bacterial Cell Membrane PG->Membrane Binds to / Interacts with ROS Induction of Oxidative Stress (ROS Production) PG->ROS Disruption Membrane Perturbation Membrane->Disruption Leakage K+ Ion & ATP Leakage Disruption->Leakage Death Cell Death Leakage->Death Damage Oxidative Damage to DNA & Proteins ROS->Damage Damage->Death

Proposed mechanisms of antimicrobial action for phloroglucinol derivatives.

Section 3: Experimental Protocols

Standardized protocols are essential for the reliable evaluation of the antimicrobial properties of phloroglucinol compounds. The following are detailed methodologies for key assays.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12] It is considered a gold-standard technique for antimicrobial susceptibility testing.[13]

Materials:

  • 96-well microtiter plates

  • Test phloroglucinol compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or broth for dilutions

  • Positive control (e.g., Vancomycin, Amphotericin B)

  • Negative control (medium only)

  • Growth control (medium + inoculum)

  • Multichannel pipette

Procedure:

  • Compound Preparation : Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Plate Setup : Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Serial Dilution : Add 200 µL of the stock compound solution (at 2x the highest desired final concentration) to the first well of each row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation : Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation : Add 100 µL of the standardized inoculum to each well (except the negative control well, which receives 100 µL of sterile broth). The final volume in each well is 200 µL.

  • Controls :

    • Growth Control (Well 11) : 100 µL inoculum + 100 µL broth.

    • Sterility Control (Well 12) : 200 µL broth only.

  • Incubation : Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).[15]

  • Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the growth control.

mic_workflow Start Start Prep_Comp Prepare Compound Stock Solution Start->Prep_Comp Serial_Dilute Perform 2-Fold Serial Dilutions Prep_Comp->Serial_Dilute Prep_Plate Add Broth to 96-Well Plate Prep_Plate->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoc Prepare & Standardize Microbial Inoculum Prep_Inoc->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read Visually Inspect for Growth & Determine MIC Incubate->Read End End Read->End

Workflow for MIC determination using the broth microdilution method.
Protocol 3.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the MIC test and determines the lowest compound concentration required to kill 99.9% of the initial microbial inoculum.[16]

Procedure:

  • Perform MIC Test : Complete the MIC protocol as described above.

  • Subculturing : From each well that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[17]

  • Plating : Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar) that does not contain any test compound. Also, plate an aliquot from the growth control well.

  • Incubation : Incubate the agar plates at the appropriate temperature until growth is clearly visible on the control plate.

  • Result Interpretation : The MBC or MFC is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture agar plate.[16]

mfc_workflow Start Start with Completed MIC Plate Select_Wells Select Clear Wells (at and above MIC) Start->Select_Wells Subculture Aliquot & Spot-Plate onto Compound-Free Agar Select_Wells->Subculture Incubate Incubate Agar Plates Subculture->Incubate Read Identify Lowest Concentration with No Growth Incubate->Read End End: MBC/MFC Value Read->End

Workflow for determining the Minimum Bactericidal/Fungicidal Concentration.
Protocol 3.3: Assessment of Cell Membrane Damage via Potassium Leakage Assay

This protocol provides a method to investigate if a phloroglucinol compound damages the microbial cell membrane by measuring the leakage of intracellular potassium (K+) ions into the surrounding medium.[6]

Materials:

  • Microbial culture in the mid-logarithmic growth phase

  • Test phloroglucinol compound (at MIC or 2x MIC)

  • Buffer (e.g., PBS)

  • Centrifuge

  • Potassium-selective electrode or an Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES)

Procedure:

  • Culture Preparation : Grow the target microorganism to the mid-logarithmic phase.

  • Cell Harvesting : Harvest the cells by centrifugation, wash them twice with buffer to remove any residual medium, and resuspend them in the same buffer.

  • Treatment : Divide the cell suspension into two groups: a treatment group (add the phloroglucinol compound) and a control group (add the vehicle, e.g., DMSO).

  • Incubation : Incubate both suspensions at 37°C.

  • Sample Collection : At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots from both suspensions.

  • Separation : Centrifuge the aliquots to pellet the cells.

  • Measurement : Carefully collect the supernatant and measure the concentration of K+ ions using a potassium-selective electrode or ICP-AES.

  • Analysis : An increase in the extracellular K+ concentration in the treated sample over time compared to the control indicates membrane damage.

Section 4: Applications in Drug Development

Phloroglucinol compounds serve as excellent lead structures for the development of new antimicrobial agents.[6] Their natural origin, potent activity, and multifaceted mechanisms of action make them attractive candidates. Further research, including synthetic modification to enhance efficacy and selectivity, toxicological studies, and in vivo efficacy models, is necessary to translate these promising findings into clinical applications.[4][7] The protocols and data presented here provide a foundational framework for researchers to advance the discovery and development of phloroglucinol-based antimicrobial therapies.

References

Phloroglucinol as a Versatile Coupling Agent in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phloroglucinol as a coupling agent in the synthesis of azo dyes. Phloroglucinol, a highly activated aromatic compound, serves as a versatile building block for creating a diverse range of dyes with potential applications in textiles, research, and medicine. Its unique chemical structure allows for the synthesis of mono-, bis-, and even tris-azo dyes, offering a platform for tuning the spectral and biological properties of the resulting chromophores.

Introduction to Phloroglucinol in Dye Synthesis

Phloroglucinol (1,3,5-trihydroxybenzene) is an excellent coupling component in azo coupling reactions due to the strong activating and ortho-, para-directing effects of its three hydroxyl groups. This high reactivity allows for coupling with diazonium salts under mild conditions, often leading to high yields of intensely colored azo dyes.[1][2] The resulting dyes can exhibit interesting properties, including solvatochromism and potential biological activity, making them attractive targets for research and development.[3][4]

Key Applications

  • Textile Dyes: Phloroglucinol-based dyes can be used to color various fibers, with some demonstrating good fastness properties.

  • Functional Dyes: The reactivity of the hydroxyl groups allows for further modification of the synthesized dyes to create functional materials, such as sensors or fluorescent probes.[5][6]

  • Biologically Active Molecules: Azo compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][7][8] The phloroglucinol scaffold itself is found in numerous natural products with medicinal properties, suggesting that phloroglucinol-derived azo dyes could be promising candidates for drug discovery.[1][9]

Experimental Protocols

This section provides detailed protocols for the synthesis of azo dyes using phloroglucinol as the coupling agent. The following protocols are based on established methodologies and provide a starting point for further optimization and exploration.

Protocol 1: Synthesis of a Mono-Azo Dye from Phloroglucinol and 4-Aminoantipyrine

This protocol describes the synthesis of a mono-azo dye, (E)-4-((2,4,6-trihydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, based on the procedure reported by Vo et al.[10]

Materials:

  • 4-Aminoantipyrine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization of 4-Aminoantipyrine [10]

  • In a 100 mL beaker, dissolve 1.02 g (5 mmol) of 4-aminoantipyrine in 20 mL of distilled water and 1.5 mL of concentrated HCl.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.35 g (5.1 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-aminoantipyrine solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling with Phloroglucinol [10]

  • In a 250 mL Erlenmeyer flask, dissolve 0.63 g (5 mmol) of phloroglucinol in 50 mL of 2% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold phloroglucinol solution with vigorous stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Acidify the mixture to pH 5-6 with dilute HCl to precipitate the dye completely.

  • Collect the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with several portions of cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye.

  • Dry the purified dye in a desiccator under vacuum.

Characterization:

  • Appearance: Orange-red solid

  • Yield: Typically 80-90%

  • UV-Vis (in Ethanol): λmax ≈ 450-500 nm[10]

Quantitative Data Summary

The following table summarizes typical data for azo dyes synthesized using phloroglucinol as a coupling agent.

Diazo ComponentCoupling AgentProduct NameYield (%)λmax (nm)Reference
4-AminoantipyrinePhloroglucinol(E)-4-((2,4,6-trihydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one85480 (in DMSO)[10]
AnilinePhloroglucinol2-(phenyldiazenyl)benzene-1,3,5-triol75420 (in Ethanol)
4-NitroanilinePhloroglucinol2-((4-nitrophenyl)diazenyl)benzene-1,3,5-triol92495 (in DMSO)

Visualizations

Experimental Workflow: Synthesis of a Phloroglucinol-Based Azo Dye

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Purification AromaticAmine Aromatic Amine (e.g., 4-Aminoantipyrine) DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt + NaNO₂ + HCl NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl, 0-5°C) HCl->DiazoniumSalt CrudeDye Crude Azo Dye (Precipitate) DiazoniumSalt->CrudeDye Coupling Reaction Phloroglucinol Phloroglucinol in aq. NaOH (0-5°C) Phloroglucinol->CrudeDye Filtration Vacuum Filtration & Washing CrudeDye->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization PureDye Purified Azo Dye Recrystallization->PureDye

Caption: General workflow for the synthesis of a phloroglucinol-based azo dye.

Potential Signaling Pathways for Drug Development Professionals

While research specifically on the interaction of phloroglucinol-derived azo dyes with cellular signaling pathways is emerging, the known biological activities of both the phloroglucinol and azo scaffolds provide a basis for potential mechanisms of action.

  • Enzyme Inhibition: Phloroglucinol derivatives have been shown to inhibit various enzymes, including α-glycosidase, acetylcholinesterase, and carbonic anhydrase.[1][9] Azo dyes can also act as enzyme inhibitors. It is plausible that phloroglucinol-azo conjugates could be designed to target specific enzymes involved in disease pathways. The azo linkage can introduce conformational constraints and additional binding interactions, potentially leading to enhanced potency and selectivity.

  • Anticancer Activity: Many azo compounds exhibit cytotoxic effects against cancer cell lines.[3][8] The proposed mechanisms often involve the induction of apoptosis.[3] Phloroglucinol itself and its natural derivatives have also demonstrated anticancer properties. The combination of these two pharmacophores could lead to novel anticancer agents that may act through synergistic mechanisms, potentially involving pathways that regulate cell proliferation and apoptosis.

  • Fluorescent Probes for Cellular Imaging: The extended π-systems of azo dyes can give rise to fluorescence.[5][6] Phloroglucinol-based azo dyes could be developed as fluorescent probes to visualize specific cellular components or to monitor changes in the cellular environment. By attaching targeting moieties, these probes could be directed to specific organelles or proteins, allowing for the investigation of their role in signaling pathways.[11][12]

Logical Relationship: From Synthesis to Biological Activity

G cluster_synthesis Chemical Synthesis cluster_application Potential Applications Phloroglucinol Phloroglucinol AzoDye Phloroglucinol-Azo Dye Phloroglucinol->AzoDye DiazoniumSalt Diazonium Salt DiazoniumSalt->AzoDye EnzymeInhibition Enzyme Inhibition AzoDye->EnzymeInhibition Structure-Activity Relationship Anticancer Anticancer Activity AzoDye->Anticancer Structure-Activity Relationship FluorescentProbe Fluorescent Probe AzoDye->FluorescentProbe Spectroscopic Properties

Caption: Relationship between synthesis and potential biological applications.

Conclusion

Phloroglucinol is a valuable and versatile coupling agent for the synthesis of a wide array of azo dyes. The straightforward and efficient nature of the azo coupling reaction with phloroglucinol allows for the creation of diverse molecular architectures. For researchers in drug development, these compounds represent a promising, yet underexplored, class of molecules. Future research should focus on the systematic evaluation of the biological activities of phloroglucinol-derived azo dyes and the elucidation of their mechanisms of action, particularly their interactions with key cellular signaling pathways. This will be crucial for unlocking their full potential as therapeutic agents and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Phloroglucinol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the aqueous solubility of phloroglucinol.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of phloroglucinol in water and common organic solvents?

A1: Phloroglucinol has a solubility of approximately 1 g/100 mL (10 g/L) in water at room temperature[1][2]. It is also soluble in several organic solvents. The approximate solubilities in these solvents are summarized in the table below.

SolventApproximate Solubility
Water~10 g/L[1][2]
Ethanol~25 g/L[3]
Dimethylformamide (DMF)~30 g/L[3]
Dimethyl Sulfoxide (DMSO)~15 g/L[3]
PyridineSoluble[4]
Diethyl EtherSoluble[4]

Q2: How does pH affect the aqueous solubility of phloroglucinol?

A2: Phloroglucinol is a weak triprotic acid with pKa values of approximately 8.45 and 8.88[4]. This means that its aqueous solubility is significantly influenced by the pH of the solution. In acidic to neutral solutions, phloroglucinol exists predominantly in its less soluble, non-ionized form. As the pH of the solution becomes more alkaline (basic), phloroglucinol will deprotonate to form its more soluble phenolate anions, thus increasing its overall solubility in the aqueous solution[2].

Q3: What are the primary methods to enhance the aqueous solubility of phloroglucinol?

A3: The primary methods for enhancing the aqueous solubility of phloroglucinol include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the phenolic hydroxyl groups and form more soluble salts.

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent (cosolvent) to increase the solubility.

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the phloroglucinol molecules, thereby increasing their apparent solubility.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility and stability.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation of aqueous phloroglucinol solutions.

IssuePossible CauseRecommended Solution
Phloroglucinol does not fully dissolve in water at the desired concentration. The desired concentration exceeds the intrinsic aqueous solubility of phloroglucinol (~10 g/L).* Increase the pH: Adjust the pH of the solution to a basic range (e.g., pH 9-10) to increase solubility. * Use a cosolvent: Prepare a solution with a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400. * Add a surfactant: Incorporate a surfactant like Tween 80 or Sodium Dodecyl Sulfate (SDS) into the aqueous solution. * Utilize cyclodextrins: Form an inclusion complex with a cyclodextrin such as β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-cyclodextrin.
Precipitation occurs after initially dissolving phloroglucinol. The solution is supersaturated, or there has been a change in temperature or pH.* Verify and buffer the pH: Ensure the pH of the solution is stable and buffered to maintain the desired level of ionization. * Maintain a constant temperature: Temperature fluctuations can affect solubility. Ensure your experimental conditions are temperature-controlled. * Re-evaluate the solvent system: The chosen solvent system may not be optimal for the desired concentration. Consider increasing the proportion of the cosolvent or the concentration of the solubilizing agent.
The solution is cloudy or hazy. This may indicate the formation of fine, undissolved particles or the presence of impurities.* Filter the solution: Use a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. * Check the purity of the phloroglucinol: Impurities can affect solubility. Use high-purity phloroglucinol for your experiments.
Difficulty in achieving a high concentration of phloroglucinol for in vitro/in vivo studies. The required concentration for biological activity may be significantly higher than its aqueous solubility.* Formulate with a solubilizing agent: For preclinical and clinical formulations, the use of pharmaceutically acceptable cosolvents (e.g., propylene glycol, PEG 400), surfactants, or cyclodextrins is often necessary. * Prepare a stock solution: A concentrated stock solution can be prepared in a suitable organic solvent (e.g., DMSO, ethanol) and then diluted into the aqueous experimental medium. Be mindful of the final solvent concentration to avoid toxicity in biological systems.

Experimental Protocols

Protocol 1: Determination of Phloroglucinol Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of phloroglucinol in a given solvent system.

Materials:

  • Phloroglucinol (solid)

  • Solvent system of interest (e.g., water, buffer, cosolvent mixture)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and 0.45 µm filters

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of solid phloroglucinol to a glass vial containing a known volume of the solvent system.

  • Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of phloroglucinol in the diluted sample using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of phloroglucinol in the tested solvent system.

Protocol 2: Enhancing Phloroglucinol Solubility using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes the preparation of a phloroglucinol-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • Phloroglucinol

  • β-cyclodextrin, HP-β-cyclodextrin, or γ-cyclodextrin

  • Mortar and pestle

  • Ethanol-water mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Weigh equimolar amounts of phloroglucinol and the chosen cyclodextrin.

  • Transfer the powders to a mortar.

  • Slowly add a small amount of the ethanol-water mixture to the powders while continuously triturating with the pestle to form a thick, homogeneous paste.

  • Continue kneading for 30-60 minutes.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or in a desiccator.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • The resulting powder is the phloroglucinol-cyclodextrin inclusion complex, which can be used for solubility studies or formulation development.

Signaling Pathway and Experimental Workflow Diagrams

Phloroglucinol's Antispasmodic Action on Smooth Muscle Cells

Antispasmodic_Action Phloroglucinol Phloroglucinol PDE Phosphodiesterases (PDEs) Phloroglucinol->PDE Inhibits Ca_channel Voltage-gated Ca²⁺ Channels Phloroglucinol->Ca_channel Inhibits GPCR G-protein Coupled Receptors (GPCRs) Phloroglucinol->GPCR Modulates cAMP_cGMP ↑ cAMP/cGMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Contraction Smooth Muscle Contraction Ca_influx->Contraction

Caption: Mechanism of phloroglucinol's antispasmodic effect on smooth muscle cells.

Phloroglucinol-Induced Apoptosis in Cancer Cells

Apoptosis_Pathway Phloroglucinol Phloroglucinol IGF1R IGF-1R Signaling Phloroglucinol->IGF1R Inhibits Fas Fas Receptor Phloroglucinol->Fas Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway IGF1R->PI3K_Akt_mTOR Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of phloroglucinol-induced apoptosis in cancer cells.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Poorly Soluble Phloroglucinol ChooseMethod Select Solubilization Method Start->ChooseMethod Cosolvency Cosolvency (e.g., Ethanol, PG, PEG) ChooseMethod->Cosolvency Surfactants Surfactants (e.g., Tween 80, SDS) ChooseMethod->Surfactants Cyclodextrins Cyclodextrin Complexation (e.g., β-CD, HP-β-CD) ChooseMethod->Cyclodextrins pH_Adjust pH Adjustment ChooseMethod->pH_Adjust Prepare Prepare Solutions/ Complexes Cosolvency->Prepare Surfactants->Prepare Cyclodextrins->Prepare pH_Adjust->Prepare Equilibrate Equilibrate (Shake-Flask) Prepare->Equilibrate Quantify Filter & Quantify (HPLC) Equilibrate->Quantify Analyze Analyze Data & Compare Quantify->Analyze End End: Enhanced Solubility Data Analyze->End

Caption: Workflow for enhancing and quantifying phloroglucinol solubility.

References

preventing oxidation of phloroglucinol during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of phloroglucinol during experimental procedures. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and reliability of your phloroglucinol solutions.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Solution turns yellow or brown Oxidation of phloroglucinol due to exposure to light, air (oxygen), high pH, or high temperatures.• Prepare fresh solutions before each experiment. • Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light.[1][2] • Use deoxygenated solvents by purging with an inert gas (e.g., nitrogen or argon). • Adjust the pH of aqueous solutions to be slightly acidic (pH < 7).[1] Phloroglucinol is more stable in acidic conditions.[1] • Avoid autoclaving phloroglucinol solutions if possible, as this can cause degradation.[3] If sterilization is necessary, consider sterile filtration.
Inconsistent results in assays Degradation of phloroglucinol leading to a lower effective concentration.• Prepare fresh working solutions from a properly stored stock solution for each experiment. • For sensitive applications like HPLC, use a mobile phase with a slightly acidic pH.[1] • Consider adding a compatible antioxidant to your solvent, such as a small amount of DMSO for stock solutions.
Poor staining in histology The phloroglucinol-HCl staining solution has degraded.• The phloroglucinol-HCl (Wiesner stain) solution must be prepared fresh on the day of use.[4][5] It is highly unstable and cannot be stored.[4][5]
Precipitate forms in the solution This could be due to oxidation products or exceeding the solubility limit of phloroglucinol in the chosen solvent.• Ensure you are not exceeding the solubility of phloroglucinol in your solvent. • If oxidation is suspected, discard the solution and prepare a fresh one, following the preventative measures outlined above.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the best way to prepare a stable stock solution of phloroglucinol?

A1: To prepare a relatively stable stock solution, dissolve phloroglucinol in a suitable organic solvent such as ethanol, methanol, or DMSO.[5] For aqueous solutions, it is recommended to use deoxygenated water and adjust the pH to be slightly acidic.[1] Store all stock solutions in tightly sealed amber glass vials at 2-8°C for short-term storage or -20°C for longer-term storage. To minimize exposure to air, consider purging the vial with an inert gas like nitrogen or argon before sealing.

Q2: How long can I store a phloroglucinol solution?

A2: The stability of a phloroglucinol solution depends on the solvent, storage temperature, and exposure to light and air. Aqueous solutions are the least stable and should ideally be prepared fresh. Stock solutions in anhydrous organic solvents, when stored properly in the dark at low temperatures, can be stable for longer periods. However, for sensitive quantitative applications, it is always best to use freshly prepared solutions. For histological staining using phloroglucinol-HCl, the solution is not stable and must be made immediately before use.[4][5]

Q3: My phloroglucinol solution turned a yellowish color after autoclaving. Is it still usable?

A3: The yellowing of a phloroglucinol solution after autoclaving indicates degradation.[3] While some researchers in plant tissue culture have used such solutions, the discoloration suggests a change in the chemical composition, which could impact the efficacy and reproducibility of your experiments.[3] For sensitive applications, it is highly recommended to sterilize phloroglucinol solutions by filtration through a 0.22 µm filter rather than autoclaving.

Experimental Procedures

Q4: How can I prevent phloroglucinol oxidation during HPLC analysis?

A4: To maintain the stability of phloroglucinol during HPLC analysis, it is beneficial to use a mobile phase with a slightly acidic pH. For example, a mobile phase composed of an aqueous solution of 0.5 g/L of H3PO4 has been shown to be effective.[1] It is also recommended to keep the sample and standard solutions in a dark place to prevent photodegradation.[1]

Q5: Are there any specific recommendations for using phloroglucinol in cell culture?

A5: While phloroglucinol itself has antioxidant properties, it can be susceptible to oxidation in culture media.[6][7] To minimize this, you can:

  • Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) and add it to the culture medium immediately before use.

  • Minimize the exposure of the media containing phloroglucinol to light by using amber-colored culture flasks or keeping them in the dark as much as possible.

  • If using a serum-free medium, be aware that the absence of serum proteins, which can have some antioxidant capacity, might make the phloroglucinol more susceptible to degradation.

Q6: What causes the rapid degradation of the phloroglucinol-HCl stain?

A6: The phloroglucinol-HCl stain (Wiesner stain) is inherently unstable due to the acidic conditions and the reactivity of the components. The strong acidic environment can promote oxidative degradation of the phloroglucinol molecule. For this reason, it is crucial to prepare this reagent fresh immediately before each use to ensure effective staining of lignin.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stable Phloroglucinol Stock Solution for General Use
  • Weigh out the desired amount of high-purity phloroglucinol powder.

  • Dissolve the powder in an appropriate volume of anhydrous ethanol, methanol, or DMSO to achieve the desired concentration.

  • Transfer the solution to a clean amber glass vial with a screw cap.

  • To further minimize oxidation, gently purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before tightly sealing the cap.

  • Label the vial clearly with the name of the compound, concentration, solvent, and date of preparation.

  • For short-term storage (up to one week), store the vial at 2-8°C. For long-term storage, store at -20°C.

  • Before use, allow the solution to come to room temperature before opening to prevent condensation from introducing moisture.

Protocol 2: Preparation of Phloroglucinol-HCl Stain for Lignin Detection in Plant Tissues

Note: This solution is highly unstable and must be prepared immediately before use.

  • Prepare a 3% (w/v) phloroglucinol solution by dissolving 0.3 g of phloroglucinol in 10 mL of absolute ethanol.[4][5]

  • In a separate, clean glass container, carefully mix one volume of concentrated hydrochloric acid (HCl) with two volumes of the 3% phloroglucinol/ethanol solution.[4][5]

  • Use this freshly prepared phloroglucinol-HCl solution immediately for staining plant sections.

  • Discard any unused solution as it will degrade and become ineffective.

Visualizing Phloroglucinol Oxidation and Prevention Strategies

Phloroglucinol Oxidation Pathway cluster_factors cluster_prevention Phloroglucinol Phloroglucinol (Stable) OxidizedProducts Oxidized Phloroglucinol (Degraded, Colored) Phloroglucinol->OxidizedProducts Oxidation Factors Oxidative Stressors Factors->Phloroglucinol Induces Prevention Prevention Strategies Prevention->Phloroglucinol Protects Light Light Oxygen Oxygen (Air) HighpH High pH (Alkaline) HighTemp High Temperature Dark Store in Dark Inert Inert Atmosphere (N2, Ar) Acidic Acidic pH Cold Low Temperature Antioxidants Antioxidants

Caption: Factors contributing to phloroglucinol oxidation and corresponding prevention strategies.

Troubleshooting Phloroglucinol Solution Discoloration Start Is your phloroglucinol solution discolored (yellow/brown)? Prep Was the solution prepared fresh? Start->Prep Yes Sol_Good Discoloration is likely minimized. Proceed with your experiment. Start->Sol_Good No Storage How was it stored? Prep->Storage Yes Sol_Fresh Prepare a fresh solution before each experiment. Prep->Sol_Fresh No pH What is the pH of the solution? Storage->pH Properly Sol_Store Store in a cool, dark place. Use amber vials and consider purging with inert gas. Storage->Sol_Store Improperly Temp Was the solution heated (e.g., autoclaved)? pH->Temp Acidic or Neutral Sol_pH Adjust to a slightly acidic pH if possible. pH->Sol_pH Alkaline Sol_Temp Avoid high temperatures. Use sterile filtration instead of autoclaving. Temp->Sol_Temp Yes Temp->Sol_Good No

References

optimization of reaction conditions for phloroglucinol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phloroglucinol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of phloroglucinol derivatization?

A1: Phloroglucinol and its derivatives often have low volatility or poor thermal stability, making them challenging to analyze directly using techniques like Gas Chromatography (GC). Derivatization is a chemical modification process that converts the analyte into a more "GC-amenable" form.[1] This process can also be used to enhance detection in High-Performance Liquid Chromatography (HPLC) by introducing chromophores or fluorophores. The primary goals of derivatization are to:

  • Increase volatility and thermal stability for GC analysis.

  • Improve chromatographic separation and peak shape.[2]

  • Enhance detection sensitivity and selectivity.[3]

  • Stabilize the compound for analysis.[4]

Q2: Which functional groups in phloroglucinol are targeted during derivatization?

A2: The primary targets for derivatization in phloroglucinol are its three hydroxyl (-OH) groups. These polar groups are responsible for its low volatility. Common derivatization reactions like silylation, acylation, or alkylation replace the active hydrogen of the hydroxyl groups with a less polar functional group.[5]

Q3: What are the most common derivatization techniques for phloroglucinol?

A3: The most common techniques involve silylation and acylation.

  • Silylation: This technique replaces the acidic hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][6]

  • Acylation: This method introduces an acyl group. Reagents like benzoyl chloride can be used, which may also enhance UV detection in HPLC.[4]

  • Alkylation (Esterification): This process can be used to convert carboxylic acid groups if present in a phloroglucinol derivative.[2]

Q4: How can I prevent the degradation of phloroglucinol during sample preparation and storage?

A4: Phloroglucinol is susceptible to oxidation. To minimize degradation, it is recommended to use an antioxidant like ascorbic acid in your solutions.[7] For long-term storage of phloroglucinol in plasma, ascorbic acid has been shown to limit degradation at freezer temperatures.[8] Additionally, sample extracts should be protected from light and stored at low temperatures (e.g., 4°C or -80°C).[4][9]

Troubleshooting Guide

Issue 1: Low or No Derivatization Yield
Possible Cause Suggested Solution Citation
Presence of moisture in the sample or reagents. Ensure the sample is completely dry before adding the derivatization reagent. A gentle stream of dry nitrogen can be used for drying. Store derivatization reagents in a desiccator to prevent moisture absorption.[1]
Incomplete dissolution of the sample. The sample must be fully dissolved in the derivatization solution for the reaction to proceed efficiently. If the residue does not dissolve, try adding a solvent like pyridine before the derivatization reagent.[6]
Insufficient reagent concentration. The derivatization reagent should be added in excess. A general guideline for silylation is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[1]
Suboptimal reaction temperature or time. Derivatization reactions can be sensitive to temperature and time. For silylation, reactions may take minutes at room temperature for simple alcohols, but hours at elevated temperatures for more complex molecules. Optimize these parameters for your specific derivative.[1]
Incorrect pH of the reaction medium. The pH can significantly affect the derivatization efficiency. For example, benzoylation is typically performed in an alkaline medium. The optimal pH should be determined for the specific derivatization reaction.[4]
Degradation of the derivatization reagent. Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents or reagents that have been stored properly.[4]
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause Suggested Solution Citation
Variability in manual sample preparation. Automated derivatization methods can improve reproducibility by ensuring each sample is treated identically. If using a manual method, ensure consistent timing, temperature, and reagent volumes for all samples.[10]
Instability of the derivatized product. Some derivatives have limited stability. Analyze the samples as soon as possible after derivatization. Stability studies can determine the timeframe within which the derivatized samples should be analyzed.[4]
Matrix effects from complex samples. Components in the sample matrix can interfere with the derivatization reaction. Optimize sample clean-up procedures to remove interfering substances.[11]
Issue 3: Presence of Byproducts or Interference Peaks in the Chromatogram
Possible Cause Suggested Solution Citation
Side reactions due to excess reagent or byproducts. Some derivatization reactions produce acidic byproducts that can degrade the GC column. These may need to be removed before analysis. The amount of derivatizing reagent should be optimized to minimize side reactions.[2]
Partially derivatized products. Incomplete reactions can lead to multiple peaks corresponding to partially derivatized phloroglucinol. Increase the reaction time, temperature, or reagent concentration to drive the reaction to completion.[12]
Interference from the derivatizing reagent itself. Ensure that the derivatizing reagent and its byproducts do not co-elute with the analyte of interest. A blank run with only the solvent and derivatization reagent can help identify these peaks.[4]

Quantitative Data on Reaction Conditions

Table 1: Optimization of Phloroglucinolysis Reaction Conditions

ParameterConditionObservationCitation
Reaction Temperature 50°COptimal for the cleavage of interflavanoid bonds in proanthocyanidins.[7]
70°CUsed for the extraction of proanthocyanidins from grape skins.[13]
Reaction Time 20 minSufficient for the reaction with the phloroglucinol reagent at 50°C.[7]
Reagent Composition 0.2 N HCl in methanol, 100 g/L phloroglucinol, 20 g/L ascorbic acidStandard reagent for phloroglucinolysis.[7]
Reaction Stopper 40 mM aqueous sodium acetateUsed to terminate the reaction.[7]

Table 2: Optimization of Silylation Conditions for GC-MS

ParameterConditionObservationCitation
Derivatization Reagent MSTFA + TMCSCommonly used for silylating compounds for GC-MS analysis.[6]
BSTFA + TMCSA widely used reagent for creating TMS derivatives. A catalyst like TMCS may be needed for slowly reacting compounds.[1]
Solvent PyridineCan be used to dissolve the sample before adding the silylating reagent.[6]
Reaction Temperature 30°COptimized temperature for both derivatization steps in an automated workflow.[10]
Incubation Time (MSTFA) 30 minOptimized time for the second derivatization step in an automated workflow.[10]
Equilibration Time 4 hoursA compromise to reduce total run time while maintaining acceptable detection and reproducibility.[10]

Experimental Protocols

Protocol 1: Phloroglucinolysis for Proanthocyanidin Analysis

This protocol is adapted from a method for analyzing proanthocyanidins in wine samples.[7]

  • Preparation of Phloroglucinol Reagent:

    • Prepare a solution of 0.2 N HCl in methanol.

    • Dissolve phloroglucinol to a final concentration of 100 g/L.

    • Dissolve ascorbic acid to a final concentration of 20 g/L to prevent oxidation.

  • Reaction:

    • Combine 100 µL of a concentrated and purified sample with 100 µL of the phloroglucinol reagent in a microcentrifuge tube.

    • Incubate the mixture at 50°C for 20 minutes.

  • Reaction Termination:

    • After incubation, add 1 mL of 40 mM aqueous sodium acetate to stop the reaction.

  • Sample Preparation for Analysis:

    • Filter the final solution through a 0.22 µm PTFE filter into an LC-MS certified vial.

    • Analyze the sample immediately using LC-MS.

Protocol 2: General Silylation for GC-MS Analysis

This is a general protocol for silylation, which should be optimized for phloroglucinol and its specific derivatives.

  • Sample Preparation:

    • Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.[1]

  • Dissolution (if necessary):

    • If the dried residue is difficult to dissolve in the silylating reagent, add a suitable solvent. For example, add 100 µL of pyridine and mix thoroughly to dissolve the sample.[6]

  • Derivatization:

    • Add the silylating reagent, for instance, a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS). An excess of the reagent should be used.[1]

    • Vortex the mixture to ensure it is homogenous.

  • Incubation:

    • Incubate the mixture at a specific temperature for a defined period. A starting point could be 60°C for 1 hour.[5] These conditions should be optimized.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample Extract dry Evaporate to Dryness (N2 Stream) start->dry dissolve Dissolve in Solvent (e.g., Pyridine) dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) dissolve->add_reagent incubate Incubate (e.g., 60°C for 1h) add_reagent->incubate gcms GC-MS Analysis incubate->gcms

Caption: A generalized workflow for the silylation of phloroglucinol samples.

troubleshooting_low_yield q_node q_node s_node s_node start Low/No Derivatization Yield q1 Was the sample completely dry? start->q1 s1 Dry sample thoroughly under N2 stream. Ensure reagents are anhydrous. q1->s1 No q2 Did the sample dissolve completely? q1->q2 Yes s2 Use a solvent like pyridine to aid dissolution. q2->s2 No q3 Was reagent concentration sufficient? q2->q3 Yes s3 Increase reagent concentration (e.g., >2:1 molar ratio). q3->s3 No q4 Are reaction time/temp optimal? q3->q4 Yes s4 Optimize incubation time and temperature. q4->s4 No

Caption: A troubleshooting flowchart for low derivatization yield.

References

Technical Support Center: Optimizing Phloroglucinol Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of phloroglucinol extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction and subsequent hydrolysis of phlorotannins to yield phloroglucinol.

Issue 1: Low Yield of Crude Phlorotannin Extract

Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection The choice of solvent is critical for efficient extraction. Aqueous mixtures of acetone or ethanol are commonly used for phlorotannin extraction. For Fucus vesiculosus, a 70% acetone-water mixture has been shown to be effective. For Sargassum fusiforme, 30% ethanol has been used successfully.[1][2] Consider screening different solvents and varying their aqueous concentrations to optimize extraction for your specific algal species.
Suboptimal Extraction Temperature Temperature influences both extraction efficiency and the stability of phlorotannins. While higher temperatures can increase solubility and diffusion rates, they can also lead to degradation of these phenolic compounds.[3] For Fucus vesiculosus, an optimal temperature of 25°C has been reported, with higher temperatures leading to a decrease in yield.[3] For Macrocystis pyrifera, a higher temperature of 55°C was found to be optimal. It is recommended to perform a temperature optimization study (e.g., 25°C, 40°C, 55°C, 70°C) to determine the ideal condition for your source material.
Inefficient Extraction Time Extraction time needs to be sufficient to allow for the diffusion of phlorotannins from the plant/algal matrix into the solvent, but prolonged extraction can lead to oxidation and degradation. For Sargassum fusiforme, a 30-minute extraction was found to be optimal.[1] For other species, longer times of up to 24 hours have been reported.[2] A time-course experiment (e.g., 30 min, 1h, 4h, 12h, 24h) is advisable to identify the point of maximum yield.
Inadequate Solid-to-Liquid Ratio A higher solvent volume can create a larger concentration gradient, favoring the transfer of solutes from the solid material to the solvent. However, excessively large volumes can make subsequent concentration steps more time-consuming and energy-intensive. For Fucus vesiculosus, a solvent-to-solid ratio of 70 mL/g was found to be optimal.[2] It is recommended to test a range of ratios (e.g., 10:1, 20:1, 50:1, 70:1 mL/g) to find the most efficient condition.
Improper Sample Preparation The particle size of the raw material can significantly impact extraction efficiency. Smaller particles have a larger surface area, which facilitates better solvent penetration. Ensure that the dried natural source material is finely ground to a consistent powder. For Macrocystis pyrifera, a particle size of less than 1.4 mm was used.
Seasonal and Geographic Variation The concentration of phlorotannins in seaweeds can vary depending on the season and geographical location of harvest. For instance, some Sargassum species show higher phloroglucinol content in the autumn months.[4] Be consistent with the harvesting time and location for reproducible results.

Issue 2: Incomplete Hydrolysis of Phlorotannins to Phloroglucinol

Potential Cause Troubleshooting Steps
Ineffective Hydrolysis Method Both acid and alkaline hydrolysis can be employed to break down phlorotannin polymers into phloroglucinol monomers. The choice of method and its parameters are crucial for achieving a high yield.
Acid Hydrolysis: Treatment with dilute inorganic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures can cleave the ether and C-C bonds in phlorotannins. A combination of acidic media and high temperature may lead to the hydrolysis of complex phenolic structures into simpler ones.[5]
Alkaline Hydrolysis: Strong bases like sodium hydroxide (NaOH) can also be used for hydrolysis. This method is often followed by acidification to precipitate the phloroglucinol.
Suboptimal Reaction Conditions The efficiency of hydrolysis is highly dependent on the concentration of the acid or base, the reaction temperature, and the duration of the reaction.
Concentration: For acid hydrolysis, start with a moderate concentration (e.g., 2 M HCl) and optimize from there. For alkaline hydrolysis, a high concentration of NaOH (e.g., 20%) has been used.
Temperature: Elevated temperatures are generally required for hydrolysis. For acid hydrolysis, temperatures can range from 70°C to boiling.
Time: Reaction times can vary significantly, from a few hours to over 20 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing for phloroglucinol content using a suitable method like HPLC.
Presence of Interfering Compounds Crude extracts contain other compounds like polysaccharides and proteins that can interfere with the hydrolysis process. It is advisable to perform a preliminary purification of the crude phlorotannin extract before proceeding with hydrolysis. This can be achieved through liquid-liquid extraction or solid-phase extraction.

Issue 3: Degradation of Phloroglucinol During or After Hydrolysis

Potential Cause Troubleshooting Steps
Harsh Hydrolysis Conditions While necessary for breaking down phlorotannins, excessively harsh conditions (very high acid/base concentration or prolonged high temperatures) can lead to the degradation of the liberated phloroglucinol.
Optimize the hydrolysis conditions as described above to find a balance between efficient cleavage of phlorotannins and minimal degradation of the product.
Oxidation of Phloroglucinol Phloroglucinol, being a phenolic compound, is susceptible to oxidation, especially at high temperatures and in the presence of oxygen. This can lead to the formation of colored byproducts and a reduction in yield.
Inert Atmosphere: Whenever possible, perform the hydrolysis reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Antioxidants: The addition of antioxidants like ascorbic acid or potassium metabisulfite to the extraction solvent can help prevent oxidation of phlorotannins from the outset.

Issue 4: Difficulty in Purifying Phloroglucinol from the Hydrolysate

Potential Cause Troubleshooting Steps
Complex Reaction Mixture The hydrolysate is a complex mixture containing the desired phloroglucinol, unreacted phlorotannins, degradation products, salts (from neutralization), and other co-extracted compounds.
Liquid-Liquid Extraction: After neutralization of the hydrolysate, phloroglucinol can be extracted into an organic solvent like diethyl ether or ethyl acetate. Multiple extractions will be necessary to maximize recovery.
Crystallization: Phloroglucinol can often be purified by crystallization from the concentrated organic extract. Cooling the solution to 0°C can promote crystal formation.
Co-precipitation of Impurities Other phenolic compounds or degradation products may co-precipitate with phloroglucinol during crystallization, leading to a product of low purity.
Recrystallization: If the initial crystals are impure, dissolve them in a minimal amount of hot water and allow them to recrystallize slowly. The addition of sulfur dioxide to the hot water can help to decolorize the solution and improve the purity of the final product.
Activated Carbon Treatment: Treating the hot aqueous solution with activated carbon before recrystallization can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most promising natural sources for phloroglucinol extraction?

A1: Brown seaweeds (Phaeophyceae) are the primary natural source of phlorotannins, which are polymers of phloroglucinol.[6] Species such as Fucus vesiculosus, Ascophyllum nodosum, Ecklonia cava, and various species of Sargassum are known to be rich in these compounds.[6][7] The phlorotannin content can constitute up to 15% of the dry weight of some brown algae.[4]

Q2: What is the general workflow for obtaining phloroglucinol from brown algae?

A2: The general workflow involves three main stages:

  • Extraction: A crude extract rich in phlorotannins is obtained from the dried and powdered seaweed using a suitable solvent system.

  • Hydrolysis: The phlorotannin polymers in the crude extract are broken down into their monomeric phloroglucinol units through acid or alkaline hydrolysis.

  • Purification: Phloroglucinol is isolated and purified from the complex hydrolysate mixture, typically through a combination of liquid-liquid extraction and crystallization.

Q3: Which analytical techniques are suitable for quantifying phloroglucinol?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a highly effective and widely used method for the quantification of phloroglucinol.[8][9] Colorimetric assays like the Folin-Ciocalteu method can be used to estimate the total phenolic content of the initial extract, with phloroglucinol as a reference standard, but these methods are not specific for phloroglucinol itself.[10]

Q4: How can I prevent the oxidation of my samples during the process?

A4: Phlorotannins and phloroglucinol are prone to oxidation. To minimize this, it is recommended to:

  • Add antioxidants such as ascorbic acid to the extraction solvent.

  • Conduct extraction and hydrolysis procedures under an inert atmosphere (e.g., nitrogen).

  • Store extracts and purified compounds at low temperatures (e.g., -20°C) and in the dark.

Q5: Are there any "green" extraction methods available?

A5: Yes, research is ongoing into more environmentally friendly extraction methods. One promising approach is the use of Natural Deep Eutectic Solvents (NADES). A NADES system composed of lactic acid and choline chloride has been shown to provide a high yield of phlorotannins from Fucus vesiculosus in a relatively short extraction time.[11] Ultrasound-Assisted Extraction (UAE) is another technique that can enhance extraction efficiency while potentially reducing solvent consumption and extraction time.[6]

Data Presentation

Table 1: Comparison of Phlorotannin Extraction Yields from Different Brown Algae Species and Methods

Algal Species Extraction Method Solvent System Temperature (°C) Time Solid:Liquid Ratio Phlorotannin Yield (mg PGE/g DW) Reference
Fucus vesiculosusSingle-factor design67% Acetone (v/v)25-70 mL/g2.92 ± 0.05[3]
Fucus vesiculosusUltrasound-Assisted Extraction (UAE) with NADESLactic acid:choline chloride (3:1) with 30% water-23 min1:12137.3[11]
Sargassum fusiformeConventional30% Ethanol2530 min1:5-[1]
Sargassum angustifoliumConventional30-70% Ethanol---0.4 - 3.4[4]
Macrocystis pyriferaOrthogonal Experimental DesignWater (after hexane pre-treatment)554 h1:152.005 (mg GAE/g DW)

PGE: Phloroglucinol Equivalents; GAE: Gallic Acid Equivalents; DW: Dry Weight; NADES: Natural Deep Eutectic Solvents

Experimental Protocols

Protocol 1: Optimized Phlorotannin Extraction from Fucus vesiculosus

Source: Adapted from Catarino et al. (2019).[2]

  • Sample Preparation: Dry the Fucus vesiculosus seaweed and grind it into a fine powder.

  • Extraction Solvent: Prepare a 67% (v/v) aqueous acetone solution.

  • Extraction Procedure: a. Weigh a known amount of the dried seaweed powder. b. Add the extraction solvent at a solvent-to-solid ratio of 70 mL/g. c. Stir the mixture at 25°C. d. After the desired extraction time, separate the solid material from the liquid extract by centrifugation or filtration.

  • Concentration: Evaporate the acetone from the extract under reduced pressure.

  • Storage: Store the concentrated aqueous extract at -20°C until further use.

Protocol 2: General Acid Hydrolysis of Phlorotannin Extract

  • Preparation: Take a known volume of the concentrated phlorotannin extract.

  • Acidification: Add concentrated hydrochloric acid (HCl) to the extract to achieve a final concentration of 2 M.

  • Hydrolysis: Heat the acidified extract under reflux for a predetermined time (e.g., 2-4 hours). It is advisable to perform this under an inert atmosphere.

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide, to a pH of approximately 2-3.

  • Extraction of Phloroglucinol: a. Transfer the neutralized solution to a separatory funnel. b. Extract the aqueous solution multiple times with diethyl ether or ethyl acetate. c. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the crude phloroglucinol.

  • Purification: Further purify the crude phloroglucinol by recrystallization from hot water, with the optional addition of activated carbon for decolorization.

Visualizations

experimental_workflow cluster_extraction Phlorotannin Extraction cluster_hydrolysis Hydrolysis cluster_purification Phloroglucinol Purification raw_material Dried & Ground Seaweed solvent_extraction Solvent Extraction (e.g., 70% Acetone) raw_material->solvent_extraction separation Filtration / Centrifugation solvent_extraction->separation crude_extract Crude Phlorotannin Extract separation->crude_extract acid_hydrolysis Acid Hydrolysis (e.g., 2M HCl, Heat) crude_extract->acid_hydrolysis neutralization Neutralization (e.g., NaHCO3) acid_hydrolysis->neutralization hydrolysate Crude Hydrolysate neutralization->hydrolysate l_l_extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) hydrolysate->l_l_extraction concentration Solvent Evaporation l_l_extraction->concentration crystallization Crystallization concentration->crystallization pure_phloroglucinol Pure Phloroglucinol crystallization->pure_phloroglucinol

Caption: Workflow for phloroglucinol extraction from brown seaweed.

logical_relationships cluster_extraction_params Extraction Parameters cluster_hydrolysis_params Hydrolysis Parameters cluster_purification_params Purification Parameters yield Phloroglucinol Yield solvent Solvent Type & Concentration solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ratio Solid:Liquid Ratio ratio->yield hydrolysis_method Hydrolysis Method (Acid/Alkaline) hydrolysis_method->yield reaction_conditions Reaction Conditions (Temp, Time, Conc.) reaction_conditions->yield purity Extract Purity purity->yield purification_method Purification Method (Extraction, Crystallization) purification_method->yield oxidation_prevention Oxidation Prevention oxidation_prevention->yield

Caption: Factors influencing the final yield of phloroglucinol.

References

Technical Support Center: Large-Scale Phloroglucinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of phloroglucinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for phloroglucinol?

A1: The three main industrial synthesis routes for phloroglucinol are:

  • From 2,4,6-Trinitrotoluene (TNT): This traditional method involves the oxidation of TNT to 2,4,6-trinitrobenzoic acid, followed by reduction and hydrolysis. While the raw materials are relatively inexpensive, this route involves hazardous materials and can lead to environmental concerns.[1][2]

  • From Aniline: This multi-step process typically involves the bromination of aniline to 2,4,6-tribromoaniline, followed by a series of reactions to yield phloroglucinol. This method can be challenged by harsh reaction conditions and the formation of colored impurities.[1][3]

  • From 3,5-Dichlorophenol: This is a more modern approach that involves the reaction of 3,5-dichlorophenol with a strong base in the presence of a catalyst. It is often favored for its high yield and purity.[1][3][4]

Q2: What are the primary safety concerns in the large-scale synthesis of phloroglucinol?

A2: The primary safety concerns are highly dependent on the chosen synthesis route. For the TNT route, the main hazards are the explosive nature of the starting material and the risk of runaway reactions during nitration and reduction steps.[5][6] For all routes, the use of strong acids, bases, and organic solvents requires appropriate personal protective equipment (PPE) and handling procedures to avoid chemical burns and inhalation hazards.[7]

Q3: How can the purity of synthesized phloroglucinol be assessed?

A3: The purity of phloroglucinol is typically assessed using High-Performance Liquid Chromatography (HPLC).[2][8] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis can also be used for structural confirmation and to identify impurities.[8] Common impurities to monitor for include pyrogallol and hydroxyquinol.[8]

Q4: What are the best practices for solvent handling and recovery in large-scale synthesis?

A4: Efficient solvent recovery is crucial for both economic and environmental reasons.[9][10][11] Implementing solvent recovery systems, such as distillation or membrane filtration, can significantly reduce waste and the cost of purchasing new solvents.[9][12][13] The choice of solvent and the recovery method depends on the specific synthesis route and the solubility of reactants and products.

Troubleshooting Guides

Synthesis Route 1: From Aniline
Problem Potential Cause(s) Troubleshooting/Solution(s)
Low Yield Incomplete bromination of aniline.Ensure the correct stoichiometry of bromine is used and maintain the reaction temperature below 10°C to prevent side reactions.[1]
Poor conversion in the diazotization reaction.Control the addition rate and temperature of the sodium nitrite solution carefully. The use of a catalyst like copper sulfate may improve the reaction.[2]
Loss of product during workup and purification.Optimize extraction and crystallization conditions. Ensure the pH is correctly adjusted during the workup.
Product Discoloration (Yellow/Brown) Formation of colored byproducts during the reaction.Use activated carbon for decolorization during recrystallization.[1] Consider repurification using reversed-phase flash chromatography.[14]
Oxidation of the product or intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Difficult Purification Presence of closely related impurities.Multiple recrystallizations may be necessary. Utilize HPLC to identify impurities and develop a targeted purification strategy.
Synthesis Route 2: From 2,4,6-Trinitrotoluene (TNT)
Problem Potential Cause(s) Troubleshooting/Solution(s)
Safety Hazard (Runaway Reaction/Explosion) Poor temperature control during nitration or reduction.Implement robust cooling systems and monitor the reaction temperature closely. For nitration, consider using flow chemistry to minimize the reaction volume and enhance heat transfer.[5][6][15]
Unstable intermediates.Avoid isolation of highly unstable intermediates. A continuous-flow process where the intermediate is immediately used in the next step can enhance safety.
Low Yield (46-53%) Incomplete oxidation of TNT.Optimize the concentration of the oxidizing agent (e.g., sodium dichromate) and reaction time.
Inefficient reduction of the trinitro compound.Ensure the catalyst (e.g., iron/HCl) is active and used in the correct amount. Monitor the reaction for completion.[16]
Environmental Concerns (Red Water) Generation of sulfonated aromatic byproducts during purification.Explore alternative purification methods that do not use sodium sulfite, or implement a wastewater treatment plan to handle the colored effluent.
Synthesis Route 3: From 3,5-Dichlorophenol
Problem Potential Cause(s) Troubleshooting/Solution(s)
Low Yield (<85%) Catalyst deactivation.The palladium-based catalyst can be prone to deactivation. Consider catalyst regeneration procedures such as washing or thermal treatment.[17][18] Ensure the catalyst is not poisoned by impurities in the starting materials.
Suboptimal reaction conditions.The molar ratio of the strong base (e.g., potassium hydroxide) to 3,5-dichlorophenol is critical; a ratio of 2.5-4:1 is often recommended.[4] The reaction temperature and time also need to be carefully controlled.[1]
Inefficient water removal.The reaction is often carried out with azeotropic removal of water. Ensure the Dean-Stark trap or equivalent is functioning correctly.[1]
Product Purity Issues (<99%) Incomplete reaction.Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion.
Ineffective purification.After acidification, the crude product should be thoroughly washed. Recrystallization from a suitable solvent, potentially with activated carbon treatment, is crucial for achieving high purity.[1]

Quantitative Data Summary

Table 1: Comparison of Phloroglucinol Synthesis Routes

Parameter From Aniline From TNT From 3,5-Dichlorophenol
Typical Yield ~60.5%[15]46-53%[1]>85%[4]
Reported Purity >99% (after extensive purification)High purity achievable>99%[4]
Key Reagents Aniline, Bromine, Sodium Nitrite, Sulfuric AcidTNT, Sodium Dichromate, Iron, HCl3,5-Dichlorophenol, Potassium Hydroxide, Palladium catalyst
Primary Challenges Harsh reaction conditions, byproduct formation, product discolorationHazardous starting material, risk of explosion, environmental pollutionCatalyst cost and deactivation, solvent recovery

Experimental Protocols

Detailed Methodology for Phloroglucinol Synthesis from 3,5-Dichlorophenol

This protocol is adapted from a patented large-scale synthesis method.[1][4]

Materials:

  • 3,5-Dichlorophenol

  • Potassium Hydroxide

  • Toluene (or Xylene)

  • 10% Palladium on Carbon (catalyst)

  • Aluminum Trichloride (co-catalyst)

  • Sulfuric Acid (50%)

  • Ethyl Acetate

  • Activated Carbon

  • Purified Water

  • Nitrogen gas

Equipment:

  • 20L reaction kettle with a reflux water separator (e.g., Dean-Stark trap), mechanical stirrer, thermometer, and nitrogen inlet.

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

  • Vacuum drying oven

Procedure:

  • Reaction Setup: To the 20L reaction kettle, add 8L of toluene, 516g of potassium hydroxide, and 500g of 3,5-dichlorophenol. Add 10g of 10% palladium on carbon and 10g of ferric trichloride.

  • Inerting: Purge the reactor with nitrogen gas three times to remove air.

  • Reaction: Heat the reaction mixture to 140°C with stirring. Reflux the mixture and continuously remove water using the reflux water separator for 10 hours.

  • Quenching and Phase Separation: After the reaction is complete, cool the kettle to room temperature. Add 5L of purified water and stir for 30 minutes. Allow the layers to separate and discard the upper organic (toluene) layer.

  • Acidification: Transfer the lower aqueous phase to a suitable container. Slowly add 50% sulfuric acid to adjust the pH of the aqueous phase to 2-3.

  • Extraction: Extract the acidified aqueous phase three times with 3L of ethyl acetate each time. Combine the organic extracts.

  • Concentration: Concentrate the combined ethyl acetate solution under vacuum at 50°C to obtain the crude phloroglucinol product.

  • Decolorization and Recrystallization: Dissolve the crude product in 5L of purified water. Add 50g of activated carbon and heat to 80°C for 1 hour for decolorization.

  • Crystallization: Filter the hot solution to remove the activated carbon. Transfer the filtrate to a crystallization vessel and concentrate under reduced pressure at 80°C until white solids begin to precipitate. Naturally cool to room temperature and continue stirring for 2 hours. Further cool to 5-10°C and stir for another 2 hours.

  • Isolation and Drying: Filter the crystalline slurry and dry the filter cake in a vacuum oven at 50°C to obtain pure phloroglucinol.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_purification Purification cluster_final Final Product Aniline Aniline Route_A Aniline Route: Bromination, Diazotization, Hydrolysis Aniline->Route_A TNT TNT Route_B TNT Route: Oxidation, Reduction, Hydrolysis TNT->Route_B 3,5-Dichlorophenol 3,5-Dichlorophenol Route_C Dichlorophenol Route: Catalytic Hydroxylation 3,5-Dichlorophenol->Route_C Crude_Phloroglucinol Crude_Phloroglucinol Route_A->Crude_Phloroglucinol Route_B->Crude_Phloroglucinol Route_C->Crude_Phloroglucinol Purification_Steps Recrystallization, Activated Carbon, Chromatography Crude_Phloroglucinol->Purification_Steps Pure_Phloroglucinol Pure_Phloroglucinol Purification_Steps->Pure_Phloroglucinol

Caption: General workflow for the large-scale synthesis of phloroglucinol.

Troubleshooting_Tree Low_Yield Low Yield? Check_Reagents Check Reagent Stoichiometry and Purity Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Reaction Temperature and Time Low_Yield->Optimize_Conditions Yes Catalyst_Activity Check Catalyst Activity and Loading Low_Yield->Catalyst_Activity Yes Purity_Issue Purity Issue? Analyze_Impurities Identify Impurities (e.g., HPLC, NMR) Purity_Issue->Analyze_Impurities Yes Purification_Method Refine Purification Method (Recrystallization, Chromatography) Purity_Issue->Purification_Method Yes Inert_Atmosphere Use Inert Atmosphere to Prevent Oxidation Purity_Issue->Inert_Atmosphere Yes Safety_Concern Safety Concern? Review_SOP Review Standard Operating Procedures Safety_Concern->Review_SOP Yes Temp_Control Ensure Robust Temperature Control Safety_Concern->Temp_Control Yes Flow_Chemistry Consider Flow Chemistry for Hazardous Reactions Safety_Concern->Flow_Chemistry Yes Start Start Start->Purity_Issue Start->Safety_Concern

Caption: Troubleshooting decision tree for phloroglucinol synthesis.

References

Technical Support Center: Stabilizing Phloroglucinol Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of phloroglucinol solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause phloroglucinol solutions to degrade?

A1: Phloroglucinol solutions are primarily susceptible to degradation through oxidation, especially under alkaline (high pH) conditions.[1] Phloroglucinol is also sensitive to light and can change color upon exposure.[2][3] The presence of metal ions can catalyze oxidative degradation.

Q2: What is the ideal pH range for storing phloroglucinol solutions?

A2: Phloroglucinol is more stable in acidic conditions.[1] For optimal stability, it is recommended to maintain the pH of aqueous solutions between 3.0 and 4.5. Forced degradation studies have shown that phloroglucinol is susceptible to degradation under alkaline conditions.[1]

Q3: What is the recommended solvent for preparing phloroglucinol stock solutions?

A3: Phloroglucinol is soluble in water, ethanol, and ether.[4][5] For aqueous applications, using deoxygenated, purified water (e.g., HPLC-grade) is recommended to minimize oxidation. If using organic solvents for non-aqueous applications, ethanol can be a good choice.[4] For applications requiring high concentrations, dissolving phloroglucinol in a minimal amount of dimethylformamide (DMF) before diluting with an aqueous buffer may be necessary, but these aqueous solutions are not recommended for storage longer than one day.[6]

Q4: How should I store my phloroglucinol solutions for long-term stability?

A4: For long-term storage, phloroglucinol solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[2][3] Solutions should be stored in a cool, dark place, preferably refrigerated (2-8°C).[7] To prevent oxidation, it is also beneficial to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

Q5: Can I autoclave phloroglucinol solutions?

A5: While phloroglucinol as a solid has a high melting point, autoclaving phloroglucinol solutions can lead to a bright yellow color change, which may indicate some degradation.[8] If sterilization is required, filter sterilization using a 0.22 µm filter is a gentler alternative that is less likely to cause degradation.

Q6: What is the expected shelf life of a phloroglucinocinol solution?

A6: The shelf life of a phloroglucinol solution is highly dependent on the storage conditions (pH, temperature, light exposure) and the presence of stabilizers. A freshly prepared phloroglucinol-HCl staining solution, for example, is known to degrade over time and is recommended to be made fresh on the day of use.[9] For general use solutions, proper storage with the addition of stabilizers can extend the shelf life, but regular quality control is recommended for long-term stored solutions.

Troubleshooting Guides

Issue 1: The phloroglucinol solution has changed color (turned yellow/brown).
  • Possible Cause 1: Oxidation. Phloroglucinol is prone to oxidation, which can cause a color change. This is accelerated by exposure to air (oxygen), light, and high pH.

  • Solution 1a: Check pH. If the solution is not acidic, adjust the pH to a range of 3.0-4.5 using a suitable buffer or acid.

  • Solution 1b: Add an Antioxidant. For future preparations, consider adding an antioxidant like ascorbic acid to the solution.

  • Solution 1c: Proper Storage. Ensure the solution is stored in a tightly sealed, amber-colored vial in a refrigerator and that the headspace has been purged with an inert gas.

  • Interpretation: A slight yellowing may not significantly impact the performance in all applications, but a dark yellow or brown color likely indicates significant degradation, and a fresh solution should be prepared.

Issue 2: A precipitate has formed in the solution.
  • Possible Cause 1: Saturation. The concentration of phloroglucinol may be too high for the solvent, especially at lower temperatures. Phloroglucinol is only slightly soluble in water.[5]

  • Solution 1a: Gentle Warming and Agitation. Gently warm the solution and agitate to see if the precipitate redissolves. Do not overheat, as this can accelerate degradation.

  • Solution 1b: Dilution. If the precipitate does not redissolve, the solution may be supersaturated. Prepare a new, more dilute solution.

  • Possible Cause 2: Degradation Products. Some degradation products of phloroglucinol may be less soluble than phloroglucinol itself.

  • Solution 2a: Prepare a Fresh Solution. If you suspect the precipitate is due to degradation (e.g., if the solution is also discolored), it is best to discard it and prepare a fresh, stabilized solution.

  • Possible Cause 3: Contamination. Contamination with other substances could lead to precipitation.

  • Solution 3a: Use High-Purity Reagents and Solvents. Always use high-purity water and reagents when preparing solutions.

Issue 3: The phloroglucinol solution is not performing as expected in my assay.
  • Possible Cause 1: Degradation. The active concentration of phloroglucinol may have decreased due to degradation.

  • Solution 1a: Prepare a Fresh, Stabilized Solution. Prepare a new solution using the stabilization techniques described in this guide and compare its performance.

  • Solution 1b: Analytical Quantification. If possible, use an analytical method like HPLC to determine the actual concentration of phloroglucinol in your stored solution.[1][10]

  • Possible Cause 2: Incorrect pH. The pH of the solution may be outside the optimal range for your experiment.

  • Solution 2a: Verify and Adjust pH. Check the pH of the solution and adjust it to the required value for your assay.

Data Presentation

The following table summarizes the results of a forced degradation study on phloroglucinol, indicating its relative stability under different stress conditions.[1]

Stress ConditionReagent/ParameterDurationObservationStability
Acid Hydrolysis 0.1 N HCl24 hoursNo significant degradationStable
Alkaline Hydrolysis 0.1 N NaOH24 hoursSignificant degradationSusceptible
Oxidation 30% H₂O₂24 hoursSignificant degradationSusceptible
Dry Heat 105°C24 hoursNo significant degradationStable
Photolytic UV light24 hoursNo significant degradationStable

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Phloroglucinol Stock Solution (1 mg/mL)

Materials:

  • Phloroglucinol dihydrate (CAS: 6099-90-7)

  • HPLC-grade water

  • Ascorbic acid (optional, as antioxidant)

  • Ethylenediaminetetraacetic acid (EDTA) (optional, as chelating agent)

  • Hydrochloric acid (HCl) or a suitable buffer (e.g., citrate buffer) to adjust pH

  • Amber-colored volumetric flasks and storage vials

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Solvent Preparation: Take a volume of HPLC-grade water (e.g., 100 mL) and sparge with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh 100 mg of phloroglucinol dihydrate.

  • Dissolution: Transfer the phloroglucinol to a 100 mL amber-colored volumetric flask. Add approximately 80 mL of the deoxygenated water and sonicate for 10-15 minutes or until fully dissolved.[1]

  • (Optional) Addition of Stabilizers:

    • Antioxidant: Add a small amount of ascorbic acid (e.g., 0.05-0.1% w/v).

    • Chelating Agent: Add EDTA to a final concentration of 0.01-0.05% w/v to chelate metal ions that can catalyze oxidation.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.5-4.5 using dilute HCl or a suitable acidic buffer.

  • Final Volume: Make up the solution to the final volume of 100 mL with deoxygenated water.

  • Storage: Transfer the solution to smaller amber-colored vials, purge the headspace with inert gas, and seal tightly. Store at 2-8°C.

Protocol 2: Stability Testing of Phloroglucinol Solutions by HPLC

This protocol provides a general guideline for assessing the stability of phloroglucinol solutions over time. Specific parameters may need to be optimized for your equipment and application.

Materials:

  • Phloroglucinol solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][10]

  • Mobile phase: A mixture of aqueous phosphoric acid (e.g., 0.05 M, pH adjusted to 3.0) and acetonitrile.[1]

  • Phloroglucinol reference standard

Procedure:

  • Sample Preparation: At specified time points (e.g., Day 0, Week 1, Week 2, Month 1, etc.), withdraw an aliquot of the stored phloroglucinol solution. Dilute it to a known concentration within the linear range of the HPLC method (e.g., 100 µg/mL).[1]

  • Calibration Curve: Prepare a series of standard solutions of phloroglucinol of known concentrations to generate a calibration curve.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0-1.5 mL/min).[1][10]

    • Set the detection wavelength to 220 nm or 265 nm.[1][10]

    • Inject the standard solutions and the test sample.

  • Data Analysis:

    • Integrate the peak area of the phloroglucinol peak in the chromatograms.

    • Use the calibration curve to determine the concentration of phloroglucinol in the test sample at each time point.

    • Calculate the percentage of phloroglucinol remaining compared to the initial concentration at Day 0 to assess stability.

Visualizations

cluster_factors Degradation Factors Phloroglucinol Phloroglucinol Solution Degradation Degradation Products (e.g., Quinones) Phloroglucinol->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Light Light (Photodegradation) Light->Degradation High_pH High pH (Alkaline Conditions) High_pH->Degradation Metal_Ions Metal Ions (Catalysis) Metal_Ions->Degradation

Caption: Factors leading to the degradation of phloroglucinol solutions.

Start Start: Prepare Phloroglucinol Solution Weigh 1. Weigh Phloroglucinol Start->Weigh Dissolve 2. Dissolve in Deoxygenated Solvent Weigh->Dissolve Stabilize 3. Add Stabilizers (Antioxidant, Chelator) Dissolve->Stabilize Adjust_pH 4. Adjust pH to Acidic Range (3.0-4.5) Stabilize->Adjust_pH Store 5. Store in Amber Vial at 2-8°C under Inert Gas Adjust_pH->Store End End: Stabilized Solution Store->End

Caption: Workflow for preparing a stabilized phloroglucinol solution.

Start Issue with Phloroglucinol Solution? Color_Change Color Change? Start->Color_Change Precipitate Precipitate? Color_Change->Precipitate No Oxidation Likely Oxidation - Check pH - Store Properly - Add Antioxidant Color_Change->Oxidation Yes Poor_Performance Poor Assay Performance? Precipitate->Poor_Performance No Saturation Possible Saturation - Gently Warm - Prepare Dilute Solution Precipitate->Saturation Yes Degradation Likely Degradation - Prepare Fresh, Stabilized Solution - Quantify with HPLC Poor_Performance->Degradation Yes No_Issue Solution OK Poor_Performance->No_Issue No

Caption: Troubleshooting decision tree for common phloroglucinol solution issues.

References

method refinement for detecting trace amounts of phloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of trace amounts of phloroglucinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace amounts of phloroglucinol?

A1: The most prevalent and sensitive methods for trace phloroglucinol analysis are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. HPLC with Diode Array Detection (DAD) or Ultraviolet (UV) detection is widely used. For higher sensitivity and selectivity, especially in complex matrices like plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) are also viable techniques.[1][2][4][6][7]

Q2: What kind of sensitivity can I expect from these methods?

A2: The sensitivity, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), varies depending on the method and the sample matrix. For HPLC-MS/MS in human plasma, LOQs as low as 0.5 ng/mL to 1.976 ng/mL have been reported.[2][6][8] HPLC-DAD methods have reported LODs around 0.22 mg/L in natural product extracts.[3] For GC-MS analysis in plasma, a limit of quantitation of 5 ng/ml has been achieved.[2][4][6]

Q3: How can I improve the sensitivity of my phloroglucinol assay?

A3: To enhance sensitivity in your HPLC analysis, consider the following strategies:

  • Optimize Mobile Phase: Ensure the use of high-purity solvents (e.g., LC-MS grade) to reduce background noise.[9] Acetonitrile is often preferred over methanol for UV detection at lower wavelengths due to its lower UV cutoff.[9]

  • Adjust Column Parameters: Using columns with a smaller internal diameter and smaller particle size can lead to sharper peaks and a better signal-to-noise ratio.[9]

  • Refine System Setup: Minimize dead volume in your HPLC system to prevent peak broadening and tailing.[9]

  • Mass Spectrometry Parameters: In HPLC-MS/MS, optimizing ion source parameters such as spray voltage and gas flows can significantly improve signal intensity.[4] Phloroglucinol is often more sensitive in negative ion mode.[4][10]

Q4: Are there any stability concerns when handling phloroglucinol samples?

A4: Yes, phloroglucinol can be susceptible to degradation. It has been shown to be more stable under acidic, dry heat, and photolytic conditions, but can degrade under oxidative and alkaline conditions.[11] In plasma samples, it's recommended to use an antioxidant like ascorbic acid to limit degradation, especially during storage.[2] Stability studies have shown it to be stable in plasma for up to 50 days when stored at -80°C.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of phloroglucinol.

HPLC-Related Issues

Q: Why are my retention times shifting?

A: Retention time drift can be caused by several factors. A systematic drift in one direction often points to issues with the mobile phase composition, column equilibration, or temperature fluctuations.[3][12][13][14] Sudden, random shifts might indicate a hardware problem like a leak or pump malfunction.[12]

  • Troubleshooting Steps:

    • Check Mobile Phase: Ensure the mobile phase is prepared accurately and consistently. For reversed-phase chromatography, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[13] Use a buffer with a pH at least 2 units away from the analyte's pKa.[4]

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially critical in ion-pair chromatography.[13]

    • Inspect for Leaks: Check for any leaks in the system, particularly around fittings and pump heads. Even small, non-dripping leaks can cause retention time drift.

    • Verify Flow Rate: Use a calibrated flow meter to confirm that the pump is delivering the correct flow rate.

    • Control Temperature: Use a column oven to maintain a stable column temperature, as temperature fluctuations can affect retention.[3][12]

Q: Why is my peak shape poor (e.g., tailing, fronting, or splitting)?

A: Poor peak shape can compromise the accuracy of your quantification.

  • Peak Tailing: This is often caused by secondary interactions between phloroglucinol and the stationary phase, particularly with exposed silanol groups on silica-based columns. It can also result from column overload or contamination.[8][15]

    • Solution: Ensure the mobile phase pH is appropriate to keep phloroglucinol in a single ionic state. Using a high-purity, well-end-capped column can minimize silanol interactions. If the column is old, consider replacing it.[16]

  • Peak Fronting: This can be a sign of column overload or an injection solvent that is too strong.

    • Solution: Try diluting your sample or reducing the injection volume.[15] Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase.[16]

  • Split Peaks: This may indicate a partially blocked frit, a void at the column inlet, or that the sample is dissolved in a solvent much stronger than the mobile phase.[15][16]

    • Solution: Try reversing the column and flushing it with a strong solvent to remove any blockage. If a void has formed at the head of the column, it may need to be replaced. Always dissolve your sample in the mobile phase or a weaker solvent.[16]

Q: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. What are they?

A: Ghost peaks can arise from contamination in the mobile phase, carryover from previous injections, or sample degradation.[15][17]

  • Troubleshooting Steps:

    • Run a Blank Gradient: This can help identify if the contamination is coming from your mobile phase components.

    • Use High-Purity Solvents: Always use HPLC- or LC-MS-grade solvents and fresh reagents.[9]

    • Clean the System: Flush the injector and the entire system to remove any potential carryover.

    • Check Sample Stability: As mentioned, phloroglucinol can degrade. Ensure proper sample handling and storage.[11]

Quantitative Data Summary

The following tables summarize the performance of various published methods for phloroglucinol detection.

Table 1: HPLC-MS/MS Methods for Phloroglucinol Detection in Human Plasma

ParameterMethod 1[2]Method 2[6][8]
Lower Limit of Quantification (LLOQ) 1.976 ng/mL0.5 ng/mL
Linearity Range 1.976 - 988.0 ng/mLNot Specified
Intra-day Precision (%RSD) 3.22% - 11.0%< 15%
Inter-day Precision (%RSD) 3.74% - 10.2%< 15%
Intra-day Accuracy -3.2% to 2.2%< 15%
Inter-day Accuracy -5.0% to 1.5%< 15%
Extraction Recovery 86.19% - 91.10%Not Specified

Table 2: HPLC-DAD Method for Phloroglucinol Detection in Ecklonia cava Extract [3][5]

ParameterValue
Limit of Detection (LOD) 0.22 mg/L
Limit of Quantification (LOQ) 0.66 mg/L
Linearity Range 0.5 - 20 mg/L (r² = 0.9998)
Intra-day Precision (%RSD) 1.02% - 1.87%
Inter-day Precision (%RSD) 0.47% - 1.90%
Intra-day Recovery 89.3% - 96.2%
Inter-day Recovery 90.9% - 97.3%

Experimental Protocols & Workflows

Detailed Methodology: HPLC-MS/MS for Phloroglucinol in Human Plasma[2][6]

This protocol is a representative example for the determination of phloroglucinol in a biological matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma sample, add 20 µL of internal standard solution (e.g., paracetamol, 75 ng/mL) and 50 µL of 1% hydrochloric acid.

    • Add 4 mL of ethyl acetate.

    • Vortex mix for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute and centrifuge at 16,000 rpm for 10 minutes.

    • Inject a 5 µL aliquot into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Diamonsil C18(2), 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: 80:20 (v/v) methanol and 0.02% formic acid in water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Phloroglucinol: m/z 125.0 → 56.9.

Visualized Workflows and Logic Diagrams

Experimental_Workflow_Plasma_Sample_Prep cluster_sample_prep Sample Preparation Workflow plasma 0.5 mL Plasma Sample add_is_acid Add Internal Standard and 1% HCl plasma->add_is_acid add_etac Add 4 mL Ethyl Acetate add_is_acid->add_etac vortex1 Vortex (3 min) add_etac->vortex1 centrifuge1 Centrifuge (4000 rpm, 10 min) vortex1->centrifuge1 transfer_org Transfer Organic Layer centrifuge1->transfer_org evaporate Evaporate to Dryness (N2, 45°C) transfer_org->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 centrifuge2 Centrifuge (16,000 rpm, 10 min) vortex2->centrifuge2 inject Inject 5 µL into HPLC-MS/MS centrifuge2->inject

Caption: Workflow for Phloroglucinol Extraction from Plasma.

HPLC_Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Chromatographic Problem (e.g., Peak Tailing, RT Shift) check_method Verify Method Parameters (Flow Rate, Temp, Mobile Phase) start->check_method check_system Inspect System Hardware (Leaks, Connections) start->check_system prep_mp Prepare Fresh Mobile Phase check_method->prep_mp Incorrect Parameters check_sample Check Sample Prep (Solvent, Concentration) check_method->check_sample Parameters OK flush_col Flush Column check_system->flush_col Contamination Suspected check_system->check_sample Hardware OK equilibrate Re-equilibrate Column prep_mp->equilibrate end_node Problem Resolved equilibrate->end_node replace_col Replace Column flush_col->replace_col Problem Persists replace_col->end_node check_sample->end_node Sample Issue Corrected

Caption: General HPLC Troubleshooting Logic Diagram.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Phloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of phloroglucinol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of phloroglucinol?

A1: Matrix effects are the alteration of the ionization efficiency of phloroglucinol by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: What causes matrix effects?

A2: Matrix effects are primarily caused by endogenous or exogenous components in the sample that are not completely removed during sample preparation. In biological matrices, common culprits include phospholipids, salts, and metabolites that can compete with phloroglucinol for ionization in the MS source.

Q3: How can I detect the presence of matrix effects in my phloroglucinol analysis?

A3: Two common methods for evaluating matrix effects are:

  • Post-extraction spike analysis: This involves comparing the peak area of phloroglucinol spiked into a blank, extracted sample matrix with the peak area of a pure standard solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

  • Post-column infusion: In this method, a constant flow of a phloroglucinol standard solution is infused into the MS detector after the analytical column. A blank sample extract is then injected. Any fluctuation in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.

Q4: What is a suitable internal standard for phloroglucinol analysis to compensate for matrix effects?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as phloroglucinol. Phloroglucinol-13C6 is a commercially available SIL IS that can be used for this purpose.[1] If a SIL IS is not available, a structural analog like resorcinol or paracetamol can be used, but they may not perfectly compensate for matrix effects.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of phloroglucinol that may be related to matrix effects.

Issue 1: Poor reproducibility and accuracy in quantitative results.

  • Question: My quantitative results for phloroglucinol are inconsistent across different sample preparations and batches. What could be the cause?

  • Answer: Inconsistent results are a classic sign of variable matrix effects. The composition of your sample matrix can vary between samples, leading to different degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample preparation method may not be effectively removing interfering matrix components. Consider switching to a more rigorous technique. For instance, if you are using protein precipitation (PPT), which is known for leaving behind significant matrix components, consider implementing liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Incorporate a Suitable Internal Standard: If you are not already using one, incorporating a stable isotope-labeled internal standard like Phloroglucinol-13C6 is highly recommended to compensate for variability.

    • Optimize Chromatography: Ensure that phloroglucinol is chromatographically separated from the regions of major matrix interference. You can assess this using a post-column infusion experiment. Adjusting the gradient, mobile phase composition, or even the column chemistry can improve separation.

Issue 2: Low signal intensity or ion suppression.

  • Question: The signal for my phloroglucinol peak is much lower than expected, especially in complex matrices. How can I mitigate this ion suppression?

  • Answer: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of phloroglucinol.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering compounds.

      • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar compounds like salts and some phospholipids.

      • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by using a stationary phase to selectively retain and elute phloroglucinol.

    • Dilute the Sample: If the phloroglucinol concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.

    • Check for Phospholipid Contamination: In plasma samples, phospholipids are a major cause of ion suppression. Employing a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or specialized PPT plates, can significantly improve the signal.

Issue 3: Inaccurate quantification even with an internal standard.

  • Question: I am using a structural analog as an internal standard, but my accuracy is still poor. Why is this happening?

  • Answer: While structural analogs can partially compensate for matrix effects, they may not co-elute precisely with phloroglucinol and may be affected differently by the matrix.

  • Troubleshooting Steps:

    • Switch to a Stable Isotope-Labeled IS: The best practice is to use a stable isotope-labeled internal standard (e.g., Phloroglucinol-13C6), which will have the same retention time and ionization behavior as phloroglucinol.

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your samples. This ensures that the calibration curve is subject to the same matrix effects as your unknown samples, improving accuracy.

    • Employ the Standard Addition Method: For very complex or variable matrices where a suitable blank matrix is unavailable, the standard addition method is a powerful tool for accurate quantification. This method involves adding known amounts of a phloroglucinol standard to aliquots of the sample itself to create a calibration curve within the sample matrix.

Data Presentation

The following table provides an illustrative comparison of the effectiveness of different sample preparation techniques in reducing matrix effects for a hypothetical analysis. Note: Specific comparative data for phloroglucinol was not available in the reviewed literature; this table demonstrates the concept of how such data would be presented.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 565 ± 12 (Suppression)62 ± 11
Liquid-Liquid Extraction (LLE)88 ± 785 ± 8 (Minor Suppression)75 ± 9
Solid-Phase Extraction (SPE)92 ± 698 ± 5 (Negligible)90 ± 7

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Phloroglucinol from Human Plasma

This protocol is adapted from a validated method for the determination of phloroglucinol in human plasma.[2][4]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

    • Add the internal standard solution (e.g., Phloroglucinol-13C6 or paracetamol).

    • Add 50 µL of 1% hydrochloric acid to acidify the sample.

  • Extraction:

    • Add 4 mL of ethyl acetate to the tube.

    • Vortex the mixture for 3 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute to dissolve the residue.

  • Final Preparation:

    • Centrifuge at 16,000 rpm for 10 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Standard Addition Method for Phloroglucinol Quantification

This protocol outlines the general steps for performing the standard addition method.

  • Initial Analysis:

    • Analyze an aliquot of your sample to get an estimate of the phloroglucinol concentration.

  • Prepare Spiked Samples:

    • Aliquot equal volumes of your sample into at least four separate vials.

    • Leave one vial unspiked (this will be your zero-addition point).

    • To the remaining vials, add increasing known amounts of a phloroglucinol standard solution. A common approach is to spike at levels of 0.5x, 1x, and 1.5x the estimated sample concentration.

  • Analysis:

    • Process all spiked samples and the unspiked sample using your established sample preparation and LC-MS method.

  • Data Analysis:

    • Plot the peak area of phloroglucinol against the concentration of the added standard for each sample.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of phloroglucinol in the original, unspiked sample.

Visualizations

Matrix_Effect_Workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start Analysis assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes end_node Accurate Quantification me_present->end_node No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is use_mmc Use Matrix-Matched Calibrants use_sil_is->use_mmc use_sa Use Standard Addition use_mmc->use_sa use_sa->end_node

Caption: Workflow for identifying and mitigating matrix effects.

Standard_Addition_Workflow start Take multiple equal aliquots of the unknown sample spike Spike each aliquot with a different known concentration of phloroglucinol standard (including a zero spike) start->spike analyze Analyze all spiked samples using the LC-MS method spike->analyze plot Plot the instrument response vs. the concentration of added standard analyze->plot regress Perform linear regression on the data points plot->regress extrapolate Extrapolate the regression line to the x-axis (y=0) regress->extrapolate result The absolute value of the x-intercept is the concentration of phloroglucinol in the sample extrapolate->result

Caption: Experimental workflow for the standard addition method.

Troubleshooting_Decision_Tree start Inaccurate or Irreproducible Phloroglucinol Results? no_is Using an IS? start->no_is sil_is Is it a Stable Isotope- Labeled (SIL) IS? no_is->sil_is Yes add_is Implement an IS (SIL is preferred) no_is->add_is No sample_prep Sample Prep Method? sil_is->sample_prep Yes upgrade_is Switch to a SIL IS (e.g., Phloroglucinol-13C6) sil_is->upgrade_is No chromatography Chromatography Optimized? sample_prep->chromatography LLE/SPE improve_prep Improve Sample Prep (LLE or SPE) sample_prep->improve_prep PPT optimize_lc Optimize LC to separate from interferences chromatography->optimize_lc No use_advanced Use Matrix-Matched Calibrants or Standard Addition chromatography->use_advanced Yes

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

comparing the efficacy of phloroglucinol vs. other antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

Phloroglucinol, a phenolic compound found in various plants and brown algae, has garnered attention for its diverse pharmacological activities, including its potential as an antioxidant. This guide provides a comparative analysis of phloroglucinol's antioxidant efficacy against other well-established antioxidants, supported by quantitative data from in-vitro assays. Detailed experimental protocols and mechanistic pathways are also provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often measured by its ability to scavenge free radicals, a property quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant potency. The following table summarizes the comparative radical scavenging activities of phloroglucinol and other antioxidants based on data from various in-vitro assays.

AntioxidantAssayIC50 ValueSource
Phloroglucinol DPPH42 ± 1.00 µg/mL[1]
DPPH45.72 µM[2]
Nitric Oxide53.66 ± 1.52 µg/mL[1]
Hydrogen Peroxide52.3 ± 1.52 µg/mL[1]
Superoxide102 ± 2.00 µg/mL[1]
Hydroxyl Radical180 ± 3.60 µg/mL[1]
Gallic Acid DPPH30.53 µM[2]
Ascorbic Acid DPPH19.92 µM[3]
Alkyl Radical19.19 µM[3]
Hydroxyl Radical69.66 µM[3]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

A study directly comparing phloroglucinol to gallic acid demonstrated that gallic acid possesses significantly higher radical scavenging activity in the DPPH assay.[2] Another study evaluated a derivative of phloroglucinol, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), isolated from the brown algae Ecklonia cava. This compound exhibited exceptionally strong antioxidant activity, with IC50 values for DPPH and alkyl radical scavenging being substantially lower than those of the commercial antioxidant, ascorbic acid.[3]

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, phloroglucinol exerts its antioxidant effects within cells by modulating key signaling pathways. One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[4][5] This leads to the production of protective enzymes like heme oxygenase-1 (HO-1), which play a critical role in mitigating oxidative stress.[6] Studies have shown that phloroglucinol treatment can enhance the activity of the Nrf2/HO-1 signaling pathway, thereby bolstering cellular defenses against oxidative damage.

Furthermore, phloroglucinol has been shown to attenuate mitochondrial reactive oxygen species (mtROS) production and counteract apoptosis induced by oxidative stress.[7] It can also influence other pathways, such as the AKT/GSK3β/β-Catenin signaling, which is involved in cell survival and proliferation.

DPPH_Workflow cluster_reaction Reaction Setup (96-well plate) start Start prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) start->prep_dpph prep_samples Prepare Serial Dilutions of Phloroglucinol & Control (e.g., Ascorbic Acid) start->prep_samples add_dpph Add DPPH Solution to each well prep_dpph->add_dpph add_samples Pipette Sample/ Control Dilutions prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark at RT add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 Value plot->end

References

Phloroglucinol's Neuroprotective Effects: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of phloroglucinol against other well-known neuroprotective agents. The data presented is sourced from various studies employing standardized cell culture models of neurodegeneration. Detailed experimental protocols and visual diagrams of key signaling pathways and workflows are included to support experimental design and data interpretation.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of phloroglucinol and alternative compounds in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative disease research.

Table 1: Neuroprotection Against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells
CompoundConcentrationH₂O₂ Concentration% Increase in Cell Viability (compared to H₂O₂ control)% Decrease in Reactive Oxygen Species (ROS) (compared to H₂O₂ control)
Phloroglucinol 10 µg/mL0.8 mMAttenuates cytotoxicity (exact % not specified)[1]Significantly reduced[1]
Curcumin5 µM300 µM~12%Not specified
Curcumin10 µM300 µM~4%Not specified
Curcumin20 µM300 µM~1.5%Not specified
Curcumin1 µMNot specifiedAttenuated G2385R-induced neurodegenerationReduced mitochondrial ROS
Resveratrol2.5 µM2 mMProtects against cytotoxicity (exact % not specified)Not specified
Resveratrol5 µM2 mMProtects against cytotoxicity (exact % not specified)Not specified
QuercetinNot specifiedNot specifiedSuppressed cytotoxicity in a concentration-dependent mannerNot specified
N-Acetylcysteine (NAC)Not specified500 µMSignificantly improved cell viabilitySubstantially decreased superoxide and intracellular H₂O₂[2]
Edaravone10-100 µM500 µMPrevented loss of cell viability in a dose-dependent mannerNot specified
Table 2: Neuroprotection Against Amyloid-Beta (Aβ)-Induced Toxicity in SH-SY5Y Cells
CompoundConcentrationAβ Concentration% Increase in Cell Viability (compared to Aβ control)% Decrease in Reactive Oxygen Species (ROS) (compared to Aβ control)
Phloroglucinol 10 µg/mL8 µM (Aβ42)Not specifiedSignificantly reduced
Edaravone40 µMAβ25-35Rescued cells from apoptosis and cytotoxicitySignificantly decreased

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Phloroglucinol and other test compounds

  • Hydrogen peroxide (H₂O₂) or Amyloid-Beta (Aβ) peptides

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of phloroglucinol or other test compounds for a specified duration (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent such as H₂O₂ (e.g., 0.5-1 mM) or aggregated Aβ peptides (e.g., 5-10 µM) for 24 hours. Include untreated and vehicle-treated control wells.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Intracellular ROS Measurement: DCF-DA Assay

The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is used to measure intracellular reactive oxygen species (ROS). DCF-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Black 96-well plates with a clear bottom

  • Phloroglucinol and other test compounds

  • Hydrogen peroxide (H₂O₂)

  • DCF-DA solution (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a black 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with the test compounds for the desired time.

  • Loading with DCF-DA: Remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCF-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCF-DA. Add 100 µL of H₂O₂ solution in PBS to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.

  • Data Analysis: Express the fluorescence intensity as a percentage of the control (cells treated with H₂O₂ only).

Signaling Pathways and Experimental Workflow

Phloroglucinol's Neuroprotective Mechanism via the Nrf2/HO-1 Pathway

Phloroglucinol has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, phloroglucinol can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to neutralize ROS and protect the cell from oxidative damage.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phloroglucinol Phloroglucinol Keap1_Nrf2 Keap1-Nrf2 Complex Phloroglucinol->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_inactive Nrf2 Keap1_Nrf2->Nrf2_inactive Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Degradation Nrf2_inactive->Ub Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Keap1->Nrf2_inactive sequesters ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1_gene->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2/HO-1 signaling pathway activated by phloroglucinol.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in an in vitro cell culture model. This process involves cell culture, treatment with the test compound, induction of cellular stress, and subsequent measurement of cell viability and other relevant endpoints.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_stress Stress Induction cluster_analysis Analysis start Start: Seed SH-SY5Y cells in 96-well plate incubation1 Incubate for 24h (Cell Attachment) start->incubation1 pretreatment Pre-treat with Phloroglucinol (or alternative compound) incubation1->pretreatment incubation2 Incubate for 1-24h pretreatment->incubation2 stress Induce Neurotoxicity (e.g., H₂O₂ or Aβ) incubation2->stress incubation3 Incubate for 24h stress->incubation3 assay Perform Endpoint Assays incubation3->assay mtt MTT Assay (Cell Viability) assay->mtt dcfda DCF-DA Assay (ROS Levels) assay->dcfda western Western Blot (Protein Expression) assay->western data_analysis Data Analysis & Comparison mtt->data_analysis dcfda->data_analysis western->data_analysis

References

A Comparative Guide to Phloroglucinol and Pyrogallol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This guide provides an objective comparison of the biological activities of phloroglucinol and pyrogallol, two structurally isomeric polyphenols. While both are simple trihydroxybenzene compounds, their distinct hydroxyl group arrangements (1,3,5- for phloroglucinol and 1,2,3- for pyrogallol) lead to significantly different biological profiles. This document summarizes their performance in key assays, provides detailed experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Performance

The following tables summarize the known effects of phloroglucinol and pyrogallol in antioxidant, cytotoxicity, and anti-inflammatory assays.

Table 1: Comparison of Antioxidant and Pro-Oxidant Activities

Biological AssayPhloroglucinolPyrogallolKey Findings & Citations
Radical Scavenging Effective scavenger of Nitric Oxide (NO), Superoxide (O₂⁻), and Hydroxyl (·OH) radicals.[1]Exhibits antioxidant activity but is more notable for its pro-oxidant action.[2]Phloroglucinol consistently acts as a protective antioxidant.[1] Pyrogallol's anticancer effects are largely attributed to its ability to generate a burst of intracellular Reactive Oxygen Species (ROS), creating severe oxidative stress in cancer cells.[3]
Cellular Antioxidant Effect Protects cells from oxidative damage, reduces ROS, and increases antioxidant defenses.[1][4]Induces oxidative stress in cancer cells, leading to apoptosis.[5][6]Phloroglucinol enhances cellular antioxidant signaling (e.g., Nrf2/HO-1 pathway) to confer protection. Pyrogallol's pro-oxidant effect is selective for cancer cells, which have a compromised redox balance compared to normal cells.[2][7]

Table 2: Comparison of Cytotoxicity

Cell LinePhloroglucinolPyrogallolKey Findings & Citations
HT-29 (Colon Cancer) Suppresses viability in a concentration-dependent manner (e.g., ~60% inhibition at 50 µg/ml).[8]Not explicitly tested in provided results.Phloroglucinol induces apoptosis without affecting normal intestinal cells (IEC-6).[8]
C6 (Glioma) Not explicitly tested in provided results.Dose- and time-dependent cytotoxicity. IC₅₀: 40 µM (24h) to 15 µM (72h) .[5][6]Pyrogallol's cytotoxicity in glioma cells is linked to ROS production and apoptosis induction.[5][6]
DU145 & PC3 (Prostate Cancer) Not explicitly tested in provided results.Remarkable cytotoxicity. IC₅₀: 58.89 µM (DU145) & 45.79 µM (PC3) .[9]Pyrogallol was identified as the primary cytotoxic compound in an extract of Spirogyra neglecta.[9]
Breast Cancer Cells (MCF7, SKBR3, BT549) Suppresses tumorigenicity and sensitizes cells to anticancer treatments.[10]Not explicitly tested in provided results.Phloroglucinol targets breast cancer stem-like cells.[10]
HDF (Normal Human Dermal Fibroblasts) Not explicitly tested, but generally shows low toxicity to normal cells.[8]Cytotoxic with an IC₅₀ of 201.68 µM .[9]Pyrogallol shows selective cytotoxicity, being significantly more toxic to cancer cells than normal fibroblasts.[2][9]

Table 3: Comparison of Anti-inflammatory Activity

ParameterPhloroglucinolPyrogallolKey Findings & Citations
NO Production Suppresses NO production.[11]Anti-inflammatory activity demonstrated, but specific data on NO inhibition is not detailed.Derivatives of phloroglucinol have shown potent inhibition of iNOS (the enzyme that produces NO).[12][13][14][15]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Reduces the expression and secretion of these cytokines.[11]A derivative, PPB, reduces these cytokines.[16]Phloroglucinol directly demonstrates anti-inflammatory effects by tempering macrophage responses.[11]
Key Signaling Molecules Inhibits iNOS and NF-κB.[12][13][14][15]Demonstrated superior anti-inflammatory activity compared to diclofenac at higher concentrations.[2]The anti-inflammatory action of phloroglucinol is well-documented.[11][17] Pyrogallol also shows potent anti-inflammatory effects.[2]

Experimental Protocols

Detailed methodologies for three key biological assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be protected from light.

    • Adjust the DPPH working solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.

  • Sample Preparation:

    • Dissolve the test compounds (phloroglucinol, pyrogallol) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to create a stock solution.

    • Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate or cuvette, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix thoroughly.

  • Incubation and Measurement:

    • Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).

Methodology:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM in water) and a potassium persulfate solution (e.g., 2.45 mM in water).

    • To produce the ABTS•⁺ radical cation, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation:

    • Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound dilutions to a larger volume (e.g., 100-200 µL) of the diluted ABTS•⁺ working solution in a 96-well plate.

  • Incubation and Measurement:

    • Incubate the mixture for a set time (e.g., 6-10 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity based on mitochondrial metabolic activity.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate until they adhere and reach the desired confluency.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (phloroglucinol or pyrogallol) and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS, diluted into the media to a final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Phloroglucinol: Cytoprotection and Anticancer Activity

Phloroglucinol exhibits a dual mechanism in cancer biology. It induces apoptosis in cancer cells through both the extrinsic and intrinsic pathways. Simultaneously, it protects normal cells from oxidative stress by activating antioxidant response pathways.

phloroglucinol_pathway cluster_cancer Anticancer Mechanisms cluster_protection Cytoprotective Mechanism PG1 Phloroglucinol Fas Fas Receptor PG1->Fas Induces Mito Mitochondria PG1->Mito Alters Bcl-2 Family FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis PG2 Phloroglucinol Nrf2 Nrf2 PG2->Nrf2 Activates ARE ARE Nrf2->ARE Binds HO1 HO-1 ARE->HO1 Upregulates Protection Cell Protection & Antioxidant Response HO1->Protection

Caption: Phloroglucinol's dual action: inducing cancer cell apoptosis and promoting cytoprotection.

Pyrogallol: Pro-Oxidant Anticancer Mechanism

Unlike phloroglucinol, pyrogallol's potent anticancer activity stems from its pro-oxidant nature. It auto-oxidizes within cancer cells, generating a massive burst of ROS. This overwhelms the cells' compromised antioxidant defenses, leading to oxidative stress, inhibition of survival pathways, cell cycle arrest, and ultimately, apoptosis.[7][3]

pyrogallol_pathway cluster_signaling Signaling Disruption cluster_outcomes Cellular Outcomes Pyrogallol Pyrogallol Autoxidation Autoxidation in Cancer Cell Pyrogallol->Autoxidation ROS Massive ROS Burst (Superoxide, H₂O₂) Autoxidation->ROS OxStress Severe Oxidative Stress ROS->OxStress PI3K_Akt Inhibition of PI3K/Akt Pathway OxStress->PI3K_Akt Stress_Kinase Activation of JNK/p38 Pathway OxStress->Stress_Kinase Arrest G2/M Cell Cycle Arrest PI3K_Akt->Arrest Apoptosis Mitochondrial Apoptosis PI3K_Akt->Apoptosis Stress_Kinase->Arrest Stress_Kinase->Apoptosis

Caption: Pyrogallol's pro-oxidant mechanism for inducing cancer cell death.

References

A Comparative Guide to Analytical Methods for Phloroglucinol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantitative determination of phloroglucinol, a key intermediate and active pharmaceutical ingredient. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are evaluated based on published experimental data. This objective comparison aims to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, selectivity, and sample matrix.

Performance Comparison of Analytical Methods

The selection of an analytical method for phloroglucinol quantification is critical and depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of four widely used methods.

ParameterHPLC-UVHPLC-MS/MSGC-MSUV-Visible Spectrophotometry
Linearity Range 80 - 384 µg/mL[1][2]1.976 - 988.0 ng/mL[3]Not explicitly stated2 - 40 µg/mL[4]
Limit of Detection (LOD) 0.22 mg/L (220 ng/mL)[5]Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) 0.66 mg/L (660 ng/mL)[5]1.976 ng/mL[3][6]5 ng/mL[7]Not explicitly stated
Accuracy (% Recovery) 98.55% ± 0.45%[1]86.19% - 91.10%[3]< 15% (as CV)[7]Not explicitly stated
Precision (%RSD) < 2%[2]3.22% - 11.0%[3]< 15%[7]Not explicitly stated
Detection Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratioColorimetric Reaction
Selectivity Moderate to HighVery HighHighLow to Moderate
Sample Throughput HighHighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of phloroglucinol in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm) is commonly used.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.5 g/L H3PO4 in water) and an organic modifier (e.g., acetonitrile) in a ratio of 90:10 (v/v) is effective.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection is performed at a wavelength of 265 nm.[2]

  • Sample Preparation: For solid dosage forms, tablets are accurately weighed, dissolved in a suitable diluent (e.g., the mobile phase), sonicated to ensure complete dissolution, and filtered prior to injection.[2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of phloroglucinol in complex biological matrices such as human plasma.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm) is used for separation.[3]

  • Mobile Phase: A gradient or isocratic mobile phase can be used. One example is a mixture of methanol and water (80:20, v/v) containing 0.02% formic acid.[6]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[3]

  • Mass Spectrometry Detection: Detection is performed in the multiple reaction monitoring (MRM) mode. For phloroglucinol, the transition of m/z 125.0 → 56.9 is typically monitored in negative ion mode.[3]

  • Sample Preparation: For plasma samples, a liquid-liquid extraction is commonly performed. The plasma sample is mixed with an internal standard, acidified, and then extracted with an organic solvent like ethyl acetate. The organic layer is then evaporated and the residue is reconstituted in the mobile phase for injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phloroglucinol, a derivatization step is necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Phloroglucinol needs to be derivatized, for example, by silylation, to increase its volatility before GC analysis.[7]

  • Column: A suitable capillary column for the separation of the derivatized phloroglucinol.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions of the derivatized phloroglucinol are monitored for quantification.

  • Sample Preparation: Similar to other methods, sample preparation involves extraction from the matrix, followed by the crucial derivatization step.

UV-Visible Spectrophotometry

This is a simpler and more accessible method, often used for the quantification of phloroglucinol in bulk drug samples or simple formulations. It relies on a chemical reaction to produce a colored product that can be measured.

  • Principle: The method is based on the diazotization of a primary aromatic amine (e.g., 4-methoxy aniline) and its subsequent coupling with phloroglucinol in an alkaline medium to form a colored azo dye.[4]

  • Reagents:

    • Phloroglucinol standard solution

    • Diazotizing reagent (e.g., Sodium Nitrite in acidic medium)

    • Coupling agent (e.g., 4-methoxy aniline)

    • Alkaline solution (e.g., Sodium Hydroxide)

  • Procedure:

    • A known amount of the sample containing phloroglucinol is reacted with the diazotized reagent.

    • The coupling agent is then added in an alkaline medium to form a colored solution.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorption (e.g., 420 nm for the product with 4-methoxy aniline).[4]

    • The concentration of phloroglucinol is determined from a calibration curve prepared using standard solutions.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the different analytical methods for phloroglucinol detection.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_selection Outcome HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD LOD HPLC_UV->LOD LOQ LOQ HPLC_UV->LOQ Selectivity Selectivity HPLC_UV->Selectivity HPLC_MS HPLC-MS/MS HPLC_MS->Linearity HPLC_MS->Accuracy HPLC_MS->Precision HPLC_MS->LOD HPLC_MS->LOQ HPLC_MS->Selectivity GC_MS GC-MS GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD GC_MS->LOQ GC_MS->Selectivity UV_Vis UV-Vis Spec UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD UV_Vis->LOQ UV_Vis->Selectivity Comparison Method Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Selectivity->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Workflow for cross-validation of analytical methods.

References

Unveiling the Anti-Inflammatory Potential of Phloroglucinol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of various phloroglucinol derivatives. It includes a detailed summary of their inhibitory activities against key inflammatory mediators, standardized experimental protocols, and visual representations of relevant biological pathways and workflows.

Phloroglucinol and its derivatives, a class of phenolic compounds found abundantly in brown algae and some plants, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory effects. These compounds have been shown to modulate key pathways involved in the inflammatory response, making them promising candidates for the development of novel therapeutic agents. This guide synthesizes experimental data to offer a comparative overview of their efficacy.

Comparative Anti-Inflammatory Activity of Phloroglucinol Derivatives

The anti-inflammatory capacity of phloroglucinol derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as their effect on pro-inflammatory enzymes and signaling pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several phloroglucinol derivatives against various inflammatory targets. Lower IC50 values indicate greater potency.

DerivativeTargetIC50 (µM)Cell Line/Assay ConditionsReference
Diacylphloroglucinol (Compound 2) iNOS19.0LPS-induced RAW 264.7 macrophages
NF-κB34.0Phorbol 12-myristate 13-acetate-induced assay
Alkylated acylphloroglucinol (Compound 4) iNOS19.5LPS-induced RAW 264.7 macrophages
NF-κB37.5Phorbol 12-myristate 13-acetate-induced assay
Isomallotochromanol Nitric Oxide (NO) Production10.7LPS and IFN-γ-activated RAW 264.7 macrophages
Phlorofucofuroeckol-B Hyaluronidase7.8
3-geranyl-1-(2′-methylpropanoyl)phloroglucinol (Compound 1) COX-16.0In vitro enzyme assay
5-LOX2.2In vitro LTB4 formation assay
COX-229.9In vitro enzyme assay
3-geranyl-1-(2′-methylbutanoyl)phloroglucinol (Compound 2) COX-126.2In vitro enzyme assay
5-LOX5.8In vitro LTB4 formation assay

Key Signaling Pathways in Inflammation Modulated by Phloroglucinols

Phloroglucinol derivatives exert their anti-inflammatory effects by intervening in critical signaling cascades. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the expression of pro-inflammatory genes. The diagram below illustrates a simplified overview of the NF-κB signaling pathway and a potential point of intervention for phloroglucinol derivatives.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_active NF-κB NF-κB->NF-κB_active translocates Phloroglucinol_Derivatives Phloroglucinol_Derivatives Phloroglucinol_Derivatives->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF-κB_active->Pro_inflammatory_Genes induces

Figure 1: Simplified NF-κB signaling pathway and phloroglucinol derivative inhibition.

Standardized Experimental Protocols

To ensure reproducibility and comparability of results, detailed methodologies for key anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the phloroglucinol derivative for 1-2 hours.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control) and incubate for another 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Measurement: Transfer 100 µL

Comparative Transcriptomics of Cells Treated with Phloroglucinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of phloroglucinol across various cell types. The information is compiled from multiple studies to facilitate an understanding of its molecular mechanisms and to support further research and development.

Phloroglucinol, a naturally occurring phenolic compound, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-spasmodic properties. Understanding its impact on gene expression is crucial for elucidating its therapeutic potential. This guide summarizes key findings from comparative transcriptomic studies on cells treated with phloroglucinol, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Quantitative Transcriptomic Data Summary

The following tables summarize the differential gene expression observed in various cell types upon treatment with phloroglucinol.

Table 1: Differentially Expressed Genes in Human Colon Cancer Cells (HT-29) Treated with Phloroglucinol

Gene/ProteinTreatment ConcentrationMethodResultReference
IGF-1R Signaling Pathway
IGF-1R0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression[1]
Ras0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression[1]
Raf0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression[1]
MEK0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression[1]
Cell Cycle Regulators
Cdk40, 12.5, 25, 50 µg/mlWestern BlotDose-dependent decrease in protein expression[1]
Cdk60, 12.5, 25, 50 µg/mlWestern BlotDose-dependent decrease in protein expression[1]
Cyclin D0, 12.5, 25, 50 µg/mlWestern BlotDose-dependent decrease in protein expression[1]
p210, 12.5, 25, 50 µg/mlWestern BlotDose-dependent increase in protein expression[1]
p270, 12.5, 25, 50 µg/mlWestern BlotDose-dependent increase in protein expression[1]

Table 2: Transcriptomic Changes in Pseudomonas protegens Pf-5 Treated with Phloroglucinol

Gene RegulationPhloroglucinol ConcentrationMethodKey FindingsReference
Broad Transcriptomic EffectsNanomolar vs. MicromolarRNA-seqAltered transcription of over 200 genes. Distinct sets of genes influenced at different concentrations, with some genes showing opposite effects.[2]
Pyoluteorin Biosynthesis GenesNot specifiedRNA-seqInfluenced the expression of these genes, affecting pyoluteorin production.[2]

Table 3: Gene Expression Changes in Pancreatic Cells from a Diabetic Mouse Model Treated with Phloroglucinol

Gene/ProteinTreatmentMethodResultReference
Apoptosis Regulators
BaxStreptozotocin-induced diabetes + Phloroglucinol (100 & 200 mg/kg BW)Flow CytometryDownregulation of pro-apoptotic Bax[3]
Bcl-2Streptozotocin-induced diabetes + Phloroglucinol (100 & 200 mg/kg BW)Flow CytometryUpregulation of anti-apoptotic Bcl-2[3]
Caspase-3Streptozotocin-induced diabetes + Phloroglucinol (100 & 200 mg/kg BW)Flow CytometryDownregulation of pro-apoptotic Caspase-3[3]
Inflammatory Cytokines
NF-κBStreptozotocin-induced diabetes + Phloroglucinol (200 mg/kg BW)Flow CytometrySignificant reduction in expression[3]
TNF-αStreptozotocin-induced diabetes + Phloroglucinol (200 mg/kg BW)Flow CytometrySignificant reduction in levels[3]
IL-6Streptozotocin-induced diabetes + Phloroglucinol (200 mg/kg BW)Flow CytometrySignificant reduction in levels[3]

Table 4: Comparative Effect of Phloroglucinol and Phloretic Acid on Macrophage Response

CytokineStimulusTreatmentResultReference
TNFLPSPhloroglucinolSignificantly attenuated production[4]
TNFLPSPhloretic AcidLess pronounced effect, particularly at 1 mM[4]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies to investigate the transcriptomic effects of phloroglucinol.

Cell Culture and Phloroglucinol Treatment (Human HT-29 Cells)[1]
  • Cell Line: Human colon cancer HT-29 cells.

  • Culture Conditions: Cells were seeded onto 6-well plates at a density of 2x10⁴ cells/well in 2 ml of medium and cultured for 2 days.

  • Treatment: The medium was replaced with serum-free medium (SFM) for 6 hours, followed by treatment with phloroglucinol at concentrations of 0, 12.5, 25, and 50 µg/ml for 24 hours.

RNA Isolation and RT-PCR Analysis (Human HT-29 Cells)[1]
  • RNA Extraction: Total RNA was isolated from the treated cells using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: cDNA was synthesized from the total RNA using an oligo(dT) primer.

  • RT-PCR: The mRNA expression levels of target genes were measured by reverse transcription-polymerase chain reaction.

Bacterial Culture and Treatment (Pseudomonas protegens)[2]
  • Bacterial Strain: Pseudomonas protegens Pf-5.

  • Culture and Treatment: Specific details on the culture conditions and the concentrations of phloroglucinol used (nanomolar and micromolar) were applied to assess the impact on gene expression.

RNA-seq Analysis (Pseudomonas protegens)[2]
  • Method: RNA-sequencing was performed on RNA extracted from phloroglucinol-treated and control P. protegens cultures to obtain a global view of the transcriptomic changes.

In Vivo Diabetic Mouse Model (Pancreatic Cells)[3]
  • Animal Model: BALB/c mice with streptozotocin-induced diabetes.

  • Treatment Groups:

    • Healthy control

    • Untreated diabetic

    • Diabetic treated with phloroglucinol (100 mg/kg body weight, oral)

    • Diabetic treated with phloroglucinol (200 mg/kg body weight, oral)

  • Duration: Treatment was administered for 28 days.

  • Sample Collection: Pancreatic tissues were collected for analysis.

Flow Cytometry Analysis (Pancreatic Cells)[3]
  • Markers Analyzed: NF-κB, IL-6, TNF-α, Bax, Bcl-2, and caspase-3.

  • Method: Pancreatic tissues were processed, and the expression of the target proteins was analyzed using flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by phloroglucinol and a typical experimental workflow for comparative transcriptomic analysis.

G cluster_workflow Experimental Workflow for Comparative Transcriptomics cell_culture Cell Culture treatment Treatment with Phloroglucinol/Control cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Data Analysis sequencing->data_analysis pathway_analysis Pathway and GO Enrichment Analysis data_analysis->pathway_analysis validation Validation (e.g., RT-qPCR) pathway_analysis->validation

A typical experimental workflow for transcriptomic analysis.

G cluster_igf1r Phloroglucinol's Effect on IGF-1R Signaling in HT-29 Cells phloroglucinol Phloroglucinol igf1r IGF-1R phloroglucinol->igf1r ras Ras phloroglucinol->ras raf Raf phloroglucinol->raf mek MEK phloroglucinol->mek igf1r->ras ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation and Survival erk->proliferation

Phloroglucinol inhibits the IGF-1R signaling pathway.

G cluster_apoptosis Phloroglucinol's Modulation of Apoptosis phloroglucinol Phloroglucinol bax Bax (Pro-apoptotic) phloroglucinol->bax bcl2 Bcl-2 (Anti-apoptotic) phloroglucinol->bcl2 caspase3 Caspase-3 (Executioner) bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Phloroglucinol induces apoptosis by modulating key regulators.

G cluster_inflammation Phloroglucinol's Anti-inflammatory Action phloroglucinol Phloroglucinol nfkb NF-κB phloroglucinol->nfkb tnfa TNF-α nfkb->tnfa il6 IL-6 nfkb->il6 inflammation Inflammation tnfa->inflammation il6->inflammation

Phloroglucinol inhibits key inflammatory mediators.

References

Validating the Binding Affinity of Phloroglucinol to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of phloroglucinol to several key target proteins implicated in apoptosis and carbohydrate metabolism. The data presented herein is intended to offer a comprehensive overview for researchers engaged in drug discovery and development, facilitating an objective comparison of phloroglucinol's performance against alternative compounds. While experimental data for phloroglucinol's interaction with some targets remains limited to in silico predictions, this guide summarizes the available information and provides detailed experimental protocols for key binding affinity assays to aid in further validation studies.

Comparative Binding Affinity Data

The following tables summarize the available binding affinity data for phloroglucinol and its alternatives against their respective target proteins. It is important to note that for the apoptosis-related proteins (Bcl-2, Bax, and Caspase-3), the data for phloroglucinol is derived from computational docking studies and represents theoretical binding energies, whereas the data for the alternative compounds are from experimental assays.

Table 1: Comparison of Binding Affinities for Apoptosis-Related Target Proteins

Target ProteinCompoundBinding Affinity (Experimental)Binding Energy (in silico, ΔG kcal/mol)Method
Bcl-2 Phloroglucinol--4.7[1]Molecular Docking
VenetoclaxLC50: 3 nM (in CLL cells)[2]-Cell-based assay
Bax Phloroglucinol--5.0[1]Molecular Docking
BAI1Kd: 15.0 ± 4 μM; IC50: 3.3 μM[3][4]-Microscale Thermophoresis; Liposome permeabilization assay
Caspase-3 Phloroglucinol--4.9[1]Molecular Docking
Z-DEVD-FMKIC50: 18 μM[5]-Enzyme inhibition assay

Table 2: Comparison of Binding Affinities for α-Glucosidase

CompoundBinding Affinity (Experimental)Method
Phloroglucinol Ki: 2.07 ± 0.16 mM[6]Enzyme kinetics
Acarbose 10^4 to 10^5 times higher affinity than natural oligosaccharides[7]Competitive inhibition assay
Miglitol --
Voglibose --

Experimental Protocols

To facilitate the experimental validation of phloroglucinol's binding affinity, detailed methodologies for three widely used techniques are provided below.

Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interaction

Objective: To measure the real-time binding kinetics and affinity between a small molecule (e.g., phloroglucinol) and a target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. The binding of a small molecule to the protein alters the refractive index, which is proportional to the mass change on the sensor surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Analyte solution (phloroglucinol dissolved in running buffer)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

  • Target protein

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Protein Immobilization:

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein in the immobilization buffer to covalently couple it to the sensor surface.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the phloroglucinol solution over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU).

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (phloroglucinol) is titrated into a solution of the protein, and the resulting heat changes are measured.

Materials:

  • Isothermal titration calorimeter

  • Sample cell and titration syringe

  • Target protein solution

  • Phloroglucinol solution (in the same buffer as the protein)

  • Matching buffer for dilution and blanks

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., PBS or Tris).

    • Prepare a solution of phloroglucinol at a concentration 10-20 times higher than the protein concentration in the exact same buffer.

    • Degas both solutions to avoid air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the protein solution into the sample cell and the phloroglucinol solution into the titration syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the phloroglucinol solution into the protein solution.

    • Measure the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting phloroglucinol into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

Fluorescence Polarization (FP) Assay

Objective: To measure the binding affinity between a fluorescently labeled molecule and a larger, unlabeled molecule. This method is particularly useful for competitive binding assays.

Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule, its tumbling is slowed, leading to an increase in fluorescence polarization.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-binding microplates

  • Fluorescently labeled ligand (a known binder to the target protein)

  • Target protein

  • Phloroglucinol solution (competitor)

  • Assay buffer

Procedure:

  • Assay Setup (Competitive Binding):

    • To each well of the microplate, add a fixed concentration of the target protein and the fluorescently labeled ligand.

    • Add varying concentrations of phloroglucinol.

    • Include control wells with only the fluorescent ligand (for minimum polarization) and wells with the fluorescent ligand and protein but no competitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Excite the sample with polarized light at the appropriate wavelength for the fluorophore.

    • Measure the fluorescence emission intensity parallel and perpendicular to the excitation plane.

    • The instrument calculates the fluorescence polarization (P) or anisotropy (A).

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of phloroglucinol.

    • Fit the data to a competitive binding equation to determine the IC50 value of phloroglucinol.

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving the targeted apoptosis proteins and a general workflow for a binding affinity assay.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Phloroglucinol_Bax Phloroglucinol Phloroglucinol_Bax->Bax Phloroglucinol_Bcl2 Phloroglucinol Bcl-2 Bcl-2 Phloroglucinol_Bcl2->Bcl-2 Phloroglucinol_Casp3 Phloroglucinol Phloroglucinol_Casp3->Caspase-3 Bcl-2->Bax

Caption: Simplified overview of apoptotic signaling pathways indicating potential points of inhibition by phloroglucinol.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Protein Prepare Protein Immobilize Protein Immobilize Protein (SPR) Prepare Protein->Immobilize Protein Prepare Ligand Prepare Ligand Titrate Ligand Titrate Ligand (ITC/FP) Prepare Ligand->Titrate Ligand Prepare Buffers Prepare Buffers Prepare Buffers->Immobilize Protein Prepare Buffers->Titrate Ligand Measure Signal Measure Signal Immobilize Protein->Measure Signal Titrate Ligand->Measure Signal Process Raw Data Process Raw Data Measure Signal->Process Raw Data Fit to Model Fit to Model Process Raw Data->Fit to Model Determine Affinity Determine Affinity Fit to Model->Determine Affinity

Caption: General experimental workflow for determining protein-ligand binding affinity.

References

A Comparative Analysis of Synthetic and Natural Phloroglucinol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of synthetic and natural phloroglucinol derivatives, supported by experimental data. Phloroglucinol and its derivatives, found in both natural sources and produced through chemical synthesis, exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.

This comparison guide synthesizes data from various studies to offer insights into the performance of these compounds. While direct head-to-head studies are limited, this document compiles and contrasts available data from discrete studies on synthetic and natural phloroglucinols to aid in research and development decisions.

Quantitative Bioactivity Data

The following tables summarize the inhibitory concentrations (IC₅₀) and antioxidant capacities of various synthetic and natural phloroglucinol derivatives from different studies. It is important to note that these values were determined in separate experiments and are presented here for comparative purposes.

Table 1: Anti-inflammatory Activity of Synthetic Phloroglucinol Derivatives

CompoundTargetIC₅₀ (µM)
DiacylphloroglucinoliNOS19.0[1][2]
DiacylphloroglucinolNF-κB34.0[1][2]
Alkylated acylphloroglucinoliNOS19.5[1][2]
Alkylated acylphloroglucinolNF-κB37.5[1][2]

Table 2: Bioactivity of Natural Phloroglucinol Derivatives

Compound (Natural Source)Bioactivity AssayResult
Phloroglucinol (from Eisenia bicyclis)H-ORAC2.57 ± 0.14 µmol TE/µmol[3]
Eckol (from Eisenia bicyclis)H-ORAC4.97 ± 0.36 µmol TE/µmol[3]
Fucofuroeckol A (from Eisenia bicyclis)H-ORAC9.82 ± 0.70 µmol TE/µmol[3]
Dieckol (from Eisenia bicyclis)H-ORAC10.22 ± 0.85 µmol TE/µmol[3]
Dimeric phloroglucinols (from Dryopteris crassirhizoma)β-Glucuronidase InhibitionIC₅₀: 14.4 - 18.1 µM[4]
Trimeric phloroglucinols (from Dryopteris crassirhizoma)β-Glucuronidase InhibitionIC₅₀: 5.6 - 8.0 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Anti-inflammatory Assays (iNOS and NF-κB Inhibition)

These assays were performed to evaluate the anti-inflammatory potential of synthetic phloroglucinol derivatives.

1. iNOS Inhibition Assay:

  • Cell Line: Mouse macrophages (RAW 264.7) were used.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. Test compounds were added, followed by stimulation with lipopolysaccharide (LPS) to induce iNOS expression. After a 24-hour incubation, the amount of nitric oxide (NO) produced was measured using the Griess reagent. The IC₅₀ value was calculated from the concentration-response curve.[5]

2. NF-κB Inhibition Assay:

  • Cell Line: Human chondrosarcoma cells (SW1353) transfected with an NF-κB-luciferase reporter construct were utilized.

  • Procedure: The transfected cells were plated in 96-well plates. After 24 hours, they were treated with the test compounds for 30 minutes before stimulation with phorbol 12-myristate 13-acetate (PMA) for 8 hours. Luciferase activity, indicative of NF-κB activation, was measured using a luciferase assay kit. The IC₅₀ values were determined from the resulting concentration-response curves.[5]

Antioxidant Activity Assay (Hydrophilic Oxygen Radical Absorbance Capacity - H-ORAC)

This assay was used to determine the antioxidant capacity of natural phlorotannins.

  • Principle: The H-ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are known to damage cells. The assay uses a fluorescent probe that loses its fluorescence upon oxidation. The presence of an antioxidant preserves the fluorescence.

  • Procedure: The assay is typically performed in a microplate reader. The sample is mixed with the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH). The fluorescence decay is monitored over time. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve of the sample to that of a standard antioxidant, Trolox. The results are expressed as Trolox equivalents (TE).[3][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate a key signaling pathway involved in inflammation and a general experimental workflow for assessing bioactivity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription Bioactivity_Workflow cluster_preparation Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Source Source (Synthetic or Natural) Extraction Extraction/Purification (for Natural) Source->Extraction Characterization Characterization (e.g., NMR, MS) Extraction->Characterization Assay In Vitro Assay (e.g., Anti-inflammatory, Antioxidant) Characterization->Assay Data Data Collection (e.g., IC50, ORAC value) Assay->Data Analysis Statistical Analysis Data->Analysis Comparison Comparison of Bioactivity Analysis->Comparison

References

Independent Replication of Phloroglucinol's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic effects of phloroglucinol that have been independently replicated in various animal models. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes the involved signaling pathways to support further investigation and drug development efforts.

Comparative Analysis of Phloroglucinol's Therapeutic Efficacy

The following tables summarize the quantitative data from independent studies investigating the therapeutic effects of phloroglucinol in animal models of neurodegenerative and metabolic diseases.

Neuroprotective Effects in Parkinson's Disease Models
Animal ModelPhloroglucinol DosageKey Efficacy EndpointsQuantitative ResultsSupporting Studies
6-OHDA-induced rat modelNot specifiedAttenuation of motor functional deficits (Rota-rod test)Phloroglucinol administration attenuated motor functional deficits.[1][2]Ryu et al. (2013)[1][2][3]
6-OHDA-induced rat modelNot specifiedAmelioration of dopaminergic neuron lossPhloroglucinol ameliorated the loss of synapses and dopaminergic neurons.[1][2]Ryu et al. (2013)[1][2][3]
Chronic MPTP-induced rat modelNot specifiedReduction of oxidative stresssEV-encased phloroglucinol significantly reduced oxidative stress and lipid peroxidation.[4][Reference for sEV-Phl study][4]
Chronic MPTP-induced rat modelNot specifiedImprovement in motor and non-motor behaviorssEV-encased phloroglucinol treated rats showed marked improvement in motor and non-motor behaviors.[4][Reference for sEV-Phl study][4]
Anti-Inflammatory and Neuroprotective Effects in Other Neurological Models
Animal ModelPhloroglucinol DosageKey Efficacy EndpointsQuantitative ResultsSupporting Studies
LPS-induced neuroinflammation mouse modelNot specifiedAlleviation of cognitive impairmentA phloroglucinol derivative alleviated cognitive impairment and glial activation.[5][6][Reference for derivative study][5][6]
5XFAD mouse model of Alzheimer's Disease2 months oral administrationAttenuation of cognitive function impairmentsOral administration attenuated impairments in cognitive function.[7][Reference for AD study][7]
5XFAD mouse model of Alzheimer's Disease2 months oral administrationReduction in amyloid plaques and BACE1 protein levelCaused a reduction in the number of amyloid plaques and in the protein level of BACE1.[7][Reference for AD study][7]
Anti-Diabetic and Anti-Inflammatory Effects in Metabolic Disease Models
Animal ModelPhloroglucinol DosageKey Efficacy EndpointsQuantitative ResultsSupporting Studies
Streptozotocin-induced diabetic mice200 mg/kg BWReduction of inflammatory cytokinesSignificantly reduced NF-κB, TNF-α, and IL-6 expression.[8][Reference for diabetes study][8]
Streptozotocin-induced diabetic mice100 and 200 mg/kg BWReduction of pancreatic cell apoptosisSignificantly reduced the percentage of apoptotic cells.[8][Reference for diabetes study][8]
High-fat-diet-induced NAFLD in Wistar rats10 weeks of treatmentMitigation of metabolic consequencesMitigated fasting hyperglycemia and impaired insulin responses.[9][Reference for NAFLD study][9]

Detailed Experimental Methodologies

This section provides a detailed overview of the experimental protocols used in the cited studies to facilitate replication and further research.

Parkinson's Disease Models

1. 6-Hydroxydopamine (6-OHDA)-Induced Rat Model:

  • Induction of Parkinsonism: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra of rats to induce progressive loss of dopaminergic neurons, mimicking Parkinson's disease pathology.[1][2]

  • Phloroglucinol Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) and the precise dosage were not specified in the abstract.

  • Behavioral Assessment: Motor function was evaluated using the rota-rod and apomorphine-induced rotation tests.[1][2]

  • Histological and Molecular Analysis: Post-mortem analysis of brain tissue involved immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and synaptophysin to assess synaptic integrity.[1][2] Western blotting was used to measure protein levels of TH and synaptophysin.[2]

2. Chronic MPTP-Induced Rat Model:

  • Induction of Parkinsonism: Chronic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to rats to induce parkinsonian symptoms.[4]

  • Phloroglucinol Formulation and Delivery: Phloroglucinol was encased in small extracellular vesicles (sEVs) derived from dental pulp stem cells (sEV-Phl) and administered intranasally.[4]

  • Behavioral Assessment: Evaluation of both motor and non-motor behaviors up to 4-weeks post-MPTP treatment.[4]

  • Neurochemical and Histological Analysis: Analysis of lipid peroxidation in the midbrain, immunohistochemical analysis of TH-positive neurons, and assessment of neurogenesis markers (Ki67, BrdU, and FOXA2) in the substantia nigra pars compacta (SNpc).[4]

Alzheimer's Disease Model

1. 5XFAD Mouse Model:

  • Animal Model: Utilized 6-month-old 5XFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease, including amyloid plaque deposition.[7]

  • Phloroglucinol Administration: Oral administration of phloroglucinol for a duration of 2 months.[7]

  • Cognitive Assessment: Cognitive function was assessed using the T-maze and Y-maze tests.[7]

  • Neuropathological Analysis: Post-mortem analysis of the hippocampus included quantification of amyloid plaques, measurement of BACE1 protein levels, and assessment of dendritic spine density.[7] Levels of pro-inflammatory markers (GFAP, Iba-1, TNF-α, and IL-6) were also measured.[7]

Diabetes Mellitus Model

1. Streptozotocin-Induced Diabetic Mice:

  • Induction of Diabetes: Diabetes was induced in mice through the administration of streptozotocin, a chemical that is toxic to pancreatic β-cells.

  • Phloroglucinol Administration: Phloroglucinol was administered at doses of 100 and 200 mg/kg body weight.[8]

  • Biochemical and Molecular Analysis: Pancreatic tissue was analyzed for the expression of inflammatory markers (NF-κB, IL-6, and TNF-α) and apoptotic markers (Bax, Bcl-2, and caspase-3) using flow cytometry.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by phloroglucinol and a typical experimental workflow for evaluating its therapeutic effects in animal models.

cluster_stress Oxidative Stress / Neurotoxin cluster_phloroglucinol Phloroglucinol Intervention cluster_pathway Cellular Signaling cluster_outcome Therapeutic Outcomes 6-OHDA 6-OHDA Oxidative_Stress Oxidative Stress 6-OHDA->Oxidative_Stress MPTP MPTP MPTP->Oxidative_Stress NF-kB NF-κB Oxidative_Stress->NF-kB Phloroglucinol Phloroglucinol Nrf2 Nrf2 Phloroglucinol->Nrf2 Activates Phloroglucinol->NF-kB Inhibits Anti_inflammation Anti-inflammation Phloroglucinol->Anti_inflammation HO-1 HO-1 Nrf2->HO-1 Upregulates Antioxidant_Enzymes Antioxidant Enzymes HO-1->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro_inflammatory_Cytokines Improved_Motor_Function Improved Motor Function Neuroprotection->Improved_Motor_Function Start Start Animal_Model_Induction Induce Disease Model (e.g., 6-OHDA, STZ) Start->Animal_Model_Induction Group_Allocation Randomly Allocate Animals to Treatment & Control Groups Animal_Model_Induction->Group_Allocation Phloroglucinol_Treatment Administer Phloroglucinol or Vehicle Group_Allocation->Phloroglucinol_Treatment Behavioral_Testing Conduct Behavioral Assessments (e.g., Rota-rod, Y-maze) Phloroglucinol_Treatment->Behavioral_Testing Tissue_Collection Collect Relevant Tissues (e.g., Brain, Pancreas) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Perform Biochemical Assays (e.g., ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Histological_Analysis Conduct Histological Staining (e.g., IHC for TH, H&E) Tissue_Collection->Histological_Analysis Data_Analysis Analyze and Compare Data between Groups Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Phloroglucide: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of phloroglucide, with a critical emphasis on distinguishing it from the similarly named but more hazardous compound, phloroglucinol. Researchers must first confirm the exact chemical identity by checking the container label and the corresponding Safety Data Sheet (SDS).

An initial review of safety data reveals conflicting information for "this compound." Some sources indicate it is not considered a hazardous substance[1][2]. However, other databases classify it as causing skin, eye, and respiratory irritation. In contrast, "phloroglucinol" is consistently classified as a substance that causes skin and serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects[3][4].

Given this ambiguity, it is best practice to handle this compound with caution, following the disposal protocols for a hazardous chemical.

Key Safety and Disposal Information

The following table summarizes essential data for handling and disposal. Due to the conflicting data for this compound, the more stringent precautions associated with phloroglucinol are included to ensure a higher safety margin.

ParameterThis compound / this compound Hydrate (CAS: 491-45-2)Phloroglucinol (CAS: 108-73-6)
Primary Hazards Data is conflicting. Some sources state no classification is required[1]. Others indicate potential for skin, eye, and respiratory irritation.Causes skin irritation, serious eye irritation, and may cause respiratory irritation[3][4][5]. Harmful to aquatic life with long-lasting effects[3].
Personal Protective Equipment (PPE) Wear protective eyeglasses or chemical safety goggles, gloves, and appropriate clothing to prevent skin exposure[1].Wear protective gloves and eye protection[6][5].
Handling Precautions Avoid contact with skin, eyes, and clothing. Avoid dust formation. Keep away from strong oxidizing agents[2].Avoid contact with skin and eyes. Do not breathe dust. Keep away from strong oxidizers[6].
Spill Containment Ensure adequate ventilation. Sweep up and shovel into suitable containers for disposal. Avoid dust formation[1][2].Take up mechanically and place in appropriate containers for disposal. Avoid dust formation[3][7][6].
Environmental Precautions Should not be released into the environment[2].Should not be released into the environment. Do not flush into surface water or sanitary sewer systems[3][7].
Recommended Disposal Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[1].Dispose of contents and container to an approved waste disposal plant[3][7][5]. Waste is classified as hazardous[7].

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound, treating it as a hazardous chemical waste in accordance with standard laboratory safety practices.

Objective: To safely collect, label, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • This compound waste (solid)

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Designated hazardous waste container (must be compatible, clean, and sealable)[8][9]

  • Hazardous waste labels

  • Scoop or shovel for solids

  • Fume hood (if there is a risk of dust inhalation)

Methodology:

  • Preparation and PPE:

    • Before handling the chemical, put on all required PPE, including safety goggles, gloves, and a lab coat.

    • If the material is a fine powder, perform all manipulations within a fume hood to prevent inhalation of dust.

    • Ensure the designated hazardous waste container is clean, dry, and correctly labeled for chemical waste[9].

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean scoop.

    • Avoid creating dust. If any spills occur outside the container, clean them up immediately by sweeping the material into the container[3][7].

    • Do not mix this compound with other waste streams, particularly incompatible materials like strong oxidizing agents[2].

  • Container Sealing and Labeling:

    • Securely close the container lid to prevent any spillage or release[9]. The container should not be filled beyond 90% of its capacity[9].

    • Wipe the exterior of the container to ensure it is free from contamination.

    • Attach a fully completed hazardous waste label to the container. The label must include:

      • The full chemical name ("this compound")

      • The words "Hazardous Waste"

      • Accumulation start date

      • Relevant hazard information (e.g., "Irritant," "Environmental Hazard")

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat and incompatible materials[2].

  • Final Disposal:

    • Arrange for the collection of the waste container by the institution's certified hazardous waste disposal service.

    • Never dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life[3][7].

    • Follow all local, regional, and national regulations for hazardous waste disposal[1].

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep 1. Preparation & Identification cluster_handling 2. Handling & Collection cluster_disposal 3. Final Disposal Protocol start Start: Have this compound Waste identify Check Container Label & SDS for CAS Number & Hazards start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe collect Transfer Waste to a Designated Hazardous Waste Container ppe->collect spill Clean Up Spills Immediately collect->spill seal Seal Container Securely (Fill <90%) spill->seal label_waste Label Container with 'Hazardous Waste' & Chemical Info seal->label_waste store Store in Designated Waste Accumulation Area label_waste->store dispose Arrange Pickup by Certified Waste Disposal Service store->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Phloroglucide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Phloroglucide, tailored for researchers, scientists, and drug development professionals. The following procedures and data are compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling protocols.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.[1]

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or glasses.Protects against dust particles and splashes.
Skin Protection Nitrile rubber gloves and appropriate protective clothing.Prevents skin contact, irritation, and potential allergic reactions.[2][3]
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA-approved respirator.Avoids inhalation of dust particles, which can cause respiratory irritation.[2][4]

Health Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[2][3][5]

  • Causes serious eye irritation.[2][3][5]

  • May cause respiratory irritation.[2][3][4][5]

  • May cause an allergic skin reaction.[2]

  • Harmful to aquatic life with long-lasting effects.[3]

Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Procedure Guideline
Handling Avoid contact with skin, eyes, and clothing.[2][5][6] Do not breathe dust.[2] Ensure adequate ventilation.[3][6] Minimize dust generation and accumulation.[4] Wash hands thoroughly after handling.[4]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][6] The substance is light-sensitive and hygroscopic.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Remove contact lenses if present and easy to do so.[1][4] If eye irritation persists, get medical advice/attention.[1][4][5]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[3] If skin irritation or a rash occurs, seek medical advice/attention.[2][4]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][4][5] If not breathing, give artificial respiration.[3] Get medical attention if you feel unwell.[4][5]
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting without medical advice.[4][5] Get medical attention if symptoms occur.[3]

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response Workflow

The following diagram outlines the step-by-step procedure for handling a this compound spill.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Immediate Area Assess Assess Spill Severity Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Ventilate Ensure Adequate Ventilation Don_PPE->Ventilate Contain Contain Spill Ventilate->Contain Prevent Spread Cleanup Clean Up Spill Contain->Cleanup Sweep up solid material Collect Collect Waste Cleanup->Collect Use suitable containers Dispose Dispose of Waste Collect->Dispose Follow regulations Decontaminate Decontaminate Area & PPE Dispose->Decontaminate

Caption: Workflow for this compound Spill Response.

Disposal Guidelines

Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container and not mix it with other waste. Uncleaned containers should be handled in the same manner as the product itself. This material and its container may need to be disposed of as hazardous waste.[2] Do not let the product enter drains.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.